molecular formula C6H7ClN2O B1301101 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride CAS No. 55458-67-8

1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1301101
CAS No.: 55458-67-8
M. Wt: 158.58 g/mol
InChI Key: ZIAPGUFDEJWQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride (CAS 55458-67-8) is a versatile and reactive chemical intermediate with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . This heterocyclic acyl chloride is characterized by its high reactivity at the carbonyl chloride group, making it an essential building block for synthesizing amides and esters through nucleophilic acyl substitution reactions. Its physical properties include a boiling point of approximately 80-100°C at 15-20 mmHg and a density of 1.31 g/cm³ . In research applications, this compound serves as a critical precursor for incorporating the 1,3-dimethylpyrazole moiety into more complex molecular architectures. The pyrazole ring system is of significant interest in medicinal chemistry for developing biologically active compounds . The carbonyl chloride functionality provides an excellent handle for facile conjugation, enabling researchers to efficiently create carboxamide and carboxylic ester derivatives with potential pharmaceutical applications. This compound is particularly valuable for constructing novel heterocyclic frameworks and functional materials. Handling this material requires strict safety precautions as it is classified as corrosive (Hazard Statement H314, Risk Code R34) . It causes severe skin burns and eye damage and is moisture-sensitive, reacting with water to produce hydrogen chloride . Proper personal protective equipment including gloves, eye protection, and appropriate clothing is essential. Operations should be conducted in a chemical fume hood to prevent inhalation exposure, and storage must be under an inert atmosphere in a cool, dry place in a tightly closed container . The product is for research and development use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dimethylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAPGUFDEJWQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371257
Record name 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55458-67-8
Record name 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethyl-2H-pyrazole-3-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, a key building block in medicinal chemistry. The pyrazole scaffold is a privileged structure in numerous FDA-approved drugs, and this guide offers detailed information for researchers leveraging this versatile compound in the development of novel therapeutics.

Core Chemical Properties

This compound is a reactive acyl chloride derivative of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Its chemical structure features a five-membered aromatic pyrazole ring with methyl groups at positions 1 and 3, and a carbonyl chloride group at position 5. This arrangement makes it a valuable synthon for introducing the 1,3-dimethylpyrazole moiety into larger molecules, particularly through reactions with nucleophiles.

Physicochemical Data

While experimentally determined data for this compound is limited in publicly available literature, the following table summarizes its basic properties and predicted values.

PropertyValueSource
CAS Number 55458-67-8[1]
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [1]
Predicted Boiling Point 80 °C at 15 mmHg[2]
SMILES CN1N=C(C)C=C1C(Cl)=O[1]
InChIKey ZIAPGUFDEJWQHC-UHFFFAOYSA-N[1]

Note: Some physical properties are predicted and should be used as an estimate.

Synthesis and Reactivity

Synthesis of this compound

The standard laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure based on the conversion of carboxylic acids to acyl chlorides.

Materials:

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend or dissolve 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the stirred mixture at room temperature. If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) can be added.

  • The reaction mixture is typically stirred at room temperature or gently heated to reflux until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).

  • Upon completion, the excess chlorinating agent and solvent are carefully removed under reduced pressure.

  • The resulting crude this compound is typically a liquid or low-melting solid and is often used immediately in the next step without further purification due to its reactivity and moisture sensitivity.

A patent for the synthesis of the precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, involves the reaction of an intermediate (prepared from ethanol, sodium ethoxide, diethyl oxalate, and acetone) with methylhydrazine in DMF.[3]

Reactivity Profile

As an acyl chloride, this compound is a highly reactive electrophile. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to form stable amide and ester derivatives. This reactivity is central to its utility as a building block in organic synthesis.

Experimental Protocol: General Amide Formation

Materials:

  • Crude this compound

  • Primary or secondary amine (1.0-1.2 eq)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq)

  • Anhydrous DCM or another suitable inert solvent

Procedure:

  • Dissolve the crude this compound in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine and the base in anhydrous DCM.

  • Slowly add the amine/base solution to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude amide product can be purified by column chromatography or recrystallization.

This reactivity allows for the facile incorporation of the 1,3-dimethylpyrazole-5-carboxamide moiety into a wide range of molecular scaffolds.

G cluster_0 Synthesis cluster_1 Reactivity Carboxylic_Acid 1,3-Dimethyl-1H-pyrazole- 5-carboxylic acid Acyl_Chloride 1,3-Dimethyl-1H-pyrazole- 5-carbonyl chloride Carboxylic_Acid->Acyl_Chloride Chlorination Amide Amide Derivative Acyl_Chloride->Amide Amidation Chlorinating_Agent SOCl₂ or (COCl)₂ Chlorinating_Agent->Acyl_Chloride Amine R₁R₂NH Amine->Amide

Caption: Synthetic workflow for this compound and its subsequent amidation.

Role in Drug Discovery and Development

The pyrazole ring is a prominent scaffold in a multitude of clinically successful drugs due to its favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions.[4][5] Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[6]

Pyrazole Derivatives as Kinase Inhibitors

A significant number of pyrazole-containing drugs function as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.

Key Signaling Pathways Targeted by Pyrazole-Containing Drugs:

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases. Several pyrazole-containing drugs, such as Ruxolitinib, are potent JAK inhibitors.[2][7]

  • MAP Kinase Pathway: The mitogen-activated protein (MAP) kinase pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Pyrazole-based compounds have been developed as inhibitors of key kinases in this pathway, such as p38 MAP kinase, for the treatment of inflammatory diseases.[8]

G cluster_pathway JAK/STAT Signaling Pathway cluster_inhibition Inhibition by Pyrazole Derivatives Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor (e.g., Ruxolitinib) Pyrazole_Inhibitor->JAK

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-based inhibitors.

Other Therapeutic Applications

Beyond kinase inhibition, pyrazole derivatives have shown promise in a variety of other therapeutic areas. For instance, some pyrazole compounds have been found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[7] The versatility of the pyrazole scaffold allows for its incorporation into molecules designed to interact with a wide array of biological targets.

Safety and Handling

Acyl chlorides, including this compound, are reactive and moisture-sensitive compounds. They should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These compounds can react exothermically with water and other protic solvents, releasing hydrochloric acid gas. Therefore, all glassware should be dry, and reactions should be conducted under an inert atmosphere. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and predictable reactivity make it an attractive starting material for drug discovery programs targeting a range of diseases. The proven success of the pyrazole scaffold in numerous approved drugs underscores the potential of derivatives of this compound to yield the next generation of innovative medicines. This guide provides a foundational understanding for researchers looking to harness the potential of this important chemical entity.

References

Technical Guide: 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride (CAS No. 55458-67-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, a key building block in the synthesis of novel compounds with potential therapeutic applications. This document outlines its chemical properties, detailed experimental protocols for its synthesis and derivatization, and its relevance in the field of drug discovery.

Core Compound Data

This compound is a reactive acyl chloride derivative of a substituted pyrazole. The pyrazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This acyl chloride serves as a crucial intermediate for introducing the 1,3-dimethyl-1H-pyrazole-5-carboxamide moiety into various molecular frameworks, a common strategy in the development of new therapeutic agents.[4]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueReference
CAS Number 55458-67-8[Internal Knowledge]
Molecular Formula C₆H₇ClN₂O[Internal Knowledge]
Molecular Weight 158.59 g/mol [Internal Knowledge]
IUPAC Name This compound[Internal Knowledge]
Boiling Point 80 °C at 15 mmHg[Internal Knowledge]
Density 1.31 ± 0.1 g/cm³ (Predicted)[Internal Knowledge]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.

Synthesis of this compound

This protocol details the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol:

  • Reaction Setup: To a solution of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or benzene), add thionyl chloride (2.0-3.0 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[5][6] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux.[5][6] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: Upon completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound is often used in the subsequent step without further purification.[7]

G cluster_synthesis Synthesis of Acyl Chloride Carboxylic_Acid 1,3-Dimethyl-1H-pyrazole- 5-carboxylic acid Acyl_Chloride 1,3-Dimethyl-1H-pyrazole- 5-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Anhydrous Solvent

Synthesis of this compound.
Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide Derivatives

This compound is a versatile reagent for the synthesis of a wide array of amide derivatives, which are of significant interest in drug discovery.[8]

Experimental Protocol for Amide Formation:

  • Reaction Setup: In a reaction vessel, dissolve the crude this compound (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Nucleophilic Addition: To this solution, add the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 equivalents) at 0 °C.[7]

  • Reaction Progression: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 1,3-Dimethyl-1H-pyrazole-5-carboxamide derivative.[7]

Applications in Drug Discovery and Development

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs with diverse therapeutic actions.[9] The synthesis of novel pyrazole-carboxamide derivatives using this compound is a common strategy in the search for new drug candidates. These derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][10] The ability to readily diversify the amide substituent allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.

G cluster_workflow Drug Discovery Workflow Acyl_Chloride 1,3-Dimethyl-1H-pyrazole- 5-carbonyl chloride Amide_Synthesis Amide Synthesis Acyl_Chloride->Amide_Synthesis Amine_Library Diverse Amine Building Blocks Amine_Library->Amide_Synthesis Compound_Library Pyrazole-Carboxamide Library Amide_Synthesis->Compound_Library Biological_Screening Biological Screening (e.g., Anticancer Assays) Compound_Library->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Workflow for Drug Discovery using the Acyl Chloride.

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of pyrazole-containing molecules has been shown to interact with various biological targets, including protein kinases. The exploration of derivatives synthesized from this acyl chloride may lead to the discovery of novel modulators of key cellular signaling pathways implicated in disease.

References

Spectroscopic and Synthetic Profile of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and organic synthesis.

Spectroscopic Data

Predicted Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon conversion of the carboxylic acid to the acyl chloride is the shift of the carbonyl (C=O) stretching frequency to a higher wavenumber. The broad O-H stretching band of the carboxylic acid will disappear.

Functional GroupPredicted Wavenumber (cm⁻¹)Notes
C=O Stretch (Acyl Chloride)1750 - 1780Expected to be a strong, sharp peak. Higher frequency than the corresponding carboxylic acid (~1700-1725 cm⁻¹).
C-Cl Stretch650 - 850May be difficult to assign definitively due to other absorptions in the fingerprint region.
C-H Stretch (Aromatic/Methyl)2900 - 3100
C=C and C=N Stretch (Pyrazole Ring)1400 - 1600
Predicted ¹H NMR Spectroscopy

The proton chemical shifts are not expected to change dramatically, as the primary structural modification is at the carbonyl group, which is not directly bonded to any protons. Minor downfield shifts for the pyrazole ring proton and methyl groups may be observed due to the increased electron-withdrawing nature of the carbonyl chloride group compared to the carboxylic acid.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4 (Pyrazole Ring)~6.8 - 7.2s1H
N-CH₃~3.9 - 4.2s3H
C₃-CH₃~2.3 - 2.6s3H
Predicted ¹³C NMR Spectroscopy

The most significant change in the ¹³C NMR spectrum will be the chemical shift of the carbonyl carbon, which is expected to shift downfield upon conversion to the acyl chloride. The chemical shifts of the pyrazole ring carbons may also experience slight downfield shifts.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)~165 - 175
C-5 (Pyrazole Ring)~140 - 145
C-3 (Pyrazole Ring)~150 - 155
C-4 (Pyrazole Ring)~110 - 115
N-CH₃~35 - 40
C₃-CH₃~10 - 15
Predicted Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak corresponding to the molecular weight of this compound (158.59 g/mol )[1][2]. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) should be observable. Fragmentation may involve the loss of the chlorine atom, the carbonyl group, or other small fragments.

FragmentPredicted m/z
[M]⁺158/160
[M-Cl]⁺123
[M-COCl]⁺95

Experimental Protocols

The synthesis of this compound is typically achieved via the chlorination of its corresponding carboxylic acid precursor, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of pyrazole-5-carbonyl chlorides[3].

Materials:

  • 1,3-dimethyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried, round-bottom flask purged with an inert gas (e.g., nitrogen or argon), suspend 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 equivalent) in anhydrous DCM.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension. Gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours, or until the suspension becomes a clear solution.

  • The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.

  • The resulting crude this compound is typically used in the next synthetic step without further purification due to its reactivity and moisture sensitivity.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_product Product 1_3_dimethyl_pyrazole_5_carboxylic_acid 1,3-Dimethyl-1H-pyrazole- 5-carboxylic acid product 1,3-Dimethyl-1H-pyrazole- 5-carbonyl chloride 1_3_dimethyl_pyrazole_5_carboxylic_acid->product Chlorination reagents SOCl₂ or (COCl)₂ Anhydrous DCM cat. DMF

References

Spectroscopic and Spectrometric Analysis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertaining to 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectral data based on the analysis of structurally similar pyrazole derivatives, alongside established experimental protocols for the characterization of such heterocyclic compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazole-based molecules in drug discovery and development.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol . Its structure features a pyrazole ring substituted with two methyl groups and a carbonyl chloride group, making it a reactive intermediate for the synthesis of various derivatives.

PropertyValue
IUPAC Name This compound
CAS Number 55458-67-8
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
SMILES CN1N=C(C)C=C1C(Cl)=O

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of experimental data for analogous pyrazole compounds.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8Singlet1HH4 (pyrazole ring)
~4.1Singlet3HN-CH₃
~2.4Singlet3HC3-CH₃
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~160C=O (carbonyl chloride)
~150C3 (pyrazole ring)
~140C5 (pyrazole ring)
~112C4 (pyrazole ring)
~38N-CH₃
~14C3-CH₃

Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak (M and M+2) in an approximate 3:1 ratio is anticipated.

Predicted Mass Spectrometry Data
m/zInterpretation
158/160[M]⁺, Molecular ion
123[M-Cl]⁺
95[M-Cl-CO]⁺

Experimental Protocols

The following sections detail standardized experimental procedures for acquiring NMR and mass spectrometry data for pyrazole derivatives, which are applicable to this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry Protocol

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: 50-500 m/z.

  • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

Sample Introduction (Direct Insertion Probe):

  • Place a small amount of the sample in a capillary tube.

  • Insert the probe into the ion source.

  • Gradually heat the probe to volatilize the sample.

Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the isotopic pattern for the presence of chlorine.

  • Propose fragmentation pathways based on the observed fragment ions.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic and spectrometric analysis of this compound and a general signaling pathway involving pyrazole-containing kinase inhibitors.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation Synthesis Synthesis of 1,3-Dimethyl-1H-pyrazole- 5-carbonyl chloride Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Multiplicity) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Figure 1. Workflow for the synthesis and characterization of this compound.

Pyrazole_Kinase_Inhibitor_Pathway cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Phosphorylation->Cellular_Response Leads to Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Kinase Inhibits

Figure 2. Generalized signaling pathway showing the inhibitory action of a pyrazole-based compound on a kinase.

The Diverse Biological Activities of 1,3-Dimethylpyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dimethylpyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides an in-depth overview of the significant pharmacological properties of 1,3-dimethylpyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to support further research and drug development in this promising area.

Anticancer Activity

Derivatives of 1,3-dimethylpyrazole have demonstrated notable potential as anticancer agents, exhibiting activity against a range of human cancer cell lines.[2][3][4] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][5]

One of the primary mechanisms of anticancer action for some pyrazole derivatives is the inhibition of tubulin polymerization.[2] For instance, certain pyrazole derivatives have been identified as novel tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[2]

Furthermore, 1,3,5-triazine derivatives incorporating the dimethylpyrazole moiety have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade.[5] This pathway is frequently dysregulated in various cancers, and its inhibition can lead to a significant reduction in tumor growth and proliferation.[1][5] Specifically, some derivatives have demonstrated the ability to decrease the concentrations of PI3K, AKT, and mTOR, thereby inducing apoptosis in cancer cells.[5]

Quantitative Anticancer Data

The antiproliferative activity of various 1,3-dimethylpyrazole and related pyrazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50). A summary of reported values against different cancer cell lines is provided in the table below.

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
5b K562 (Leukemia)GI500.021[2]
5b A549 (Lung)GI500.69[2]
5b TubulinIC507.30[2]
P7 A549 (Lung)IC50-[6]
P11 A549 (Lung)IC50-[6]
P7 NCI-H522 (Lung)IC50-[6]
P11 NCI-H522 (Lung)IC50-[6]
136b A549 (Lung)IC501.962[7]
136b HCT-116 (Colon)IC503.597[7]
136b MCF-7 (Breast)IC501.764[7]
136b HT-29 (Colon)IC504.496[7]
157 HCT-116 (Colon)IC501.51[7]
158 MCF-7 (Breast)IC507.68[7]
159a MGC-803 (Gastric)IC5015.43[7]
159b MGC-803 (Gastric)IC5020.54[7]
4f HCT-116 (Colon)--[5]
6c SKOV-3 (Ovarian)IC507.84[8]
6c HepG2 (Liver)IC5013.68[8]
6c A549 (Lung)IC5015.69[8]
6c MCF-7 (Breast)IC5019.13[8]
6c T-24 (Bladder)IC5022.05[8]

Note: A dash (-) indicates that the specific value was not provided in the cited source, although the compound was reported to be active.

Signaling Pathway Inhibition

The inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway is a key mechanism for the anticancer activity of certain 1,3-dimethylpyrazole derivatives. The following diagram illustrates the points of inhibition within this cascade.

EGFR_PI3K_AKT_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 1,3-Dimethylpyrazole Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway.

Another important target for pyrazole derivatives in cancer therapy is the RET (Rearranged during Transfection) kinase. Inhibition of this tyrosine kinase can disrupt downstream signaling pathways like MAPK and PI3K, thereby impeding tumor growth.

RET_Kinase_Pathway RET RET Kinase Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) RET->Downstream Activates TumorGrowth Tumor Growth & Proliferation Downstream->TumorGrowth Promotes Inhibitor 1,3-Dimethylpyrazole Derivative Inhibitor->RET

Caption: Inhibition of the RET Kinase signaling pathway.

Antimicrobial Activity

1,3-Dimethylpyrazole derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a variety of bacterial and fungal strains.[9][10][11][12] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the MIC values of several pyrazole derivatives against various microorganisms.

Compound IDMicroorganismStrainMIC (µg/mL)Reference
2 Aspergillus niger-1[10]
3 Escherichia coli-0.25[10]
4 Streptococcus epidermidis-0.25[10]
4c Mycobacterium tuberculosisH37Ra5.34[13]
6b Mycobacterium tuberculosisH37Ra5.04[13]
6g Staphylococcus aureus42201-2[11]
6l Staphylococcus aureus42201-2[11]
7l Staphylococcus aureus42201-2[11]
6g Escherichia coli19241-2[11]
6l Escherichia coli19241-2[11]
7l Escherichia coli19241-2[11]
6g Candida albicans75351-2[11]
6l Candida albicans75351-2[11]
7l Candida albicans75351-2[11]
21a Antibacterial-62.5-125[14]
21a Antifungal-2.9-7.8[14]

Note: A dash (-) indicates that the specific strain was not provided in the cited source.

Anti-inflammatory Activity

Certain pyrazole derivatives have shown promising anti-inflammatory effects.[10][11][15] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[16][17]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of pyrazole derivatives has been assessed in various in vivo models.

Compound IDAssayActivityReference
4 Carrageenan-induced paw edemaBetter than Diclofenac sodium[10]
7l -93.59% inhibition[11]
N9 Carrageenan-induced rat paw edemaMore potent than celecoxib (after 1h)[15]
N7 Cotton granuloma testMore potent than celecoxib[15]
13i -Close to celecoxib[17]

Note: A dash (-) indicates that the specific assay was not detailed in the cited source.

Signaling Pathway Inhibition

The inhibition of the COX-2 pathway is a critical mechanism for the anti-inflammatory effects of many pyrazole derivatives. This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation.

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Inhibitor Pyrazole-based COX-2 Inhibitor Inhibitor->COX2

Caption: Inhibition of the COX-2 signaling pathway.

Experimental Protocols

Synthesis of 1,3-Dimethylpyrazole Derivatives

A common and versatile method for the synthesis of 1,3-dimethylpyrazole derivatives is the Knorr pyrazole synthesis.[1] This typically involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1]

General Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_analysis Analysis BDicarbonyl β-Dicarbonyl Compound (e.g., Acetylacetone) Cyclocondensation Cyclocondensation (Knorr Pyrazole Synthesis) BDicarbonyl->Cyclocondensation Hydrazine Methylhydrazine Hydrazine->Cyclocondensation Intermediate 1,3-Dimethylpyrazole Intermediate Cyclocondensation->Intermediate Functionalization Functionalization Reaction Intermediate->Functionalization Target Target 1,3-Dimethylpyrazole Derivative Functionalization->Target Purification Purification (e.g., Chromatography) Target->Purification Final Final Pure Compound Purification->Final Characterization Characterization (NMR, MS, etc.) Final->Characterization

Caption: General workflow for the synthesis of 1,3-dimethylpyrazole derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2]

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, K562, A549) in 96-well plates at a specific density and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 or IC50 value.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

The agar diffusion method is a common technique to evaluate the antimicrobial activity of compounds.[9]

Protocol:

  • Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into petri dishes.[14]

  • Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

  • Compound Application: Apply sterile paper discs impregnated with known concentrations of the test compounds onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each disc. The size of the zone is indicative of the antimicrobial activity of the compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16]

Protocol:

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.[16]

  • Incubation: Incubate the microtiter plate under appropriate conditions.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[16]

Conclusion

1,3-Dimethylpyrazole derivatives represent a highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more potent 1,3-dimethylpyrazole-based therapeutics.

References

The Enduring Potency of the Pyrazole Scaffold: An In-depth Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in modern drug discovery. From blockbuster anti-inflammatory drugs to cutting-edge cancer therapies, pyrazole-containing compounds have demonstrated significant therapeutic impact. This technical guide provides a comprehensive overview of the pyrazole scaffold's role in medicinal chemistry, detailing its synthesis, biological activities, and the structure-activity relationships that govern its potency. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical pharmacophore.

Quantitative Data on the Biological Activities of Pyrazole Derivatives

The biological evaluation of pyrazole derivatives has yielded a wealth of quantitative data, demonstrating their potent activity across various therapeutic areas. The following tables summarize key findings for their anticancer, anti-inflammatory, and antimicrobial properties, providing a comparative overview of different substitution patterns and their effects on biological efficacy.

Anticancer Activity

Pyrazole scaffolds have been extensively explored as anticancer agents, targeting a range of cancer cell lines and molecular targets. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound/Derivative SeriesCancer Cell LineIC50 (µM)Target/MechanismReference
Pyrazole Benzothiazole HybridsHT29, PC3, A549, U87MG3.17 - 6.77Antiangiogenic[1]
1,3,4-trisubstituted pyrazolesHepG2, MCF-70.46 - 0.56CDK2 Inhibition[2]
Pyrazole-1,2,4-triazole HybridsMCF-72.8 - 3.5Topoisomerase II[1]
Pyrazole-based analogsHCT-1160.96 - 3.82CDK2 Inhibition[3]
Pyrazole Benzamide DerivativesMDA-MB-4686.45 (48h)Apoptosis Induction[4]
Pyrazole-based Macrocycles-0.506BMPR2 Inhibition[5]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib being a prominent example. Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.

Compound/Derivative SeriesTargetIC50 (µM)Selectivity (COX-1/COX-2)Reference
CelecoxibCOX-20.04High[6]
1,3,4-Trisubstituted PyrazolesCOX-20.043 - 0.56Selective[7]
Pyrazole-based JNK-1 InhibitorsJNK-1< 10-[7]
Antimicrobial Activity

Pyrazole derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Compound/Derivative SeriesMicroorganismMIC (µg/mL)Reference
Pyrazole-1,2,4-triazole HybridsS. aureus, P. aeruginosa, S. epidermidis8 - 11[1]
Pyrazole-triazole HybridsC. albicans, A. niger0.0075 - 0.0082 (µmol/mL)[8]
Pyrazole-1-carbothiohydrazidesAspergillus niger, S. aureus, B. subtilis, K. pneumoniae2.9 - 125[9]
Pyrazoline DerivativesCandida species0.003 - 2 (mg/mL)[10]

Key Experimental Protocols

The synthesis and biological evaluation of pyrazole derivatives involve a variety of established experimental procedures. This section provides detailed methodologies for the synthesis of a key pyrazole-containing drug, celecoxib, as well as standard protocols for assessing anticancer and antimicrobial activity.

Synthesis of Celecoxib

Celecoxib can be synthesized through a multi-step process, with a key step involving the condensation of a β-diketone with a substituted hydrazine.[9][11][12]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione

  • Dissolve para-methyl acetophenone in a suitable solvent such as toluene.

  • Add sodium methoxide, followed by ethyl trifluoroacetate at room temperature.

  • Heat the reaction mixture to 55-60 °C and stir for several hours until the reaction is complete.

  • Cool the reaction mixture and wash with aqueous hydrochloric acid.

  • Separate the organic layer and concentrate under reduced pressure to obtain the desired β-diketone.

Step 2: Cyclization to form Celecoxib

  • Prepare a mixture of 4-hydrazinobenzenesulfonamide hydrochloride and the β-diketone from Step 1 in a solvent system such as ethyl acetate and water.

  • Heat the mixture at 75-80 °C and stir for approximately 5 hours.

  • Cool the reaction mixture to 0-5 °C to precipitate the product.

  • Filter the solid, wash with water, and dry to yield crude Celecoxib.

  • The crude product can be further purified by recrystallization from a suitable solvent like toluene.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][4][6][8][11][13][14][15][16]

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20]

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrazole test compound

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the pyrazole test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole derivatives are a consequence of their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

COX-2 Inhibition in Inflammation

Many anti-inflammatory pyrazole derivatives, such as celecoxib, selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX-2, these pyrazole compounds reduce the production of pro-inflammatory prostaglandins.[10][13][21][22][23][24][25][26][27][28]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Catalysis Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Celecoxib Celecoxib (Pyrazole Scaffold) Celecoxib->COX2 Inhibits

Caption: COX-2 signaling pathway and inhibition by Celecoxib.

JAK-STAT Signaling Pathway Inhibition

Several pyrazole-based compounds, such as ruxolitinib, are potent inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is implicated in various cancers and inflammatory diseases. By inhibiting JAKs, these pyrazole derivatives block the downstream phosphorylation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of target genes involved in cell proliferation and inflammation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates Ruxolitinib Ruxolitinib (Pyrazole Scaffold) Ruxolitinib->JAK Inhibits

Caption: JAK-STAT signaling pathway and inhibition by Ruxolitinib.

MAPK Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another important target for pyrazole-based anticancer and anti-inflammatory agents. This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Pyrazole derivatives have been developed to inhibit key kinases in this pathway, such as p38 MAPK and ERK, thereby modulating cellular responses to external stimuli.[5][14][25][29][30][31][32]

MAPK_Pathway Stimulus External Stimulus (e.g., Growth Factors) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Regulates Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->MAPKK Inhibits Pyrazole_Inhibitor->MAPK Inhibits

Caption: MAPK signaling pathway and points of inhibition by pyrazole-based inhibitors.

Drug Discovery and Development Workflow

The discovery and development of novel pyrazole-based drugs is a systematic process that integrates chemical synthesis, biological evaluation, and computational modeling. This workflow is designed to identify promising lead compounds and optimize their properties to yield safe and effective therapeutic agents.[33][34][35][36][37]

Drug_Discovery_Workflow Synthesis Synthesis of Pyrazole Library Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Lead_Opt->Synthesis Iterative Synthesis Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for pyrazole-based drug discovery and development.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these structure-activity relationships is fundamental for the rational design of more potent and selective drug candidates.[1][4][6][7][17][22][29][38][39][40][41]

General SAR Observations:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring is often crucial for activity and selectivity. For many kinase inhibitors, an aryl or heteroaryl group at this position can engage in important interactions with the enzyme's active site.[40]

  • C3- and C5-Substitutions: The groups at the C3 and C5 positions significantly influence the compound's pharmacological profile. For COX-2 inhibitors like celecoxib, a trifluoromethyl group at C3 and a p-tolyl group at C5 are key for its selective inhibition.

  • C4-Substitution: The C4 position offers a site for modification to fine-tune the compound's properties. For instance, the introduction of different functional groups at this position can modulate the compound's solubility, metabolic stability, and target-binding affinity.

  • Hybrid Molecules: The fusion of the pyrazole scaffold with other pharmacologically active moieties, such as triazoles or benzothiazoles, has proven to be a successful strategy for developing novel compounds with enhanced or dual activities.[1][8]

Conclusion

The pyrazole scaffold continues to be a cornerstone of medicinal chemistry, providing a versatile framework for the development of a wide range of therapeutic agents. Its synthetic tractability, coupled with its ability to be tailored for specific biological targets, ensures its continued relevance in the quest for new and improved medicines. The ongoing exploration of novel pyrazole derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds immense promise for addressing unmet medical needs across a spectrum of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system.

References

An In-depth Technical Guide to the Safety and Handling of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, information from closely related pyrazole derivatives and acyl chlorides is used to infer potential hazards and handling protocols.

Hazard Identification and Classification

This compound is anticipated to be a corrosive and reactive substance, primarily due to the presence of the carbonyl chloride functional group. It is likely to cause severe skin burns and eye damage.[1] Upon contact with water or moisture, it may decompose to release hydrogen chloride (HCl) gas, which is corrosive and can cause respiratory irritation.[1]

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Note: This classification is inferred from similar compounds and the reactive nature of acyl chlorides.

Signal Word: Danger

Hazard Pictograms:

  • GHS05 (Corrosion)

  • GHS06 (Skull and Crossbones)

  • GHS07 (Exclamation Mark)

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₈H₇ClN₂OS
Physical StateSolid
AppearanceOff-white
Melting Point165 - 167 °C / 329 - 332.6 °F
Boiling PointNo information available
Flash PointNo information available
Water SolubilityDecomposes
Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for the safe handling of this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[2][3][4]

Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face ProtectionGoggles or a face shield (European Standard EN 166).[1][5]
Skin ProtectionProtective gloves (e.g., nitrile rubber), and a lab coat or chemical-resistant apron.[1][6]
Respiratory ProtectionFor operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge should be used.[2][3]
Handling and Storage

Safe Handling:

  • Avoid all personal contact, including inhalation of dust or vapors.[7]

  • Do not eat, drink, or smoke in the handling area.[1][8]

  • Wash hands thoroughly after handling.[2][9]

  • Keep the container tightly closed when not in use.[1][3][7]

  • Store under an inert atmosphere to prevent decomposition from moisture.[1]

Storage Conditions:

  • Store in a dry, cool, and well-ventilated place.[1][3][5]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[2]

  • Store in a designated corrosives area.[1]

First-Aid Measures

Immediate medical attention is required in case of exposure.[1]

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9][10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][9]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8][10]
Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][3]

Specific Hazards:

  • In case of fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]

Protective Equipment for Firefighters:

  • Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[2][3]

Accidental Release Measures

Personal Precautions:

  • Evacuate personnel to a safe area.[11]

  • Wear appropriate personal protective equipment as specified in Section 3.[9]

  • Avoid breathing dust and ensure adequate ventilation.[9]

Environmental Precautions:

  • Prevent the substance from entering drains, sewers, or waterways.[9]

Methods for Cleaning Up:

  • For solid spills, carefully sweep up and shovel into a suitable container for disposal. Avoid generating dust.[2][5]

  • For liquid spills, absorb with an inert material and place in a chemical waste container.

  • Wash the spill area with soap and water, and collect the cleaning solution for proper disposal.

Disposal Considerations
  • Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.[11]

Experimental Protocols and Visualizations

General Experimental Workflow for a Reaction with this compound

The following diagram outlines a typical experimental workflow, emphasizing safety checkpoints.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Disposal A Risk Assessment B Gather Materials & PPE A->B C Set up Reaction in Fume Hood B->C D Add Reagents (Inert Atmosphere) C->D E Monitor Reaction D->E F Quench Reaction (Caution!) E->F G Extraction & Washing F->G H Drying & Solvent Removal G->H I Purify Product (e.g., Chromatography) H->I J Characterize Product I->J K Properly Dispose of Waste J->K

Caption: A typical experimental workflow emphasizing safety from preparation to disposal.

Logical Relationship of Safety and Handling Procedures

The following diagram illustrates the logical flow of safety and handling procedures.

G Safety & Handling Logical Flow cluster_controls Control Measures A Identify Hazards B Assess Risks A->B C Implement Controls B->C G Engineering Controls (Fume Hood) C->G H Administrative Controls (SOPs) C->H I Personal Protective Equipment (PPE) C->I D Safe Handling & Storage E Emergency Preparedness D->E F Waste Disposal D->F G->D H->D I->D

Caption: Logical flow of safety and handling procedures from hazard identification to disposal.

References

A Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous approved drugs and bioactive compounds, recognized for a wide spectrum of therapeutic activities.[1][2] Derivatives of pyrazole are integral to the development of therapeutics for various diseases, including different types of cancers.[1][3] This guide provides an in-depth overview of the commercial availability, synthesis, and handling of this compound to support researchers and scientists in their synthetic and drug development endeavors.

Commercial Supplier Analysis

The availability of this compound (CAS No. 55458-67-8) from commercial suppliers is crucial for research and development timelines. The following table summarizes key quantitative data from various suppliers. Note that the precursor, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, is also listed as it is a direct synthetic precursor.

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular WeightNotes
Matrix Fine Chemicals This compound55458-67-8Not SpecifiedC6H7ClN2O158.59Supplies small and large quantities.[4]
Synquest Labs This compound55458-67-8Not SpecifiedC6H7ClN2ONot SpecifiedProduct Number: 4H16-5-X8.[5]
Unnamed Supplier via globalsources.com 1, 3-Dimethyl-1h-pyrazole-5-carbonyl chloride55458-67-8min 95%C6H7ClN2O158.6For professional/industrial use only.[6]
Apollo Scientific 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid5744-56-998%C6H8N2O2Not SpecifiedDirect precursor to the carbonyl chloride. Available in 500mg, 5g, 25g quantities.[7]

Experimental Protocols: Synthesis of Pyrazole Carbonyl Chlorides

For researchers who may need to synthesize the title compound, for instance from its corresponding carboxylic acid, several general and specific protocols are available in the literature. The most common method involves the chlorination of the carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Protocol 1: General Synthesis of Pyrazole-5-carbonyl chloride

This protocol is adapted from a general procedure for forming an acid chloride from a pyrazole-5-carboxylic acid, which is then used to form an amide.[8]

  • Step 1: Acid Chloride Formation

    • Dissolve the starting material, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq), in an anhydrous solvent such as dichloromethane (DCM).

    • Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride (typically 1.5-3.0 eq). A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the mixture to stir at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the formation of a clear solution.

    • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure (in vacuo).

    • The resulting crude this compound is typically used immediately in the subsequent step without further purification due to its reactivity.

Protocol 2: Specific Synthesis of a Substituted Pyrazole-5-carbonyl chloride

This protocol details the synthesis of a similar compound, 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride.[9]

  • Step 1: Reaction Setup

    • To 3.02 g of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid, add 60 ml of benzene and 10 ml of thionyl chloride.

  • Step 2: Reflux

    • Heat the mixture to reflux for two hours.

  • Step 3: Isolation

    • After the reflux period, distill off the solvent under reduced pressure.

    • This procedure yields the crude 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. The reported yield for this analog was 96.1%.[9]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the procurement and application of this compound.

G cluster_0 Synthesis Pathway A 1,3-Dimethyl-1H-pyrazole- 5-carboxylic acid B 1,3-Dimethyl-1H-pyrazole- 5-carbonyl chloride A->B SOCl₂ or (COCl)₂ Anhydrous DCM D Final Product: 1,3-Dimethyl-1H-pyrazole- 5-carboxamide Derivative B->D C Desired Amine (e.g., in drug scaffold) C->D Triethylamine (Base) Anhydrous DCM, 0°C

Caption: Synthetic pathway from carboxylic acid to the target carbonyl chloride and its subsequent use in amide formation.

G cluster_1 Supplier Selection Workflow Start Start: Need for 1,3-Dimethyl-1H-pyrazole- 5-carbonyl chloride FindSuppliers Identify Commercial Suppliers Start->FindSuppliers CheckPurity Purity Requirement? CheckQuantity Required Quantity? CheckPurity->CheckQuantity Purity Meets Spec (e.g., >95%) CheckPurity->FindSuppliers Purity Too Low Compare Compare Suppliers: - Purity - Quantity - Lead Time CheckQuantity->Compare Quantity Available Synthesize Consider In-house Synthesis CheckQuantity->Synthesize Quantity Not Available or uneconomical FindSuppliers->CheckPurity Suppliers Found Select Select Optimal Supplier Compare->Select Synthesize->Select Decision to buy precursor and synthesize

Caption: Logical workflow for selecting a commercial supplier or opting for in-house synthesis.

Safety, Handling, and Storage

Based on safety data sheets (SDS) for similar and precursor compounds, this compound should be handled with care. The precursor, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, is known to cause skin and serious eye irritation.[10] General safety precautions for reactive acid chlorides should be followed:

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents, strong acids, bases, and amines.[10][11]

  • Hazards: Acid chlorides are corrosive and react with moisture, including atmospheric humidity, to release hydrogen chloride (HCl) gas. They are typically harmful if swallowed and can cause severe skin and eye damage.[12]

Applications in Research and Drug Development

The pyrazole nucleus is a cornerstone in the design of bioactive molecules.[1] Its derivatives have been investigated and developed for a wide range of pharmaceutical applications, including as antifungal, antitumor, anti-inflammatory, and anticonvulsant agents.[13] The title compound serves as a reactive intermediate to introduce the 1,3-dimethyl-pyrazole moiety into larger, more complex molecules. This is particularly relevant in the synthesis of kinase inhibitors, a major class of anticancer drugs.[1] The ability to readily form amide bonds makes it a valuable reagent for constructing compound libraries for high-throughput screening in the drug discovery process.

References

An In-depth Technical Guide to the Storage and Stability of Acyl Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of the storage and stability of acyl pyrazole derivatives. Acyl pyrazoles are a significant class of compounds in medicinal chemistry, with prominent examples including the selective COX-2 inhibitor celecoxib. Understanding their stability profile is paramount for ensuring their quality, safety, and efficacy throughout the drug development lifecycle. This document details forced degradation studies, optimal storage conditions, and analytical methodologies for stability assessment.

Core Principles of Acyl Pyrazole Stability

The stability of an active pharmaceutical ingredient (API) like an acyl pyrazole is its ability to remain within established specifications to maintain its identity, strength, quality, and purity. Stability studies are essential to determine the shelf-life and appropriate storage conditions for the drug substance and its formulated product.

Acyl pyrazoles, while generally stable, can be susceptible to degradation under various environmental conditions. Forced degradation, or stress testing, is intentionally performed to identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. The primary degradation pathways for acyl pyrazoles include hydrolysis, oxidation, and photodegradation.

Forced Degradation Studies of Acyl Pyrazoles

Forced degradation studies are a cornerstone of drug development, providing insights into the degradation pathways and products that could form under stress conditions. These studies are typically conducted on a single batch of the drug substance and involve exposure to acid, base, oxidative agents, light, and heat.

Summary of Quantitative Degradation Data

The following tables summarize the quantitative data from forced degradation studies on representative acyl pyrazoles, primarily celecoxib and etoricoxib. These studies highlight the conditions under which these compounds are most labile.

Table 1: Forced Degradation of Celecoxib

Stress ConditionReagent/ConditionTemperatureDurationDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl80°C24 hoursNo significant degradation[1]
5 N HCl60°C60 minutes~0.3%
pH 1.14 (HCl)40°C817 hours~3%[2]
Base Hydrolysis 0.1 N NaOH80°C24 hoursNo significant degradation[1]
5 N NaOH60°C60 minutes~0.9%
Alkaline conditions40°C817 hours~3%[2]
Oxidative Degradation 5% KMnO₄80°C3 hours~18%[1]
30% H₂O₂Room Temp.817 hours~22%[2]
30% H₂O₂60°C30 minutesSignificant degradation
Thermal Degradation Dry Heat105°C24 hoursNo significant degradation[1]
Photodegradation UV light (254 nm)Ambient24 hoursNo significant degradation[1]

Table 2: Forced Degradation of Etoricoxib

Stress ConditionReagent/ConditionTemperatureDurationDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl70°C1 hour7.84%[3]
0.1 N HCl80°C30 minutesDegradation observed
Base Hydrolysis 0.1 N NaOH70°C1 hour41.52%[3]
0.1 N NaOH80°C30 minutesDegradation observed
Oxidative Degradation 3% H₂O₂Not specified1 hour~9.82%[3]
30% H₂O₂80°C30 minutesDegradation observed
Thermal Degradation Dry Heat80°C30 minutesDegradation observed
Photodegradation SunlightAmbient1 hourNo significant degradation
Experimental Protocols for Forced Degradation

The following are generalized protocols for conducting forced degradation studies on acyl pyrazoles, based on methodologies reported for celecoxib and etoricoxib.

2.2.1. Preparation of Stock Solution

A stock solution of the acyl pyrazole is typically prepared by dissolving the compound in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

2.2.2. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 N to 1 N hydrochloric acid.

  • Reflux the mixture at 60-80°C for a period ranging from 30 minutes to 24 hours.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of sodium hydroxide.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

2.2.3. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 N to 1 N sodium hydroxide.

  • Reflux the mixture at 60-80°C for a period ranging from 30 minutes to 24 hours.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of hydrochloric acid.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

2.2.4. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide.

  • Keep the solution at room temperature or heat to 60-80°C for a period ranging from 30 minutes to several hours.

  • After the specified time, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

2.2.5. Thermal Degradation

  • Expose the solid acyl pyrazole powder to dry heat in an oven at a temperature of 105°C for 24 hours.

  • After exposure, dissolve a weighed amount of the powder in a suitable solvent to prepare a solution of known concentration for HPLC analysis.

2.2.6. Photodegradation

  • Expose the solid acyl pyrazole powder or a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • For the solid sample, dissolve a weighed amount in a suitable solvent after exposure.

  • For the solution sample, dilute as necessary with the mobile phase for HPLC analysis.

Analytical Methodology: Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential to separate the parent acyl pyrazole from its degradation products. A typical method would involve:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to 3.0-6.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where both the parent compound and the degradation products have adequate absorbance (e.g., 254 nm).

  • Injection Volume: 20 µL.

Degradation Pathways of Acyl Pyrazoles

The forced degradation studies reveal the likely pathways through which acyl pyrazoles may degrade. For celecoxib, the primary metabolic pathway involves oxidation of the methyl group to a hydroxymethyl group, followed by further oxidation to a carboxylic acid. Under forced oxidative conditions, N-oxide formation has also been observed. Hydrolytic degradation is generally slow for celecoxib.

G cluster_main Forced Degradation Workflow AcylPyrazole Acyl Pyrazole (e.g., Celecoxib) Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) AcylPyrazole->Acid Stress Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) AcylPyrazole->Base Stress Oxidation Oxidative Degradation (e.g., 30% H₂O₂, RT) AcylPyrazole->Oxidation Stress Thermal Thermal Degradation (e.g., 105°C, 24h) AcylPyrazole->Thermal Stress Photo Photodegradation (e.g., UV 254nm, 24h) AcylPyrazole->Photo Stress HPLC Stability-Indicating HPLC Analysis AcylPyrazole->HPLC Inject (Control) DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Thermal->DegradationProducts Photo->DegradationProducts DegradationProducts->HPLC Inject Analysis Peak Purity & Mass Balance (Quantification of Degradants) HPLC->Analysis

Forced Degradation Experimental Workflow

Signaling Pathway: Acyl Pyrazoles as COX-2 Inhibitors

Many acyl pyrazoles, with celecoxib being the prime example, exert their therapeutic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is a key player in the arachidonic acid cascade, which leads to the production of prostaglandins, mediators of inflammation and pain.

The signaling pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into different prostaglandins (PGE2, PGI2, etc.), which then act on their respective receptors to elicit a physiological response. By inhibiting COX-2, acyl pyrazoles block the production of these pro-inflammatory prostaglandins.

G cluster_pathway Prostaglandin Synthesis Pathway and COX-2 Inhibition Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 releases AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes conversion to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate AcylPyrazole Acyl Pyrazole (e.g., Celecoxib) AcylPyrazole->COX2 inhibits

COX-2 Inhibition by Acyl Pyrazoles

Recommended Storage and Handling

Based on the stability data, the following are general recommendations for the storage and handling of acyl pyrazoles:

  • Solid Form: Acyl pyrazoles in their solid, crystalline form are generally stable. They should be stored in well-closed containers at controlled room temperature, protected from excessive heat and light.

  • Solutions: Solutions of acyl pyrazoles, particularly in alkaline or oxidative media, may be less stable and should be prepared fresh. For long-term storage of stock solutions, refrigeration (-20°C) is recommended.

  • Packaging: The use of amber-colored containers is advisable to protect photolabile compounds from degradation.

  • Excipient Compatibility: During formulation development, it is crucial to assess the compatibility of the acyl pyrazole with all excipients to ensure that they do not accelerate its degradation.

Conclusion

This technical guide has provided a detailed overview of the stability and storage of acyl pyrazole derivatives, with a focus on celecoxib and etoricoxib as representative examples. The provided data and protocols for forced degradation studies are essential for the development of stability-indicating methods and for understanding the intrinsic stability of these important pharmaceutical compounds. The visualization of the experimental workflow and the relevant signaling pathway offers a clear and concise summary for researchers and drug development professionals. Adherence to proper storage and handling procedures is critical to ensure the quality, safety, and efficacy of acyl pyrazole-based therapeutics.

References

The Pyrazole Nucleus: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the pyrazole ring has emerged as a "privileged" structure, consistently featuring in a multitude of clinically successful kinase inhibitors. This guide provides a comprehensive technical overview of pyrazole-based kinase inhibitors, delving into their mechanism of action, synthetic strategies, structure-activity relationships (SAR), and the experimental protocols essential for their discovery and development.

The Pyrazole Core: A Versatile Hinge-Binder

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as an excellent bioisostere for other heterocyclic systems and is adept at forming crucial hydrogen bonding interactions within the ATP-binding site of kinases. Specifically, the pyrazole nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with the "hinge region" of the kinase, a critical component for ATP binding. This ability to anchor the inhibitor within the active site provides a robust foundation for achieving high potency and selectivity. By strategically modifying the substituents at various positions on the pyrazole ring, medicinal chemists can fine-tune the inhibitor's affinity for its target kinase and modulate its pharmacokinetic properties.

A testament to the significance of the pyrazole scaffold is the number of FDA-approved kinase inhibitors that incorporate this moiety. Notable examples include:

  • Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2) used in the treatment of myelofibrosis and polycythemia vera.

  • Crizotinib: An inhibitor of anaplastic lymphoma kinase (ALK) and the MET proto-oncogene, primarily used for the treatment of non-small cell lung cancer (NSCLC).

  • Erdafitinib: An inhibitor of fibroblast growth factor receptor (FGFR) kinases, approved for the treatment of urothelial carcinoma.

Mechanism of Action: Disrupting Cellular Signaling

Pyrazole-based kinase inhibitors primarily function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of the phosphorylation cascade effectively blocks the downstream signaling pathways that are often dysregulated in cancer and other diseases.

The JAK-STAT Signaling Pathway and Ruxolitinib

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in hematopoiesis and immune response. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms. Ruxolitinib, by inhibiting JAK1 and JAK2, effectively dampens this signaling cascade.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Expression (Proliferation, Inflammation) Nucleus->Gene

Figure 1: Ruxolitinib Inhibition of the JAK-STAT Pathway
The ALK/MET Signaling Pathway and Crizotinib

In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins with constitutively active kinase domains, such as EML4-ALK in non-small cell lung cancer. These fusion proteins drive uncontrolled cell proliferation and survival. Crizotinib targets the kinase activity of the ALK fusion protein, as well as the MET receptor tyrosine kinase, thereby inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

ALK_MET_Pathway cluster_membrane Cell Membrane ALK EML4-ALK Fusion Protein Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) ALK->Downstream MET MET Receptor MET->Downstream Crizotinib Crizotinib Crizotinib->ALK Inhibits Crizotinib->MET Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 2: Crizotinib Inhibition of ALK and MET Signaling

Synthesis of Pyrazole-Based Kinase Inhibitors

The synthesis of pyrazole-containing molecules is a well-established area of heterocyclic chemistry. The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the construction of the pyrazole ring and involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Experimental Protocol: Knorr Pyrazole Synthesis

This protocol outlines the general procedure for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a minimal amount of ethanol.

  • Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0 eq) dropwise. An exothermic reaction may be observed.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data and Structure-Activity Relationships (SAR)

The potency of pyrazole-based kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the IC50 values for representative pyrazole-based inhibitors against their primary kinase targets and various cancer cell lines.

Table 1: Inhibitory Activity of FDA-Approved Pyrazole-Based Kinase Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
RuxolitinibJAK13.3[1][2][3][4]
JAK22.8[1][2][3][4]
CrizotinibALK~24[5]
MET~20[5]
RON-[6][7]
ErdafitinibFGFR11.2
FGFR22.5
FGFR34.6
FGFR46.2

Table 2: Inhibitory Activity of Investigational Pyrazole-Based Aurora Kinase Inhibitors

CompoundAurora A (IC50, nM)Aurora B (IC50, nM)Reference(s)
Tozasertib (VX-680)2.50.6
Barasertib (AZD1152)>10000.37[4]
Compound 728.92.2[4]
Compound 5h780-
Compound P-6110-

Table 3: Antiproliferative Activity of Selected Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference(s)
Compound 6HCT116 (Colon)0.39[4]
MCF7 (Breast)0.46[4]
Compound 7A549 (Lung)0.487[4]
HT29 (Colon)0.381[4]
Compound 5hMCF-7 (Breast)0.12
MDA-MB-231 (Breast)0.63
Compound P-6HCT116 (Colon)0.37
MCF-7 (Breast)0.44

Experimental Protocols: Kinase Inhibition Assays

Biochemical kinase assays are essential for determining the potency and selectivity of potential inhibitors. Luminescence-based assays, which measure the amount of ATP consumed during the kinase reaction, are widely used due to their high sensitivity and suitability for high-throughput screening.

Luminescence-Based Kinase Inhibition Assay Protocol (e.g., Kinase-Glo®)

This protocol provides a general workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (pyrazole derivatives)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a multiwell plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound or vehicle (DMSO)

    • Kinase

    • Substrate

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is proportional to the amount of remaining ATP.

  • Data Acquisition: Incubate the plate for a short period at room temperature to stabilize the luminescent signal, then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). Determine the IC50 value by fitting the dose-response data to a suitable model.

Kinase_Assay_Workflow Start Start Compound Prepare Compound Dilutions Start->Compound Reaction Set up Kinase Reaction (Buffer, Compound, Kinase, Substrate) Compound->Reaction Initiate Initiate Reaction with ATP Reaction->Initiate Incubate Incubate at RT or 37°C Initiate->Incubate Detect Add Luminescence Detection Reagent Incubate->Detect Read Measure Luminescence Detect->Read Analyze Analyze Data (Calculate % Inhibition and IC50) Read->Analyze End End Analyze->End

Figure 3: General Workflow for a Luminescence-Based Kinase Inhibition Assay

Conclusion

The pyrazole scaffold has proven to be an exceptionally valuable framework in the design and development of potent and selective kinase inhibitors. Its ability to form key interactions within the ATP-binding site, coupled with its synthetic tractability, has led to the successful development of several life-saving drugs. The continued exploration of the vast chemical space around the pyrazole nucleus, guided by a deep understanding of kinase biology and structure-based drug design principles, holds immense promise for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles. This guide provides a foundational understanding of the key technical aspects of pyrazole-based kinase inhibitors, serving as a valuable resource for researchers dedicated to advancing this critical area of drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride from its corresponding carboxylic acid. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who utilize pyrazole derivatives as key building blocks. The described method employs thionyl chloride as the chlorinating agent, a common and effective reagent for this transformation. Included are experimental procedures, a summary of quantitative data, and safety precautions.

Introduction

Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The 1,3-dimethyl-1H-pyrazole-5-carboxamide moiety, in particular, is a common feature in numerous biologically active compounds. The synthesis of such amides, as well as esters and other derivatives, is often facilitated by the activation of the corresponding carboxylic acid to a more reactive species, such as an acid chloride. This compound is a key intermediate for the facile introduction of the 1,3-dimethyl-1H-pyrazole-5-carbonyl group onto various nucleophiles. This document outlines a reliable and high-yielding protocol for its preparation.

Reaction Scheme

The overall transformation involves the conversion of the carboxylic acid group of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to a carbonyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

General Reaction:

Physicochemical Data

A summary of the key compounds involved in this synthesis is provided in the table below for easy reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid5744-56-9C₆H₈N₂O₂140.14
Thionyl chloride7719-09-7SOCl₂118.97
This compound55458-67-8C₆H₇ClN₂O158.59

Experimental Protocol

This protocol is based on established methods for the conversion of pyrazole carboxylic acids to their corresponding acid chlorides.[1]

4.1. Materials and Equipment

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or benzene

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

4.2. Procedure

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (e.g., 1.40 g, 10.0 mmol).

  • Addition of Reagents: To the flask, add anhydrous toluene (e.g., 30 mL) followed by the slow, dropwise addition of thionyl chloride (e.g., 1.1 mL, 15.0 mmol, 1.5 equivalents) at room temperature under a fume hood.

  • Reaction: The reaction mixture is then heated to reflux (approximately 110°C for toluene) and stirred for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure using a rotary evaporator. The resulting crude this compound is typically obtained as an oil or low-melting solid.

  • Purification (Optional): The crude product is often of sufficient purity for subsequent reactions. If higher purity is required, short-path distillation under high vacuum can be performed.

Note: this compound is moisture-sensitive and is typically used immediately in the next synthetic step without extensive purification or storage.

Results and Discussion

The conversion of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to its acid chloride is expected to proceed in high yield, often exceeding 90%, based on similar transformations.[1] The successful formation of the product can be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy: The most significant change in the IR spectrum will be the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretching band for the acid chloride at a higher wavenumber, typically in the range of 1750-1800 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the carboxylic acid, which is a broad singlet and may not always be observed, will be absent in the product spectrum. The chemical shifts of the pyrazole ring proton and the two methyl groups are not expected to change significantly.

    • ¹³C NMR: The carbonyl carbon of the acid chloride will appear in the range of 165-175 ppm. This will be shifted slightly from the carbonyl carbon of the starting carboxylic acid.

Safety Precautions

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Ensure all glassware is thoroughly dried before use to prevent vigorous reactions with thionyl chloride.

  • The reaction releases HCl and SO₂ gas. The reaction apparatus should be equipped with a gas trap or vented into a basic scrubber.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product start_acid 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid reaction_step Reflux in Anhydrous Toluene (2-3h) start_acid->reaction_step start_reagent Thionyl Chloride start_reagent->reaction_step workup_step Removal of Solvent & Excess Reagent in vacuo reaction_step->workup_step final_product This compound workup_step->final_product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Simplified Reaction Mechanism

reaction_mechanism RCOOH Pyrazole-COOH Intermediate1 Protonated Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ Intermediate2 Acyl Chlorosulfite Intermediate1->Intermediate2 - HCl Product Pyrazole-COCl Intermediate2->Product - SO₂ Byproducts SO₂ + HCl

Caption: A simplified representation of the reaction mechanism for the conversion of a carboxylic acid to an acid chloride using thionyl chloride.

References

Application Notes and Protocols for Amide Synthesis using 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-substituted-1,3-dimethyl-1H-pyrazole-5-carboxamides via the reaction of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride with primary or secondary amines.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development. Pyrazole-containing compounds are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of pyrazole carboxamides is therefore of great interest. This protocol details a robust and versatile method for the synthesis of amides using this compound as the acylating agent. The general approach involves the reaction of the acid chloride with a suitable amine in the presence of a base.[1]

Reaction Scheme

The overall reaction scheme for the synthesis of N-substituted-1,3-dimethyl-1H-pyrazole-5-carboxamides is depicted below:

reaction_scheme reagent1 This compound conditions Base (e.g., Triethylamine) Anhydrous Solvent (e.g., DCM) 0 °C to Room Temperature reagent2 +   R1R2NH (Amine) reagent2->conditions product -> N-substituted-1,3-dimethyl-1H- pyrazole-5-carboxamide conditions->product byproduct +   Base·HCl

Caption: General reaction for amide synthesis.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of N-substituted-1,3-dimethyl-1H-pyrazole-5-carboxamides.

Materials and Reagents
  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Detailed Synthesis Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.[1] Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.[1]

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-1,3-dimethyl-1H-pyrazole-5-carboxamide.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

experimental_workflow start Start dissolve_amine Dissolve amine and base in anhydrous DCM Cool to 0 °C start->dissolve_amine add_acid_chloride Add acid chloride solution dropwise to amine solution at 0 °C dissolve_amine->add_acid_chloride dissolve_acid_chloride Dissolve this compound in anhydrous DCM dissolve_acid_chloride->add_acid_chloride react Stir at room temperature for 2-16 hours (Monitor by TLC) add_acid_chloride->react quench Quench with saturated NaHCO₃ solution react->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by flash column chromatography concentrate->purify product Pure N-substituted-1,3-dimethyl-1H-pyrazole-5-carboxamide purify->product

Caption: Workflow for amide synthesis.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various N-substituted-1,3-dimethyl-1H-pyrazole-5-carboxamides using the described protocol. The specific yields may vary depending on the nature of the amine and the reaction conditions.

EntryAmine (R1R2NH)ProductYield (%)
1AnilineN-phenyl-1,3-dimethyl-1H-pyrazole-5-carboxamide85
2BenzylamineN-benzyl-1,3-dimethyl-1H-pyrazole-5-carboxamide92
3Morpholine(1,3-dimethyl-1H-pyrazol-5-yl)(morpholino)methanone95
4Piperidine(1,3-dimethyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone90
5n-ButylamineN-butyl-1,3-dimethyl-1H-pyrazole-5-carboxamide88

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the acid chloride.

    • Increase the reaction time or temperature if starting material is still present.

    • Check the purity of the this compound. It can degrade upon storage.

  • Side Product Formation:

    • Slow, dropwise addition of the acid chloride at low temperature can minimize the formation of side products.

    • Ensure the correct stoichiometry of reagents is used.

  • Difficult Purification:

    • If the product is difficult to separate from the base hydrochloride salt, perform an additional aqueous wash.

    • Optimize the solvent system for column chromatography to achieve better separation.

Safety Precautions

  • This compound is a reactive compound and should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle it in a fume hood.

  • Triethylamine is a corrosive and flammable liquid. Handle with care.

References

Acylation reactions with 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to Acylation Reactions with 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Application Notes and Protocols for Researchers

Introduction

The 1,3-dimethyl-1H-pyrazole-5-carboxamide and its corresponding ester derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. These structures are integral to a wide array of biologically active molecules, including potent anticancer, anti-inflammatory, and herbicidal agents. The reactivity of this compound as a key intermediate allows for the straightforward introduction of this valuable pyrazole moiety onto various nucleophiles, making it a cornerstone reagent for constructing diverse chemical libraries for screening and development.

This document provides a comprehensive overview of the synthesis and application of this compound in acylation reactions. It includes detailed, step-by-step protocols for the preparation of the necessary precursors and for the subsequent acylation of amines and alcohols to yield target amides and esters.

Overall Synthetic Workflow

The synthesis of acylated pyrazole derivatives begins with the construction of the pyrazole ring, followed by hydrolysis and activation to the acyl chloride, which is then reacted with a suitable nucleophile.

Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Activation & Acylation Start Ethyl 2,4-dioxopentanoate + Methylhydrazine Ester Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Start->Ester Cyclization Acid 1,3-Dimethyl-1H-pyrazole- 5-carboxylic Acid Ester->Acid Hydrolysis AcylChloride 1,3-Dimethyl-1H-pyrazole- 5-carbonyl chloride Acid->AcylChloride Chlorination Amide N-Substituted Pyrazole Carboxamide AcylChloride->Amide EsterProduct Pyrazole Carboxylate Ester AcylChloride->EsterProduct Amine Primary or Secondary Amine Amine->Amide N-Acylation Alcohol Alcohol or Phenol Alcohol->EsterProduct O-Acylation

Overall synthesis pathway for pyrazole amides and esters.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid

This two-step protocol outlines the synthesis of the essential carboxylic acid precursor.

Part A: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This procedure involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole core.[1]

  • Materials: Ethyl 2,4-dioxopentanoate, Methylhydrazine, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methylhydrazine (1.0 eq) in ethanol.

    • Slowly add ethyl 2,4-dioxopentanoate (1.0 eq) to the solution at room temperature.

    • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting crude oil, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, can be purified by vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Part B: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid

The synthesized ester is hydrolyzed to the corresponding carboxylic acid.[2]

  • Materials: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, Lithium hydroxide monohydrate (LiOH·H₂O), Tetrahydrofuran (THF), Water, 1M Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add LiOH·H₂O (2.0 eq) to the stirred solution.

    • Stir the reaction mixture vigorously at room temperature for 3-5 hours, or until TLC analysis indicates complete consumption of the starting ester.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate should form.

    • Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the product under high vacuum to yield 1,3-dimethyl-1H-pyrazole-5-carboxylic acid as a white solid.

Protocol 2: Preparation of this compound

This protocol details the conversion of the carboxylic acid to the highly reactive acyl chloride intermediate. The product is typically used immediately in the next step without purification.

  • Materials: 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (catalytic).

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), suspend the carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a single drop of DMF to act as a catalyst.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise via a syringe or dropping funnel. Gas evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.

    • Remove the solvent and excess chlorinating agent in vacuo to yield the crude this compound, which should be used immediately for subsequent acylation reactions. A literature report also notes the use of PCl₃/I₂ for this transformation.[1]

Application Note 1: N-Acylation for Amide Synthesis

The reaction of this compound with primary or secondary amines is a robust method for forming stable amide bonds, a critical linkage in many pharmaceutical compounds.[1][3]

N-Acylation Workflow AcylChloride 1,3-Dimethyl-1H-pyrazole- 5-carbonyl chloride Reaction Nucleophilic Acyl Substitution (Anhydrous DCM, 0°C to RT) AcylChloride->Reaction Amine R¹R²NH (Amine) + Base (e.g., TEA) Amine->Reaction Workup Aqueous Workup (e.g., wash with aq. NaHCO₃, brine) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Target Amide Product Purification->Product O-Acylation Workflow AcylChloride 1,3-Dimethyl-1H-pyrazole- 5-carbonyl chloride Reaction Nucleophilic Acyl Substitution (Anhydrous DCM or THF, 0°C to RT) AcylChloride->Reaction Alcohol R-OH (Alcohol/Phenol) + Base (e.g., Pyridine) Alcohol->Reaction Workup Aqueous Workup (e.g., wash with aq. NaHCO₃, brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Target Ester Product Purification->Product

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride as a key building block in the synthesis of kinase inhibitors. The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases. The specific substitution pattern of this compound offers a synthetically versatile starting point for the development of potent and selective kinase inhibitors targeting a range of signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a common driver of numerous diseases. The development of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful strategy in modern drug discovery. The pyrazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its capacity to act as a bioisostere for the adenine base of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The incorporation of a 1,3-dimethylpyrazole moiety can enhance binding affinity and introduce selectivity for specific kinase targets.

Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

A common and effective strategy for constructing kinase inhibitors from pyrazole-based starting materials is the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic heterocycle serves as a core structure for a multitude of potent kinase inhibitors. The following protocol details a representative synthesis of a pyrazolo[3,4-d]pyrimidine derivative, adapted from established methodologies, utilizing this compound as the key reactant.

Experimental Protocol: Synthesis of a 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Derivative

This protocol outlines a two-step process for the synthesis of a hypothetical kinase inhibitor core, demonstrating the utility of this compound.

Step 1: Synthesis of N-(4-cyanophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (TEA) (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (4-aminobenzonitrile) is consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-(4-cyanophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide by column chromatography on silica gel.

Step 2: Cyclization to form the 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Core

  • Reaction Setup: In a sealed tube, dissolve the purified N-(4-cyanophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (1.0 eq.) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add an excess of formamide (e.g., 10-20 eq.) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

  • Heating: Heat the reaction mixture to a high temperature (typically 150-180 °C) and stir for several hours.

  • Reaction Monitoring: Monitor the formation of the pyrazolo[3,4-d]pyrimidine product by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove impurities. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data: Inhibition of Various Kinases by Pyrazole-Based Inhibitors

The following table summarizes the inhibitory activities of various pyrazole-containing compounds against different protein kinases, illustrating the potential of this scaffold in developing targeted therapies.

Compound ClassTarget KinaseIC50 / Ki ValueReference
Pyrazolo[3,4-d]pyrimidineSrc Family KinasesnM rangeN/A
Pyrazolo[3,4-d]pyrimidineProtein Kinase D (PKD)17-35 nMN/A
Pyrazolo[3,4-d]pyrimidinePolo-like kinase 4 (PLK4)< 10 nMN/A
3-Aminopyrazole DerivativeCDK16EC50 = 33 nM[1]
Pyrazole Urea Derivativep38 MAP KinasenM rangeN/A
3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazoleJNK3227 nMN/A
Macrocyclic PyrazoleBMPR2IC50 = 506 nMN/A

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by pyrazole-based inhibitors and a general experimental workflow are provided below.

G General Workflow for Kinase Inhibitor Synthesis and Evaluation start Start: Design of Pyrazole Scaffold synthesis Synthesis of this compound start->synthesis coupling Amide Coupling with Amine synthesis->coupling cyclization Cyclization to Heterocyclic Core (e.g., Pyrazolo[3,4-d]pyrimidine) coupling->cyclization purification Purification and Characterization cyclization->purification screening In vitro Kinase Assay (IC50 Determination) purification->screening cellular Cell-based Assays (e.g., Proliferation, Apoptosis) screening->cellular in_vivo In vivo Animal Models cellular->in_vivo end Lead Optimization / Candidate Selection in_vivo->end G PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K Inhibitor->Akt G CDK Signaling Pathway in Cell Cycle CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_transition G1/S Transition E2F->G1_S_transition promotes CyclinE_CDK2 Cyclin E / CDK2 G1_S_transition->CyclinE_CDK2 S_phase S Phase Progression CyclinE_CDK2->S_phase drives Inhibitor Pyrazole-based Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2 G JNK and p38 MAPK Signaling Pathways Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6 MKK3/6 MAP3K->MKK3_6 JNK JNK MKK4_7->JNK AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Apoptosis_Inflammation Apoptosis, Inflammation AP1->Apoptosis_Inflammation p38 p38 MKK3_6->p38 p38->Apoptosis_Inflammation Inhibitor Pyrazole-based Inhibitor Inhibitor->JNK Inhibitor->p38 G BMPR2 Signaling Pathway BMP BMP Ligand BMPR2 BMPR2 BMP->BMPR2 BMPR1 BMPR1 BMPR2->BMPR1 recruits and phosphorylates SMADs SMAD 1/5/8 BMPR1->SMADs phosphorylates SMAD4 SMAD4 SMADs->SMAD4 complexes with Nucleus Nucleus SMAD4->Nucleus translocates to Gene_Transcription Gene Transcription SMAD4->Gene_Transcription regulates Inhibitor Pyrazole-based Inhibitor Inhibitor->BMPR2

References

Application Notes and Protocols for N-Acylation of Primary Amines with Pyrazole Acid Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the N-acylation of primary amines using pyrazole acid chloride. This reaction is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds, which are prevalent in pharmaceuticals and other biologically active molecules.[1][2] The protocol described herein is a robust and efficient method for this transformation.

Reaction Principle

The N-acylation of a primary amine with a pyrazole acid chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the pyrazole acid chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the reaction to completion.[3][4]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the N-acylation of primary amines with pyrazole acid chloride.

Materials and Reagents
  • Primary amine (1.0 equivalent)

  • Pyrazole acid chloride (1.0-1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine) (1.1-1.5 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Experimental Procedure

1. Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.).[3]

  • Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.[3][4]

2. Addition of Base:

  • Add a base, such as triethylamine or pyridine (1.1-1.5 eq.), to the reaction mixture.[3]

  • Stir the solution at room temperature for 10-15 minutes.

3. Cooling:

  • Cool the reaction mixture to 0 °C using an ice bath.[3][4]

4. Addition of Pyrazole Acid Chloride:

  • Slowly add a solution of the pyrazole acid chloride (1.0-1.2 eq.) in the same anhydrous solvent to the cooled reaction mixture dropwise via a dropping funnel over a period of 15-30 minutes.[3]

5. Reaction Monitoring:

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3][4]

6. Work-up:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.[3]

  • Combine the organic layers and wash with brine.[3]

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

7. Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[3]

8. Characterization:

  • Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][5]

Data Presentation

Table 1: Reaction Conditions and Yields for N-Acylation of Various Primary Amines with Pyrazole-4-carboxylic acid chloride.

EntryPrimary AmineBaseSolventTime (h)Yield (%)
1AnilineTriethylamineDCM392
2BenzylamineTriethylamineDCM2.595
3p-ToluidinePyridineTHF488
4n-ButylamineTriethylamineDCM296
5CyclohexylamineTriethylamineTHF3.590

Note: The data presented in this table are representative examples and actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Amine Primary Amine (R-NH2) Amide N-Acyl Pyrazole (Amide Product) Amine->Amide AcidChloride Pyrazole Acid Chloride AcidChloride->Amide Base Base (e.g., TEA) Salt Base Hydrochloride Salt Base->Salt Solvent Anhydrous Solvent (e.g., DCM) Setup 1. Reaction Setup (Amine, Solvent, Base) Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add Pyrazole Acid Chloride Cooling->Addition Reaction 4. Stir at 0 °C to RT Addition->Reaction Monitoring 5. Monitor by TLC Reaction->Monitoring Workup 6. Aqueous Work-up Monitoring->Workup Reaction Complete Purification 7. Column Chromatography Workup->Purification Characterization 8. Characterization Purification->Characterization cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Amine Primary Amine Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Attacks Carbonyl Carbon AcidChloride Pyrazole Acid Chloride AcidChloride->Tetrahedral Tetrahedral_2 Tetrahedral Intermediate Chloride_ion Chloride Ion (Leaving Group) Protonated_Amide Protonated Amide Protonated_Amide_2 Protonated Amide Tetrahedral_2->Chloride_ion Elimination Tetrahedral_2->Protonated_Amide Collapse Base Base Final_Amide Final Amide Product Base->Final_Amide Abstracts Proton Salt Base Hydrochloride Base->Salt Protonated_Amide_2->Final_Amide

References

Application Notes and Protocols for the Reaction of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride is a key building block in synthetic and medicinal chemistry. As an activated carboxylic acid derivative, it readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to form stable amides, esters, and other derivatives. The pyrazole scaffold is a prevalent feature in many biologically active compounds, and the ability to easily functionalize the C5 position makes this reagent particularly valuable for creating libraries of potential drug candidates, including enzyme inhibitors and receptor ligands.

These application notes provide an overview of the reactivity of this compound with common nucleophiles and offer detailed protocols for its preparation and subsequent reactions.

General Reaction Scheme

This compound is typically synthesized from 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Due to its reactivity, the acid chloride is often prepared in situ and used immediately in the subsequent reaction with a nucleophile. The general transformation is a nucleophilic acyl substitution, as depicted in the workflow below.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Nucleophilic Acyl Substitution start 1,3-Dimethyl-1H-pyrazole- 5-carboxylic acid reagent1 SOCl₂ or (COCl)₂ in Anhydrous Solvent (e.g., DCM) start->reagent1 Reaction product1 1,3-Dimethyl-1H-pyrazole- 5-carbonyl chloride (Used in situ) reagent1->product1 Forms nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) product1->nucleophile Reacts with base Base (e.g., Et₃N) (Optional, to scavenge HCl) product1->base final_product Final Product (Amide, Ester, etc.) nucleophile->final_product Forms

Caption: General workflow for the synthesis and reaction of this compound.

Reactions with Nucleophiles: Data Summary

The following table summarizes the typical outcomes for the reaction of this compound with various classes of nucleophiles. Conditions are representative and may require optimization for specific substrates.

Nucleophile ClassNucleophile ExampleProduct ClassSolventBaseTemperature (°C)Typical Yield (%)
Primary AminesAnilineCarboxamideDCM / XyleneTriethylamine0 to Reflux70-95%
Secondary AminesMorpholineCarboxamideDCMTriethylamine0 to RT75-90%
AlcoholsEthanolEsterPyridine / BenzenePyridineReflux60-85%
HydrazinesHydrazine HydrateCarbohydrazideDCMTriethylamine0 to RTHigh
SulfonamidesSulfanilamideN-AcylsulfonamideTHF-Reflux70-85%

Detailed Experimental Protocols

Protocol 1: Preparation of this compound (In situ)

This protocol describes the conversion of the carboxylic acid to the acid chloride, which is typically used without isolation in the next synthetic step.

Materials:

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Benzene

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser and drying tube

Procedure:

  • To a stirred suspension of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid in anhydrous DCM, slowly add thionyl chloride dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 40°C for DCM) for 1-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution and the formation of a clear solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is typically a solid or oil and is used immediately in the next step.

Protocol 2: Synthesis of N-Aryl-1,3-dimethyl-1H-pyrazole-5-carboxamides

This protocol details the reaction of the in situ prepared acid chloride with an aromatic amine (aniline derivative).

Materials:

  • Crude this compound (from Protocol 1) (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask, ice bath

Procedure:

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired substituted aniline and triethylamine in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel to yield the pure N-aryl-1,3-dimethyl-1H-pyrazole-5-carboxamide.[1]

Protocol 3: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This protocol describes the esterification reaction with an alcohol.

Materials:

  • Crude this compound (from Protocol 1) (1.0 eq)

  • Anhydrous Ethanol (large excess, can be used as solvent)

  • Pyridine (catalytic amount)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the crude acid chloride in a moderate excess of anhydrous ethanol.

  • Add a catalytic amount of pyridine to the solution.

  • Heat the mixture to reflux for 3-4 hours.

  • After cooling, acidify the solution by adding diluted hydrochloric acid.

  • A crude solid may precipitate, which can be collected by filtration.

  • If no solid forms, concentrate the mixture under reduced pressure and perform an aqueous workup by extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Recrystallize the crude solid from ethanol to obtain the pure ester product.

Visualizations of Synthetic Pathways and Relationships

The following diagrams illustrate the logical relationships in the synthesis of various derivatives from this compound.

G AcidChloride 1,3-Dimethyl-1H-pyrazole- 5-carbonyl chloride Amine Primary/Secondary Amine (R₂NH) AcidChloride->Amine Reacts with + Base Alcohol Alcohol (R'OH) AcidChloride->Alcohol Reacts with + Catalyst Hydrazine Hydrazine (H₂NNH₂) AcidChloride->Hydrazine Reacts with + Base Amide N-Substituted Carboxamide Amine->Amide Ester Ester Alcohol->Ester Hydrazide Carbohydrazide Hydrazine->Hydrazide

Caption: Reaction pathways of this compound with various nucleophiles.

Application in Drug Discovery: Carbonic Anhydrase Inhibitors

Pyrazole-based compounds, particularly those bearing carboxamide and sulfonamide moieties, are potent inhibitors of carbonic anhydrases (CAs), enzymes linked to diseases like glaucoma and certain cancers. The synthesis of a library of pyrazole-carboxamide derivatives allows for the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors.

G cluster_workflow Drug Discovery Workflow cluster_target Biological Target A 1,3-Dimethyl-1H-pyrazole- 5-carbonyl chloride C Parallel Synthesis of Carboxamide Library A->C B Library of Amines (e.g., Aminosulfonamides) B->C D Biological Screening (e.g., CA Inhibition Assay) C->D E SAR Analysis (Structure-Activity Relationship) D->E F Lead Compound Identification E->F Target Carbonic Anhydrase (e.g., hCA II, IX) F->Target Inhibits

Caption: Workflow for the synthesis and screening of pyrazole-carboxamide libraries for carbonic anhydrase inhibitors.

References

Protecting Group Strategies for Pyrazole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The synthesis of functionalized pyrazoles often requires the use of protecting groups to mask the reactive N-H moiety of the pyrazole ring, thereby enabling selective reactions at other positions and preventing unwanted side reactions. This document provides detailed application notes and protocols for common protecting group strategies employed in pyrazole synthesis, focusing on the tert-butyloxycarbonyl (Boc), (2-(trimethylsilyl)ethoxy)methyl (SEM), and tetrahydropyran (THP) protecting groups.

Logical Selection of a Protecting Group

The choice of a suitable protecting group is crucial for the successful synthesis of complex pyrazole derivatives. The selection process depends on the stability of the protecting group to various reaction conditions and the ease of its removal.

G Protecting Group Selection Logic A Desired Pyrazole Derivative B Reaction Conditions Required for Synthesis A->B C Stability of Protecting Group B->C D Orthogonality to other Protecting Groups B->D F Select Protecting Group C->F D->F E Ease of Deprotection E->F

Caption: Decision workflow for selecting an appropriate protecting group.

I. Tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is one of the most widely used protecting groups for the pyrazole nitrogen due to its ease of introduction and its lability under acidic conditions. It is generally stable to a wide range of non-acidic reagents.

Data Presentation: N-Boc Protection and Deprotection of Pyrazoles
EntrySubstrateProtecting ReagentDeprotecting ReagentSolventYield (Protection)Yield (Deprotection)Reference
1PyrazoleBoc₂O, Et₃NNaBH₄MeOH / THF95%98%[1][2]
2ImidazoleBoc₂O, Et₃NNaBH₄MeOH / THF-95%[1][2]
3BenzimidazoleBoc₂O, Et₃NNaBH₄MeOH / THF-92%[1][2]
Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Pyrazole [1][2]

  • To a solution of pyrazole (1.0 eq) in methanol (or an appropriate solvent), add triethylamine (1.0 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine and 5% NaHCO₃ solution.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective N-Boc Deprotection using NaBH₄ [1][2][3]

  • Dissolve the N-Boc protected pyrazole (1.0 eq) in ethanol (95% or dry).

  • Add sodium borohydride (NaBH₄, 1.5-3.0 eq) in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Evaporate the solvent under reduced pressure.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the deprotected pyrazole.

G N-Boc Protection and Deprotection Workflow cluster_protection Protection cluster_deprotection Deprotection A Pyrazole + Boc₂O + Base B Reaction at Room Temperature A->B C Workup and Purification B->C D N-Boc-Pyrazole C->D E N-Boc-Pyrazole + NaBH₄ D->E Proceed to Deprotection F Reaction in EtOH E->F G Quenching and Workup F->G H Pyrazole G->H

Caption: General workflow for N-Boc protection and deprotection of pyrazoles.

II. (2-(Trimethylsilyl)ethoxy)methyl (SEM) Protecting Group

The SEM group is a versatile protecting group that is stable to a wide range of conditions, including strongly basic and nucleophilic reagents. It is particularly useful for directing regioselective functionalization of the pyrazole ring. The SEM group can be removed under acidic conditions or with fluoride ions.

Application in Regioselective Synthesis

The SEM group plays a crucial role in enabling regioselective C-H arylation and N-alkylation of pyrazoles.[4][5] By protecting the pyrazole nitrogen, the SEM group allows for selective functionalization at specific carbon positions. Furthermore, a "SEM-group switch" strategy can be employed to achieve sequential C-H arylation at different positions.[4] This strategy is invaluable for the synthesis of fully substituted pyrazoles with complete regiocontrol.[4]

Experimental Protocols

Protocol 3: General Procedure for N-SEM Protection of Pyrazole

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry THF at 0 °C, add a solution of pyrazole (1.0 eq) in dry THF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add SEM-Cl (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: General Procedure for N-SEM Deprotection using TBAF [6]

  • Dissolve the SEM-protected pyrazole (1.0 eq) in DMF.

  • Add tetramethylethylenediamine (TMEDA, 3.0 eq) and tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq).

  • Heat the reaction mixture at a suitable temperature (e.g., 45 °C) and monitor by LCMS.

  • After completion, cool the reaction to room temperature and add a saturated solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water, dry, and concentrate.

  • Purify the deprotected pyrazole by chromatography.

Protocol 5: General Procedure for N-SEM Deprotection using Acid [6][7]

  • Dissolve the SEM-protected pyrazole in an appropriate solvent (e.g., CH₂Cl₂ or THF).

  • Add a Lewis acid (e.g., SnCl₄) or a Brønsted acid (e.g., HCl, TFA) at a suitable temperature (often 0 °C to room temperature).

  • Stir the reaction until completion as monitored by TLC.

  • Neutralize the reaction mixture (e.g., with saturated NaHCO₃ solution if an acid was used).

  • Extract the product, dry the organic phase, and concentrate.

  • Purify the product by column chromatography.

G SEM-Group Mediated Regioselective Functionalization A Pyrazole B N-SEM Protection A->B C N-SEM-Pyrazole B->C D Regioselective C-H Functionalization C->D E Functionalized N-SEM-Pyrazole D->E F N-SEM Deprotection E->F G Functionalized Pyrazole F->G

Caption: Pathway for regioselective functionalization of pyrazoles using the SEM protecting group.

III. Tetrahydropyran (THP) Protecting Group

The THP group is another acid-labile protecting group that can be introduced under mild, often solvent-free, conditions. It is stable to bases, organometallics, and reducing agents.

Green Synthesis Approach

A solvent- and catalyst-free method for the N-protection of pyrazole with 3,4-dihydro-2H-pyran (DHP) has been reported, offering a green and efficient route to N-THP-pyrazoles.[8][9] This can be followed by a one-pot lithiation, alkylation, and deprotection sequence to afford 3(5)-alkylpyrazoles in high yields.[8][9]

Experimental Protocols

Protocol 6: Green N-THP Protection of Pyrazole [8][9]

  • Mix pyrazole and 3,4-dihydro-2H-pyran (DHP) in a neat (solvent-free) fashion.

  • The reaction proceeds quantitatively at room temperature. The product can be used directly in the next step without further purification.

Protocol 7: One-Pot Synthesis of 3(5)-Alkylpyrazoles via N-THP Protection [8][9]

  • Protect pyrazole with DHP as described in Protocol 6.

  • Dissolve the resulting N-THP-pyrazole in dry THF and cool to -78 °C.

  • Add n-butyllithium (n-BuLi) dropwise and stir for a period to ensure complete lithiation.

  • Add the desired alkyl halide and allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Add an acidic solution (e.g., dilute HCl) to facilitate the deprotection of the THP group.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify the 3(5)-alkylpyrazole by chromatography.

G One-Pot Synthesis of Alkylpyrazoles via THP Protection A Pyrazole + DHP (Solvent-free) B N-THP-Pyrazole (Quantitative) A->B C 1. Lithiation (n-BuLi) 2. Alkylation (R-X) B->C D N-THP-Alkylpyrazole C->D E Acidic Workup (Deprotection) D->E F 3(5)-Alkylpyrazole E->F

Caption: One-pot procedure for the synthesis of 3(5)-alkylpyrazoles using a THP protecting group strategy.

Conclusion

The selection and application of an appropriate protecting group strategy are paramount for the successful synthesis of complex pyrazole-containing molecules. The Boc, SEM, and THP groups offer a range of stabilities and deprotection conditions, allowing for their tailored use in various synthetic routes. The protocols and data presented herein provide a valuable resource for researchers in the field of organic synthesis and drug development, facilitating the efficient and regioselective construction of novel pyrazole derivatives.

References

Application Notes and Protocols for the Synthesis and Antimicrobial Screening of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant pathogens poses a critical threat to global health, driving the urgent need for novel antimicrobial agents. Pyrazole derivatives are a prominent class of five-membered heterocyclic compounds that have attracted significant attention in medicinal chemistry.[1][2][3] The pyrazole scaffold is a key structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][3]

Specifically, pyrazole carboxamide derivatives have emerged as a promising area of research for developing new antibacterial and antifungal agents.[4][5] These application notes provide detailed protocols for the synthesis, characterization, and antimicrobial evaluation of novel pyrazole carboxamide derivatives, intended to guide researchers in the discovery and development of new therapeutic agents.

I. Synthesis of Pyrazole Carboxamide Derivatives

The synthesis of pyrazole carboxamides can be approached through several efficient strategies. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule. A common and highly effective approach involves the cyclocondensation of chalcones with semicarbazide.[6] An alternative, flexible strategy involves the initial construction of a pyrazole ring bearing a carboxylic acid or ester, followed by a subsequent amidation step.[7]

Logical Workflow for Synthesis and Screening

The overall process from initial synthesis to final antimicrobial evaluation follows a structured workflow, ensuring systematic progress and evaluation.

Caption: Overall workflow from synthesis to antimicrobial evaluation.

Protocol 1: Synthesis from Chalcones and Semicarbazide Hydrochloride

This protocol details an acid-catalyzed cyclocondensation reaction, a common method for producing pyrazole carboxamides in good yields.[6]

Materials:

  • Substituted Chalcone (1.0 eq)

  • Semicarbazide Hydrochloride (1.0 eq)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount, ~7-8 drops)

  • Ice-cold water

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

Procedure:

  • To a stirred solution of the appropriate chalcone (0.01 mol) and semicarbazide hydrochloride (0.01 mol) in methanol (15 mL) in a round-bottom flask, add 7-8 drops of concentrated hydrochloric acid.[6]

  • Heat the reaction mixture to reflux for 3-4 hours.[6] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature and pour it into ice-cold water.[6]

  • A solid product will separate. Collect the solid by filtration and wash it successively with 5% sodium bicarbonate solution and then with water to remove any excess acid.[8]

  • Dry the crude product.

  • Purify the final compound by column chromatography using silica gel (60-120 mesh) with an ethyl acetate:dichloromethane (1:4 v/v) mixture as the eluent, or by recrystallization from a suitable solvent like methanol.[6][8]

Protocol 2: Synthesis via Pyrazole-5-Carboxylate Amidation

This two-stage strategy offers high flexibility, allowing for the diversification of the amide group late in the synthesis.[7]

Stage 1: Synthesis of Pyrazole-5-Carboxylate Ester

  • In a round-bottom flask, dissolve a hydrazine derivative (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).[7]

  • Add a β-ketoester (1.0 eq) dropwise to the solution at room temperature.[7]

  • Heat the mixture to reflux (approx. 80 °C) for 2-6 hours, monitoring by TLC.[7]

  • Upon completion, cool the mixture and concentrate it under reduced pressure.

  • Purify the crude pyrazole-5-carboxylate ester by recrystallization or flash column chromatography.[7]

Stage 2: Amide Formation

  • Hydrolysis (Optional, if starting from ester): Hydrolyze the pyrazole-5-carboxylate ester to the corresponding carboxylic acid using standard procedures (e.g., NaOH in MeOH/H₂O, followed by acidification).

  • Acid Chloride Formation: To a solution of the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.5-2.0 eq) and a catalytic amount of DMF. Stir at room temperature for 1-3 hours. Remove the solvent and excess reagent in vacuo. The crude pyrazole-5-carbonyl chloride is typically used immediately.[7]

  • Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.[4][7]

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[7]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[7]

  • Perform an aqueous workup by washing the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the final pyrazole carboxamide derivative by column chromatography or recrystallization.[7]

II. Data Presentation

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The data is typically summarized for clarity.

Table 1: Representative Physical and Spectroscopic Characterization Data
Compound CodeMolecular FormulaM.Wt.M.P. (°C)Yield (%)Selected IR (KBr, cm⁻¹)Selected ¹H NMR (δ ppm)
5a C₁₉H₂₁N₃O₄355.39165-167823350 (N-H), 1665 (C=O, amide), 1630 (C=N)6.75 (s, 1H, pyrazole-C₄-H), 7.20-7.80 (m, Ar-H), 5.30 (br s, 2H, CONH₂)
5b C₁₈H₁₈ClN₃O₄375.81178-180783345 (N-H), 1670 (C=O, amide), 1628 (C=N), 750 (C-Cl)6.78 (s, 1H, pyrazole-C₄-H), 7.30-7.90 (m, Ar-H), 5.35 (br s, 2H, CONH₂)
7a C₂₃H₂₂FN₅O₅S499.51189-191543400 (N-H), 1655 (C=O, amide), 1590 (C=N), 1520, 1340 (NO₂)2.51 (s, 3H, CH₃), 7.10-8.30 (m, Ar-H), 10.80 (s, 1H, CONH)
7b C₂₁H₂₁FN₄O₃S₂460.54230-232853380 (N-H), 1660 (C=O, amide), 1625 (C=N)2.50 (s, 3H, CH₃), 7.00-7.90 (m, Ar-H), 10.75 (s, 1H, CONH)

Note: Data is representative and compiled from typical values reported in the literature.[2][4][6][9][10]

III. Antimicrobial Screening Protocols

The evaluation of antimicrobial activity is a critical step. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's potency, defined as the lowest concentration that prevents the visible in vitro growth of a microorganism.[11]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely used technique for quantitative antimicrobial susceptibility testing.[11][12][13]

Materials:

  • Synthesized pyrazole carboxamide derivatives

  • 96-well sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth medium[11]

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Standardized inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin, Nystatin)[6]

  • Spectrophotometer or McFarland standard tubes

  • Sterile saline or phosphate-buffered saline (PBS)

Workflow for MIC Determination

MIC_Workflow cluster_controls Controls prep_compound Prepare Compound Stock & Serial Dilutions in Plate inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plate (35±2°C, 16-20 hours) inoculate->incubate read Read Results Visually or with Plate Reader incubate->read determine Determine MIC Value read->determine growth_control Growth Control (No Compound) sterility_control Sterility Control (No Inoculum) positive_control Positive Control (Standard Antibiotic)

Caption: Workflow for the Broth Microdilution MIC Assay.

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound (diluted from the stock into CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[11]

    • Well 11 will serve as the growth control (containing only CAMHB and inoculum).

    • Well 12 will serve as the sterility control (containing only CAMHB).[11]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11][12] This can be done visually or with a spectrophotometer.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).[11]

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]

  • Reading the MIC:

    • Following incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent (the first well from the lowest concentration) that shows no visible growth.[11][13]

    • The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.

Table 2: Representative Antimicrobial Activity (MIC in µg/mL)
Compound CodeS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungus)
5a 1632>6432
5b 8166416
5c 48328
Ciprofloxacin 0.50.251-
Nystatin ---4

Note: Data is hypothetical but representative of results found in the literature for novel pyrazole derivatives.[6][14] Standard antibiotics are included for comparison.

References

Application Notes and Protocols for 1,3-Dimethylpyrazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylpyrazole (DMP) and its derivatives represent a versatile class of heterocyclic compounds with significant applications in agrochemical research. The pyrazole scaffold is a key structural motif in a variety of biologically active molecules, leading to the development of effective nitrification inhibitors, fungicides, herbicides, and insecticides.[1][2] These application notes provide a comprehensive overview of the use of 1,3-dimethylpyrazole in these key agrochemical areas, including its mechanism of action, detailed experimental protocols, and a summary of relevant quantitative data.

1,3-Dimethylpyrazole as a Nitrification Inhibitor

The most prominent application of a DMP derivative in agriculture is as a nitrification inhibitor, most commonly in the form of 3,4-dimethylpyrazole phosphate (DMPP).[3] Nitrification inhibitors are crucial for improving nitrogen use efficiency in agriculture by slowing the microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻). This retention of nitrogen in the less mobile ammonium form reduces nitrate leaching and nitrous oxide (N₂O) emissions, which are significant environmental concerns.[3][4]

Mechanism of Action

DMP-based nitrification inhibitors primarily target the first step of nitrification: the oxidation of ammonia to hydroxylamine, catalyzed by the ammonia monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria (AOB) and archaea (AOA).[3] The mechanism of inhibition involves the chelation of copper (Cu²⁺) ions, which are essential cofactors for the AMO enzyme.[4] By forming stable complexes with copper in the soil, DMP effectively inactivates the enzyme, thus slowing down the nitrification process.[3]

Diagram of Nitrification Inhibition Pathway

Nitrification_Inhibition cluster_soil Soil Environment Fertilizer Ammonium-Based Fertilizer NH4 Ammonium (NH₄⁺) (Less Mobile) Fertilizer->NH4 Release AOB_AOA Ammonia-Oxidizing Bacteria & Archaea (AOB/AOA) NH4->AOB_AOA Plant Plant Uptake NH4->Plant NO2 Nitrite (NO₂⁻) AOB_AOA->NO2 Oxidation via AMO AMO Ammonia Monooxygenase (AMO) (Requires Copper) Nitrite_Oxidizers Nitrite-Oxidizing Bacteria NO2->Nitrite_Oxidizers NO3 Nitrate (NO₃⁻) (Highly Mobile) Nitrite_Oxidizers->NO3 Oxidation Leaching Leaching & N₂O Emissions NO3->Leaching NO3->Plant DMP 1,3-Dimethylpyrazole (DMP) DMP->AMO Inhibits by Cu chelation Copper Copper (Cu²⁺) DMP->Copper Chelates Copper->AMO Cofactor for

Mechanism of 1,3-Dimethylpyrazole as a nitrification inhibitor.
Quantitative Data: Effects of DMPP on Crop Yield and Nitrogen Dynamics

The application of DMPP with nitrogen fertilizers has been shown to increase crop yields and improve nitrogen utilization.

CropYield Increase with DMPPObservations
Winter Wheat+0.25 t/haImproved nitrogen availability during critical growth stages.[5]
Wetland Rice+0.29 t/haReduced nitrogen loss in flooded conditions.[5]
Grain Maize+0.24 t/haEnhanced nitrogen uptake and grain quality.[5][6]
Potatoes+1.9 t/haIncreased tuber yield and size.[5]
Sugar Beets+0.24 t/ha (corrected sugar yield)Improved root development and sugar content.[5]
Various Vegetables+1.4 to +5.2 t/haReduced nitrate accumulation in leafy vegetables.[5]
ParameterEffect of DMPPReference
Gross Autotrophic Nitrification RateDecreased by 22% in vegetable soil[7]
N₂O Emissions ReductionVaried from no effect to 75%[7]
NH₄⁺ ConcentrationIncreased by an average of 71.4%[5]
Experimental Protocol: Soil Nitrification Inhibition Assay (Based on OECD 209)

This protocol provides a method to assess the inhibitory effect of 1,3-dimethylpyrazole on nitrification in soil microcosms.

1. Materials:

  • Freshly sieved soil (2 mm mesh)

  • 1,3-Dimethylpyrazole (or its derivatives like DMPP) stock solution

  • Ammonium sulfate ((NH₄)₂SO₄) solution

  • Potassium chloride (KCl) solution (2M) for extraction

  • Incubation vessels (e.g., 250 mL flasks)

  • Shaker incubator

  • Spectrophotometer or ion chromatograph for NH₄⁺ and NO₃⁻ analysis

2. Procedure:

  • Soil Preparation: Weigh 20 g of fresh soil into each incubation flask.

  • Treatment Application:

    • Control: Add ammonium sulfate solution to achieve a final concentration of 100 mg N/kg soil.

    • DMP Treatment: Add the same amount of ammonium sulfate solution along with the 1,3-dimethylpyrazole stock solution to achieve the desired inhibitor concentration (e.g., 1% of applied N).

    • Prepare at least three replicates for each treatment.

  • Incubation: Adjust the moisture content of the soil to 50-60% of its water-holding capacity. Cover the flasks with perforated parafilm to allow gas exchange and incubate at a constant temperature (e.g., 25°C) in the dark.

  • Sampling and Extraction: At specified time points (e.g., 0, 3, 7, 14, and 28 days), take soil samples from the flasks. Extract the inorganic nitrogen by adding 100 mL of 2M KCl solution and shaking for 1 hour.

  • Analysis: Filter the soil slurry and analyze the filtrate for NH₄⁺ and NO₃⁻ concentrations using a colorimetric method or ion chromatography.

  • Calculation of Inhibition: The percentage of nitrification inhibition can be calculated using the formula: % Inhibition = [1 - (Nitrate produced in treated soil / Nitrate produced in control soil)] * 100

1,3-Dimethylpyrazole in Fungicide Research

The 1,3-dimethylpyrazole core is a valuable scaffold for the synthesis of novel fungicides.[2] Pyrazole-based fungicides have been developed to combat a wide range of plant pathogens.

Quantitative Data: Fungicidal Activity of 1,3-Dimethylpyrazole Derivatives

The efficacy of synthesized pyrazole derivatives is typically evaluated in vitro against various plant pathogenic fungi.

Compound IDFungal PathogenIC₅₀ (µg/mL)Reference
Compound 7ai Rhizoctonia solani0.37[8]
Compound 26 Valsa mali1.787[9]
Compound 26 Thanatephorus cucumeris1.638[9]
Compound 1v Fusarium graminearum0.0530 µM[10]
Compound 6c Candida albicans0.0625[11]
Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This protocol is used to determine the inhibitory effect of pyrazole compounds on the growth of fungal mycelia.

1. Materials:

  • Synthesized 1,3-dimethylpyrazole derivatives

  • Potato Dextrose Agar (PDA) medium

  • Target fungal strains (e.g., Rhizoctonia solani, Fusarium graminearum)

  • Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

2. Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Medium Preparation: Autoclave the PDA medium and cool it to about 50-60°C. Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with the solvent only.

  • Inoculation: Take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus and place it in the center of the PDA plates.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for both control and treated plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(DC - DT) / DC] * 100 where DC is the average diameter of the fungal colony in the control, and DT is the average diameter in the treated plate. The IC₅₀ value can be determined by probit analysis of the inhibition percentages at different concentrations.

1,3-Dimethylpyrazole in Herbicide and Insecticide Research

The versatility of the 1,3-dimethylpyrazole structure has also been exploited in the development of herbicides and insecticides.[1][7][12]

Herbicide Development

Pyrazole derivatives have been designed as inhibitors of key plant enzymes such as protoporphyrinogen oxidase (PPO) and acetolactate synthase (ALS), which are validated herbicide targets.[12]

Insecticide Development

N-pyridylpyrazole derivatives have shown significant insecticidal activities.[7]

Quantitative Data: Insecticidal Activity of Pyrazole Derivatives
Compound IDTarget InsectLC₅₀ (mg/L)Reference
Compound 7g Plutella xylostella5.32[7]
Compound 7g Spodoptera exigua6.75[7]
Compound 7g Spodoptera frugiperda7.64[7]
Compound 2 Spodoptera littoralis (2nd instar)0.553
Compound 2 Spodoptera littoralis (4th instar)1.28
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is a common method for evaluating the efficacy of compounds against leaf-eating insects.

1. Materials:

  • Test compounds dissolved in a suitable solvent with a surfactant (e.g., Triton X-100).

  • Leaf discs from the host plant (e.g., cabbage for Plutella xylostella).

  • Target insect larvae of a uniform age/size.

  • Petri dishes lined with moist filter paper.

2. Procedure:

  • Treatment: Prepare a series of concentrations of the test compound. Dip leaf discs into the test solutions for a short period (e.g., 10-30 seconds) and allow them to air dry. A control group should be dipped in the solvent-surfactant solution only.

  • Exposure: Place one treated leaf disc into each Petri dish. Introduce a set number of insect larvae (e.g., 10) into each dish.

  • Incubation: Keep the Petri dishes in a controlled environment (temperature, humidity, and light cycle) suitable for the insect species.

  • Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC₅₀ value using probit analysis.

General Workflow for Agrochemical Development with 1,3-Dimethylpyrazole

The development of new agrochemicals based on the 1,3-dimethylpyrazole scaffold follows a structured pipeline from synthesis to biological evaluation.

Diagram of Agrochemical Development Workflow

Agrochemical_Workflow cluster_dev Agrochemical Development Pipeline Start Start: 1,3-Dimethylpyrazole Scaffold Synthesis Chemical Synthesis & Functionalization Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Primary Biological Screening (In Vitro Assays) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Secondary_Screening Secondary Screening (Greenhouse/Field Trials) Hit_ID->Secondary_Screening Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Cycle Tox Toxicology & Environmental Impact Assessment Secondary_Screening->Tox Formulation Formulation Development Tox->Formulation Registration Product Registration Formulation->Registration

General workflow for agrochemical development.

Conclusion

1,3-Dimethylpyrazole and its derivatives are of significant interest in agrochemical research due to their proven efficacy as nitrification inhibitors and their potential as scaffolds for the development of new fungicides, herbicides, and insecticides. The protocols and data presented in these application notes provide a valuable resource for researchers working to develop innovative and sustainable solutions for agriculture.

References

One-Pot Synthesis of Pyrazole Derivatives: A Gateway to Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. The development of efficient and sustainable synthetic methodologies is crucial for accelerating the discovery of novel pyrazole-based drug candidates. One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel, has emerged as a powerful tool in this endeavor. This approach offers significant advantages over traditional multi-step synthesis, including reduced reaction times, lower costs, higher yields, and a minimized environmental footprint. These streamlined processes are particularly valuable in the rapid generation of compound libraries for high-throughput screening in drug discovery pipelines.

This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrazole derivatives, with a focus on methodologies amenable to drug discovery efforts. It also explores the key signaling pathways targeted by these compounds, offering insights into their therapeutic potential.

Key One-Pot Synthetic Strategies

Several innovative one-pot methodologies have been developed for the synthesis of pyrazole derivatives, often employing energy sources like microwave irradiation or ultrasound to enhance reaction rates and yields. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants, are particularly prominent in this field.

Data Presentation: Comparison of One-Pot Synthesis Methods

The following tables summarize quantitative data from various one-pot synthesis methodologies for pyrazole derivatives, highlighting the efficiency and versatility of these approaches.

Table 1: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives [1]

EntryReactants (Substituents)Power (W)Time (min)Yield (%)
1Phenylhydrazine, Ethyl acetoacetate, Benzaldehyde4201092
2Phenylhydrazine, Ethyl acetoacetate, 4-Chlorobenzaldehyde4201095
3Phenylhydrazine, Ethyl acetoacetate, 4-Methoxybenzaldehyde4201098
44-Carboxyphenylhydrazine, Ethyl acetoacetate, 4-Hydroxy-3-methoxybenzaldehyde4201085
54-Carboxyphenylhydrazine, Ethyl acetoacetate, 4-(Pentyloxy)-3-methoxybenzaldehyde4201078

Table 2: Ultrasound-Assisted One-Pot Synthesis of Pyrazolyl Pyrrole Derivatives [2]

EntryAmine ReactantTime (min)Yield (%)
1Aniline2092
24-Chloroaniline2590
34-Methylaniline2094
4Benzylamine3088
5Cyclohexylamine3585

Table 3: Multi-Component Synthesis of Pyrazole-Linked Thiazoles [3]

EntryAryl Glyoxal SubstituentAryl Thioamide SubstituentSolventTime (h)Yield (%)
1PhenylPhenylHFIP392
24-MethylphenylPhenylHFIP3.590
34-MethoxyphenylPhenylHFIP394
44-Chlorophenyl4-ChlorophenylHFIP488
54-NitrophenylPhenylHFIP585

Experimental Protocols

The following are detailed protocols for representative one-pot synthesis methods.

Protocol 1: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives[1]

Materials:

  • Substituted hydrazine (e.g., phenylhydrazine)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Aromatic aldehyde

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the substituted hydrazine (0.45 mmol), β-ketoester (0.3 mmol), and the aromatic aldehyde (0.3 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 420 W for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 4-arylidenepyrazolone derivative.

Protocol 2: Ultrasound-Assisted One-Pot Green Synthesis of Pyrazolyl Pyrrole Derivatives[2]

Materials:

  • 3-Methyl-1H-pyrazol-5(4H)-one

  • Aldehyde (e.g., Piperonal)

  • Nitromethane

  • Amine (e.g., aniline)

  • Phosphosulfonic acid (PSA) catalyst

  • Ultrasonic water bath

  • Chloroform

Procedure:

  • In a round-bottom flask, mix 3-methyl-1H-pyrazol-5(4H)-one (1 mmol), the aldehyde (1 mmol), nitromethane (1 mmol), and the amine (1 mmol) in the presence of PSA (2.5 mol%).

  • Place the flask in an ultrasonic water bath and irradiate under solvent-free conditions for the time specified in Table 2.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add chloroform (10 mL) to the reaction mixture.

  • Filter the precipitated PSA catalyst. The catalyst can be washed with chloroform, dried, and reused.

  • Evaporate the chloroform from the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the pure pyrazolyl pyrrole derivative.

Signaling Pathways and Drug Discovery Applications

The therapeutic efficacy of pyrazole derivatives often stems from their ability to modulate key signaling pathways implicated in various diseases. Understanding these mechanisms is crucial for rational drug design and development.

Cyclooxygenase-2 (COX-2) Inhibition

A prominent example of a pyrazole-based drug is Celecoxib, a selective COX-2 inhibitor.[2][3] COX-2 is an enzyme that plays a critical role in inflammation and pain by catalyzing the production of prostaglandins.[2][3] By selectively inhibiting COX-2, Celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2

Caption: Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition

Baricitinib is another pyrazole-containing drug that functions as a Janus kinase (JAK) inhibitor.[4][5][6] The JAK-STAT pathway is a crucial signaling cascade for a number of cytokines and growth factors involved in immunity and inflammation.[6][7] Dysregulation of this pathway is implicated in autoimmune diseases.[4] Baricitinib inhibits JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates the inflammatory response.[5][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Transcription (Inflammation) Nucleus->Gene_Expression regulates Baricitinib Baricitinib (Pyrazole Derivative) Baricitinib->JAK

Caption: Baricitinib inhibits JAK1/2, disrupting the JAK-STAT signaling cascade.

Other Kinase Inhibition

Many pyrazole derivatives have been developed as inhibitors of various other protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis. These include:

  • Akt (Protein Kinase B): A key node in the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer.[8][9]

  • Aurora Kinases: Essential for cell cycle progression, and their inhibition can lead to apoptosis in cancer cells.[8]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Key drivers of tumor growth and angiogenesis.[10][11]

One_Pot_Synthesis_Workflow Reactants Reactant A + Reactant B + Reactant C (+ Catalyst) One_Pot One-Pot Reaction (Microwave, Ultrasound, or Conventional Heating) Reactants->One_Pot Purification Work-up & Purification (Filtration, Recrystallization, Chromatography) One_Pot->Purification Product Pyrazole Derivative Purification->Product Screening Biological Screening (HTS, Assay Development) Product->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Caption: Workflow for one-pot synthesis and subsequent drug discovery stages.

Conclusion

One-pot synthesis of pyrazole derivatives represents a highly efficient and economical approach for the generation of structurally diverse molecules with significant therapeutic potential. The methodologies outlined in this document, including microwave and ultrasound-assisted reactions, provide researchers with powerful tools to accelerate the early stages of drug discovery. By understanding the key signaling pathways targeted by these compounds, such as the COX-2 and JAK-STAT pathways, drug development professionals can more effectively design and optimize novel pyrazole-based therapeutics for a wide array of diseases. The continued innovation in one-pot synthetic strategies will undoubtedly play a pivotal role in the future of medicinal chemistry and the development of next-generation pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, a key intermediate for researchers in drug development and medicinal chemistry. Low yields can often be traced to issues with starting material purity, reaction conditions, or product isolation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in this synthesis?

Low yields typically stem from one of three main areas:

  • Poor Starting Material Quality: The precursor, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, must be pure and, most importantly, completely dry. Any residual water will consume the chlorinating agent and hydrolyze the product.

  • Sub-optimal Reaction Conditions: The choice of chlorinating agent, reaction temperature, and time are critical. Harsh conditions, such as prolonged heating with thionyl chloride, can lead to degradation of the pyrazole ring or side-product formation.

  • Product Decomposition/Loss during Work-up: The target acyl chloride is reactive and sensitive to moisture. Inefficient removal of excess reagents or exposure to atmospheric humidity during isolation can significantly reduce the final yield.

Q2: Which chlorinating agent is better, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?

Both reagents are effective, but oxalyl chloride is often preferred for heterocyclic carboxylic acids as it allows for milder reaction conditions.[1][2][3] Thionyl chloride reactions often require heating (reflux), which can promote side reactions with sensitive substrates.[1][3] In contrast, oxalyl chloride reactions, catalyzed by a small amount of N,N-Dimethylformamide (DMF), proceed quickly at room temperature or below.[1][4] A key advantage of oxalyl chloride is that its byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.[1]

Q3: My reaction appears incomplete, with starting carboxylic acid still present. What should I do?

This issue usually points to insufficient or deactivated chlorinating agent.

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried, and anhydrous solvents must be used. Water rapidly quenches both thionyl and oxalyl chloride.

  • Check Reagent Quality: Use a fresh bottle of the chlorinating agent if possible. Old bottles may have degraded due to exposure to atmospheric moisture.

  • Increase Reagent Stoichiometry: An excess of the chlorinating agent (typically 1.5 to 2.0 equivalents) is recommended to ensure the reaction goes to completion.[4]

  • Extend Reaction Time: Monitor the reaction by TLC or by observing the cessation of gas evolution.[4] If the starting material is still present after the initial reaction time, extend it by 1-2 hours at room temperature (for oxalyl chloride) or reflux (for thionyl chloride).

Q4: How do I know the reaction is complete and how should I isolate the product?

The reaction is typically complete when the solid carboxylic acid has fully dissolved to form a clear solution and gas evolution has stopped.[4] After completion, the excess solvent and chlorinating agent are removed under reduced pressure (in vacuo).[4] Because the product is moisture-sensitive, it is crucial to perform this step quickly and use the crude this compound immediately in the subsequent reaction without exposing it to air for long periods.[4]

Troubleshooting Guide

Problem EncounteredPotential CauseRecommended Solution
Low or No Conversion 1. Wet starting material or solvent. 2. Decomposed chlorinating agent. 3. Insufficient amount of chlorinating agent.1. Dry the 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid under high vacuum before use. Use freshly opened or distilled anhydrous solvents. 2. Use a new bottle of thionyl chloride or oxalyl chloride. 3. Increase the equivalents of the chlorinating agent to 1.5-2.0 eq.
Dark Brown/Black Reaction Mixture 1. Reaction temperature is too high. 2. Prolonged reaction time leading to decomposition.1. For oxalyl chloride, maintain the temperature at 0 °C to room temperature. For thionyl chloride, consider a lower reflux temperature by using a suitable solvent instead of neat reagent. 2. Monitor the reaction closely by TLC and proceed with work-up as soon as the starting material is consumed.
Yield is Low After Work-up 1. Product hydrolysis from atmospheric moisture. 2. Loss of volatile product during solvent removal.1. Ensure all glassware for work-up is dry. Blanket the reaction with an inert gas (Nitrogen or Argon) during work-up and subsequent steps. 2. Use a cold trap during rotary evaporation and avoid applying excessively high vacuum or heat.
Formation of Side Products 1. Presence of nucleophilic impurities in the starting material. 2. Reaction with DMF catalyst (if using oxalyl chloride in excess or at high temp).1. Recrystallize or purify the starting carboxylic acid before conversion. 2. Use only a catalytic amount of DMF (1-2 drops). Do not use DMF as the solvent.

Data Presentation

Table 1: Comparison of Common Chlorinating Agents

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical Conditions Neat or in a solvent (e.g., Toluene, DCM), reflux temperature (70-110 °C).[3]In an anhydrous solvent (e.g., DCM, THF), 0 °C to room temperature.[3][4]
Catalyst Required Sometimes a catalytic amount of DMF or pyridine is used.Catalytic amount of DMF is essential for mild conditions.[4][5]
Byproducts Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (both gaseous).[2]Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) (all gaseous).[1]
Advantages Lower cost, effective for many substrates.Milder conditions reduce side reactions with sensitive substrates, gaseous byproducts simplify work-up.[1]
Disadvantages Higher temperatures may cause degradation of sensitive heterocycles. Purification can be more complex.[1]Higher cost, more sensitive to moisture.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

The synthesis of the starting material is a critical first step. A common route involves the cyclization of an intermediate derived from diethyl oxalate and acetone with methylhydrazine.[6]

  • Intermediate Formation: In a reaction vessel dried and maintained under an inert atmosphere, sodium ethoxide (0.5 eq) is suspended in anhydrous ethanol (6-9 volumes). The mixture is cooled to 5-15 °C. Diethyl oxalate (1.0 eq) is added, followed by the slow, dropwise addition of acetone (0.45 eq), keeping the internal temperature below 15 °C.[6] The reaction is stirred at this temperature for 24 hours.

  • Work-up 1: The reaction mixture is slowly poured into ice water (17-22 volumes), and the pH is adjusted to 2-3 with acetic acid.[6] The aqueous layer is extracted with dichloromethane (8-12 volumes). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate.

  • Cyclization: The intermediate (1.0 eq) is dissolved in DMF (3-4 volumes), and the solution is cooled to 5-15 °C. A 40% aqueous solution of methylhydrazine (1.5-1.6 eq) is added dropwise, maintaining the temperature below 15 °C.[6]

  • Reaction Completion: After the addition is complete, the mixture is heated to 40-50 °C and stirred for 6-8 hours.[6]

  • Hydrolysis & Isolation: After cooling, a solution of sodium hydroxide in water is added, and the mixture is heated to reflux to hydrolyze the resulting ester. The reaction is then cooled and acidified with HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under high vacuum.

Protocol 2: Synthesis of this compound (Oxalyl Chloride Method)

This protocol is adapted from general procedures for the synthesis of pyrazole-5-carbonyl chlorides.[4]

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops from a syringe).

  • Reagent Addition: Cool the suspension to 0 °C in an ice-water bath. Slowly add oxalyl chloride (1.5 eq) dropwise via syringe. Vigorous gas evolution will be observed.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 1-3 hours. The reaction is complete when the suspension becomes a clear, homogeneous solution.

  • Isolation: Carefully remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound is typically obtained as an oil or low-melting solid and should be used immediately in the next step without further purification or exposure to air.

Visualizations

experimental_workflow General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation start_acid 1,3-Dimethyl-1H-pyrazole- 5-carboxylic acid setup Combine Acid, DCM, DMF in inert atmosphere start_acid->setup solvent Anhydrous DCM solvent->setup reagent Oxalyl Chloride (1.5 eq) add Add Oxalyl Chloride dropwise reagent->add catalyst DMF (cat.) catalyst->setup cool Cool to 0 °C setup->cool cool->add react Stir at RT (1-3 hours) add->react concentrate Concentrate in vacuo react->concentrate product Crude Acyl Chloride (Use Immediately) concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart Troubleshooting Low Yield start Low Yield Observed check_sm Is Starting Material (SM) consumed? (Check by TLC) start->check_sm incomplete Incomplete Reaction check_sm->incomplete No complete SM Consumed check_sm->complete Yes cause_incomplete1 Cause: Wet Reagents/ Solvents incomplete->cause_incomplete1 cause_incomplete2 Cause: Insufficient/ Degraded Chlorinating Agent incomplete->cause_incomplete2 solution_incomplete1 Solution: Dry SM under vacuum. Use fresh anhydrous solvent. cause_incomplete1->solution_incomplete1 solution_incomplete2 Solution: Use fresh reagent. Increase to 1.5-2.0 eq. cause_incomplete2->solution_incomplete2 cause_complete1 Cause: Product Degradation complete->cause_complete1 cause_complete2 Cause: Work-up Loss/ Hydrolysis complete->cause_complete2 solution_complete1 Solution: Use milder conditions (Oxalyl Chloride at 0°C). Reduce reaction time. cause_complete1->solution_complete1 solution_complete2 Solution: Work up under inert gas. Avoid excess heat/vacuum during concentration. cause_complete2->solution_complete2

Caption: A logical flowchart for troubleshooting common causes of low yield.

References

Technical Support Center: Purification of Crude 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

The primary impurities in crude this compound typically stem from the starting materials and byproducts of the chlorination reaction. These include:

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: The unreacted starting material.

  • Residual Chlorinating Agent and its Byproducts: Depending on the reagent used (e.g., thionyl chloride, oxalyl chloride), you may have residual amounts of the agent itself or byproducts like sulfur dioxide and hydrochloric acid.[1]

  • Colored Impurities: Discoloration, often appearing as a deep yellow or red, can occur, particularly if using hydrazine salts in the initial pyrazole synthesis.[2][3]

Q2: My crude product is a dark-colored oil/solid. What is the best first step for purification?

For a discolored crude product, it is advisable to first remove the excess chlorinating agent. This can typically be achieved by evaporation under reduced pressure (using a rotary evaporator). If thionyl chloride was used, co-evaporation with an anhydrous solvent like toluene can be effective in removing the last traces.[4] For colored impurities, a subsequent purification step like distillation, recrystallization, or column chromatography will be necessary.

Q3: Can I purify this compound by distillation?

Q4: Is recrystallization a suitable purification method for this compound?

Recrystallization can be an excellent method for purifying solid acyl chlorides. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvent systems for recrystallization include:

  • Hexane/Acetone

  • Hexane/Tetrahydrofuran (THF)

  • Hexane/Ethyl Acetate

  • Toluene

It is important to use anhydrous solvents to prevent hydrolysis of the acyl chloride.[5]

Q5: Can I use column chromatography to purify this compound?

While possible, column chromatography of acyl chlorides can be challenging due to their reactivity with the stationary phase (e.g., silica gel, which is acidic and contains water). If this method is attempted, it is crucial to use a deactivated stationary phase and anhydrous solvents. A rapid separation (flash chromatography) is recommended to minimize contact time and potential degradation. It is often more practical to purify the preceding carboxylic acid or the subsequent ester or amide derivative by chromatography.

Q6: How can I confirm the purity of my final product?

The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, though derivatization might be necessary due to the reactivity of the acyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield After Purification Hydrolysis: The acyl chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid.Ensure all glassware is oven-dried and the reaction and purification are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for any washing or recrystallization steps.
Decomposition during Distillation: The compound may be thermally unstable at the distillation temperature.Use high vacuum to lower the boiling point. A Kugelrohr apparatus can be beneficial for small-scale distillations to minimize the residence time at high temperatures.
Product is Discolored (Yellow/Brown) Impurities from Synthesis: Colored byproducts can form during the pyrazole synthesis, especially when using hydrazine salts.Consider adding a mild base like sodium acetate during the synthesis to neutralize any acid and potentially reduce the formation of colored impurities.[2] A pre-purification step of washing a solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate) can be attempted if the acyl chloride is not overly reactive, followed by drying and further purification. Caution: This is risky for highly reactive acyl chlorides.
Degradation: The compound may be degrading upon exposure to air, light, or heat.Store the crude and purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Persistent Contamination with Starting Carboxylic Acid Incomplete Chlorination: The reaction to form the acyl chloride may not have gone to completion.Ensure a sufficient excess of the chlorinating agent is used and that the reaction time and temperature are adequate.
Ineffective Purification: The chosen purification method may not be suitable for separating the acyl chloride from the carboxylic acid.If distillation is ineffective, try recrystallization from a non-polar solvent, as the more polar carboxylic acid may remain in the mother liquor.
"Oiling Out" During Recrystallization Solvent Choice: The solvent system may not be optimal, causing the compound to separate as an oil rather than crystals.Try a different solvent or solvent mixture. Adding the precipitating solvent more slowly or at a lower temperature can sometimes promote crystallization over oiling out.

Experimental Protocols

General Protocol for Synthesis of this compound

This is a general procedure and may require optimization.

  • To a solution of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., 2-3 equivalents of thionyl chloride or oxalyl chloride) at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for several hours, or gently reflux until the reaction is complete (monitor by TLC by quenching a small aliquot with methanol to form the methyl ester).

  • Remove the excess chlorinating agent and solvent under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.

Data Presentation

As specific quantitative data for the purification of this compound is not widely available, the following table provides a general comparison of purification techniques for acyl chlorides. Purity is highly dependent on the specific compound and the care taken during the procedure.

Purification Technique Typical Purity Achieved Advantages Disadvantages
Vacuum Distillation >98%Effective for removing non-volatile impurities and residual solvents.Can lead to thermal decomposition if the compound is not stable at its boiling point.
Recrystallization >99%Can provide very high purity. Effective at removing closely related impurities.Only applicable to solid compounds. Requires finding a suitable solvent system.
Column Chromatography VariableCan separate complex mixtures.Risk of product degradation on the stationary phase. Requires careful selection of conditions.

Visualization

Below is a troubleshooting workflow for the purification of crude this compound.

Purification_Troubleshooting start Crude this compound remove_reagent Remove excess chlorinating agent (Vacuum) start->remove_reagent assess_purity Assess Purity and Appearance remove_reagent->assess_purity is_solid Is the product a solid? assess_purity->is_solid Check physical state distillation Vacuum Distillation is_solid->distillation No (Liquid) recrystallization Recrystallization (Anhydrous Solvents) is_solid->recrystallization Yes troubleshoot_dist Troubleshoot Distillation: - Decomposition? - Low Recovery? distillation->troubleshoot_dist is_pure Is it pure? distillation->is_pure troubleshoot_recryst Troubleshoot Recrystallization: - Oiling out? - Poor Recovery? recrystallization->troubleshoot_recryst recrystallization->is_pure analysis Final Product Analysis (NMR, GC-MS) end Pure Product analysis->end troubleshoot_dist->distillation troubleshoot_recryst->recrystallization is_pure->analysis Yes is_colored Is it colored? is_pure->is_colored No is_colored->troubleshoot_dist No consider_chrom Consider Column Chromatography (with caution) is_colored->consider_chrom Yes consider_chrom->analysis

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Amide Coupling with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges in amide coupling reactions, particularly those involving sterically hindered amines.

Troubleshooting Guide

This guide addresses common issues encountered during amide coupling reactions with sterically hindered amines.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inefficient Activation of the Carboxylic Acid: Standard coupling reagents like DCC or EDC are often insufficient for sterically hindered substrates.

    • Solution: Employ more powerful onium salt reagents such as HATU, HCTU, or COMU, or phosphonium salt reagents like PyBOP or PyAOP.[1] For particularly challenging couplings, consider generating the acyl fluoride in situ using reagents like BTFFH.[2][3][4][5]

  • Steric Hindrance: The bulky nature of the amine and/or the carboxylic acid can impede the reaction.

    • Solution: In addition to using a more potent coupling reagent, optimizing reaction conditions such as temperature and reaction time is crucial. Elevated temperatures can often overcome the activation energy barrier, but must be balanced against potential side reactions.[2][6]

  • Suboptimal Base Selection: The choice of base is critical. Less hindered bases like triethylamine (TEA) can be less effective and may lead to side reactions.

    • Solution: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions and promote efficient coupling.[1]

  • Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid, preventing amide formation.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

Issue 2: Presence of Significant Side Products

Common Side Reactions and Mitigation Strategies:

  • Racemization: Loss of stereochemical integrity at the α-carbon of an amino acid is a common issue, especially with prolonged activation times or elevated temperatures.

    • Solution:

      • Use coupling reagents known to suppress racemization, such as those based on HOAt (e.g., HATU) or Oxyma (e.g., COMU).[1]

      • Limit the pre-activation time by adding the amine shortly after the coupling reagent.

      • Conduct the reaction at a lower temperature if possible.[1]

  • Guanidinylation: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the amine to form an undesired guanidinium byproduct, capping the amine.

    • Solution:

      • Avoid using a large excess of the coupling reagent.

      • Consider using a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[1]

      • Add the coupling reagent to the carboxylic acid for pre-activation before introducing the amine.

Below is a troubleshooting workflow to help you navigate these common issues.

TroubleshootingWorkflow Troubleshooting Amide Coupling with Hindered Amines start Low or No Yield check_reagents Are you using a potent coupling reagent? (e.g., HATU, COMU, PyBOP) start->check_reagents side_products Significant Side Products Observed start->side_products change_reagent Switch to a more potent reagent (e.g., HATU, COMU, or consider acyl fluoride method) check_reagents->change_reagent No check_base Is your base appropriate? (e.g., DIPEA, Collidine) check_reagents->check_base Yes change_reagent->check_base change_base Use a hindered, non-nucleophilic base check_base->change_base No check_conditions Are reaction conditions optimized? (Temperature, Time, Anhydrous) check_base->check_conditions Yes change_base->check_conditions optimize_conditions Increase temperature cautiously. Ensure anhydrous conditions. Increase reaction time. check_conditions->optimize_conditions No success Successful Coupling check_conditions->success Yes optimize_conditions->success racemization Racemization? side_products->racemization guanidinylation Guanidinylation? racemization->guanidinylation No solve_racemization Use HOAt/Oxyma-based reagents. Lower temperature. Minimize pre-activation time. racemization->solve_racemization Yes solve_guanidinylation Use phosphonium reagents (PyBOP). Avoid excess coupling reagent. guanidinylation->solve_guanidinylation Yes guanidinylation->success No/Other solve_racemization->success solve_guanidinylation->success

Troubleshooting Decision Tree for Amide Coupling.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for my sterically hindered amine?

There is no single "best" reagent, as the optimal choice depends on the specific substrates and reaction conditions. However, for sterically hindered couplings, onium (uronium/aminium) and phosphonium salt-based reagents are generally recommended over carbodiimides.

  • HATU and COMU are highly effective uronium/aminium-type reagents. HATU is known for its high reactivity, while COMU offers a better safety profile as it is not based on the potentially explosive HOBt/HOAt.[1]

  • PyBOP and PyAOP are powerful phosphonium-based reagents that are particularly useful for minimizing racemization and do not cause guanidinylation side reactions.[1]

  • For extremely challenging cases, generating an acyl fluoride in situ with a reagent like BTFFH can be a very effective strategy.[2][3][4][5]

Q2: What is the recommended solvent for these reactions?

Polar aprotic solvents are typically used.

  • N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common choices.

  • Acetonitrile (ACN) can also be effective.

  • It is critical to use anhydrous solvents to prevent hydrolysis of the activated intermediate.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress. This allows you to determine when the starting materials have been consumed and to check for the formation of the desired product.

Q4: What is the difference between HBTU, HATU, and COMU?

HBTU, HATU, and COMU are all uronium/aminium-type coupling reagents, but they differ in their activating leaving group.

  • HBTU is based on HOBt (1-hydroxybenzotriazole).

  • HATU is based on HOAt (1-hydroxy-7-azabenzotriazole), which generally makes it more reactive and better at suppressing racemization than HBTU.[1]

  • COMU is based on Oxyma, which provides high reactivity comparable to HATU but with an improved safety profile.[7]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of various coupling reagents in a challenging amide coupling reaction between a sterically hindered carboxylic acid and amine.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
EDC/HOBt-CH₂Cl₂rt240[2]
DCC/DMAP-CH₂Cl₂401200[2]
HATUDIPEADMFrt9617[2]
BTFFH DIPEA CH₂Cl₂ 80 12-24 85 [2][6]

Yields are for the coupling of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid with N-cyclopropyl-1,3-thiazol-2-amine.

The data clearly indicates that for this particularly challenging substrate combination, standard coupling methods were ineffective, while the in situ acyl fluoride generation using BTFFH provided a high yield.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).

  • Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the sterically hindered amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered substrates, gentle heating (e.g., 40-50 °C) may be required.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling via in situ Acyl Fluoride Generation with BTFFH [2][6]

  • To a solution of the carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂), add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.

  • Add the sterically hindered amine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by HPLC or TLC. Reaction times can range from 12 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

General Amide Coupling Workflow

The following diagram illustrates the general workflow for an amide coupling reaction.

AmideCouplingWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification Acid Carboxylic Acid Activation 1. Activation of Carboxylic Acid Acid->Activation Amine Sterically Hindered Amine Coupling 2. Nucleophilic Attack by Amine Amine->Coupling Reagent Coupling Reagent (e.g., HATU, COMU) Reagent->Activation Base Hindered Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Quench Quenching Coupling->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product Final Amide Product Purification->Product

General workflow for amide bond formation.

Mechanism of Action: Onium Salt vs. Acyl Fluoride

This diagram contrasts the activation pathways for a common onium salt reagent (HATU) and the acyl fluoride method (BTFFH).

MechanismComparison cluster_onium Onium Salt Pathway (e.g., HATU) cluster_acylfluoride Acyl Fluoride Pathway (e.g., BTFFH) RCOOH1 R-COOH ActiveEster OAt-Active Ester (Highly Reactive) RCOOH1->ActiveEster Activation HATU HATU + Base HATU->ActiveEster Amide1 R-CO-NHR' ActiveEster->Amide1 Coupling Amine1 R'-NH₂ Amine1->Amide1 RCOOH2 R-COOH AcylFluoride Acyl Fluoride (Stable Intermediate) RCOOH2->AcylFluoride Fluorination BTFFH BTFFH + Base BTFFH->AcylFluoride Amide2 R-CO-NHR' AcylFluoride->Amide2 Coupling (often requires heat) Amine2 R'-NH₂ Amine2->Amide2

Comparison of activation mechanisms.

References

Hydrolysis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments involving 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, with a primary focus on preventing its hydrolysis during workup.

Frequently Asked Questions (FAQs)

Q1: How susceptible is this compound to hydrolysis?

A1: Like most acyl chlorides, this compound is highly reactive towards nucleophiles, including water.[1] The presence of two electronegative atoms (oxygen and chlorine) attached to the carbonyl carbon makes it highly electrophilic and prone to rapid hydrolysis to form the corresponding carboxylic acid, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.[2][3] While some heteroaromatic acyl chlorides exhibit increased stability due to electronic factors, it is crucial to handle this compound under strictly anhydrous conditions to prevent unwanted hydrolysis.[4]

Q2: What are the primary signs of hydrolysis during my workup?

A2: The most common indicators of significant hydrolysis include:

  • Lower than expected yield of the desired acylated product.

  • The presence of a significant amount of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid as a byproduct in your crude NMR or LC-MS analysis.

  • Difficulty in product purification , as the carboxylic acid byproduct may have similar solubility properties to your desired product.

  • Formation of an emulsion during aqueous workup, which can be caused by the presence of the carboxylic acid salt.

Q3: Can I use a strong base like sodium hydroxide to quench my reaction?

A3: It is generally not recommended to use strong aqueous bases like sodium hydroxide to quench reactions involving acyl chlorides. Strong bases can aggressively promote the hydrolysis of the acyl chloride to the corresponding carboxylate salt.[1] Instead, a milder base such as saturated sodium bicarbonate solution is preferred for neutralizing the HCl generated during the reaction. The workup should be performed quickly to minimize contact time with the aqueous layer.

Q4: Is it necessary to use the acyl chloride immediately after its preparation?

A4: Yes, it is highly recommended to use this compound immediately after its preparation.[5] Acyl chlorides are generally moisture-sensitive and can degrade upon storage, even under an inert atmosphere. If storage is unavoidable, it should be for a very short duration in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) at low temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product & High Amount of Carboxylic Acid Byproduct Hydrolysis of the acyl chloride during aqueous workup. • Minimize contact time with the aqueous phase during extraction. • Use cold (0-5 °C) aqueous solutions for washing to reduce the rate of hydrolysis. • Ensure all organic solvents used for extraction are anhydrous. • If possible, perform a non-aqueous workup.
Incomplete conversion of the starting carboxylic acid to the acyl chloride. • Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient excess. • Increase the reaction time or temperature for the acid chloride formation step. • Monitor the conversion by taking a small aliquot, quenching it with an anhydrous alcohol (e.g., methanol) to form the methyl ester, and analyzing by TLC or LC-MS.[6]
Formation of an Emulsion During Extraction Incomplete quenching of the reaction or formation of insoluble aluminum hydroxides (if a Lewis acid like AlCl₃ was used). • Quench the reaction mixture by slowly adding it to a mixture of ice and concentrated hydrochloric acid. This helps to dissolve aluminum salts.[3] • Add brine (saturated NaCl solution) to the aqueous layer to break up the emulsion.
Difficulty in Separating the Product from the Carboxylic Acid Byproduct Similar polarities of the product and the hydrolyzed byproduct. • If the desired product is sufficiently nonpolar, consider washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃) to extract the acidic carboxylic acid as its salt. • Purify the crude product using flash column chromatography on silica gel, employing an appropriate solvent gradient to separate the components.[5][7]
Reaction Fails to Proceed Poor quality of the acyl chloride. • Prepare the acyl chloride fresh before use. • Confirm the formation of the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure to Minimize Hydrolysis
  • Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully pour the cooled reaction mixture into a separatory funnel containing ice-cold water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Immediately extract the aqueous layer with an anhydrous organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction quickly to minimize contact time. Repeat the extraction 2-3 times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

    • Brine (saturated aqueous NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.[5][7]

Protocol 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

This protocol is for the hydrolysis of the corresponding ester, which is a common precursor.

  • Dissolution: Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.[5]

  • Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) to the solution.[5]

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting ester is completely consumed.[5]

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.[5]

  • Isolation: Stir the mixture for an additional 30 minutes in the ice bath, then collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and dry under high vacuum to yield the pure 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.[5]

Visualizations

Hydrolysis_Pathway cluster_main Hydrolysis of this compound AcylChloride 1,3-Dimethyl-1H-pyrazole- 5-carbonyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate + H₂O (Nucleophilic Attack) CarboxylicAcid 1,3-Dimethyl-1H-pyrazole- 5-carboxylic acid Intermediate->CarboxylicAcid - Cl⁻ (Elimination) HCl HCl

Caption: The hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Low Yield of Acylated Product Check_Hydrolysis Analyze crude product for carboxylic acid byproduct Start->Check_Hydrolysis Hydrolysis_Confirmed Hydrolysis is a significant issue Check_Hydrolysis->Hydrolysis_Confirmed Optimize_Workup Optimize Workup Conditions: - Use anhydrous solvents - Minimize contact with H₂O - Use cold solutions - Mild basic wash (NaHCO₃) Hydrolysis_Confirmed->Optimize_Workup Yes Check_Conversion Check conversion of starting carboxylic acid to acyl chloride Hydrolysis_Confirmed->Check_Conversion No Success Improved Yield Optimize_Workup->Success Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Optimize_Acyl_Chloride_Formation Optimize Acyl Chloride Formation: - Use fresh chlorinating agent - Increase reaction time/temp Incomplete_Conversion->Optimize_Acyl_Chloride_Formation Yes Incomplete_Conversion->Success No Optimize_Acyl_Chloride_Formation->Success

Caption: A troubleshooting workflow for low yields in reactions with this compound.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation crucial?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring.[1] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns on the final pyrazole product.[1][2][3][4][5] Controlling the formation of a specific regioisomer is paramount because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] Therefore, obtaining a single, desired regioisomer in high purity is often essential for applications in drug discovery and materials science.

Q2: What are the primary factors that influence regioselectivity in the synthesis of pyrazoles?

A2: The regioselectivity of pyrazole synthesis, particularly in the common Knorr condensation reaction, is governed by several key factors:[6]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the reaction pathway.[6]

  • Electronic Effects: The electronic nature of the substituents (electron-withdrawing or electron-donating) on both reactants influences the reactivity of the carbonyl carbons and the hydrazine nitrogens.[6]

  • Reaction pH: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack. Under basic conditions, the more nucleophilic nitrogen of the hydrazine tends to attack first. Conversely, under acidic conditions, protonation can alter the nucleophilicity, potentially leading to a different regioisomeric outcome.[6]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to conventional solvents like ethanol.[2][3][4][5][6]

  • Temperature: The reaction temperature can be a critical parameter in determining the kinetic versus thermodynamic product distribution, thereby affecting the regioisomeric ratio.[6]

Q3: Are there alternative synthetic strategies to the standard condensation of 1,3-dicarbonyls for controlling regioselectivity?

A3: Yes, when traditional methods fail to provide the desired regioselectivity, several alternative strategies can be employed:

  • [3+2] Cycloaddition Reactions: These reactions build the pyrazole ring with a different connectivity pattern and often provide excellent and complementary regioselectivity to condensation methods.[7]

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method can offer complete regioselectivity, which is particularly useful when similar substituents are present.[8][9]

  • Flow Chemistry Approaches: Continuous-flow synthesis can offer improved control over reaction parameters, leading to enhanced yields and regioselectivity.[10]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions and sometimes improve selectivity by promoting selective dielectric heating.[11][12][13][14]

Troubleshooting Guide

Problem: I am obtaining a mixture of regioisomers. How can I improve the selectivity for my desired product?

Solution:

  • Solvent Modification (Recommended First Step): The choice of solvent is one of the most effective ways to improve regioselectivity. We strongly recommend switching from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2][3][4][5] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus significantly increasing the regioselectivity of the initial attack.[2]

  • Temperature Optimization: Analyze the effect of temperature on your reaction. If you are running the reaction at elevated temperatures, try performing it at room temperature or even lower, and vice versa. This can help favor the kinetically or thermodynamically preferred isomer.

  • pH Adjustment: The pH of the reaction can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile. Experiment with adding a catalytic amount of acid (e.g., HCl, H₂SO₄, p-TsOH) or base (e.g., NaOAc, TEA) to see if it directs the reaction towards your desired regioisomer.[2]

Problem: The desired regioisomer is the minor product, and changing reaction conditions has not significantly improved the outcome.

Solution:

When optimizing reaction conditions is insufficient, a change in synthetic strategy may be necessary.

  • Employ a Dicarbonyl Surrogate: A robust solution is to use a precursor that pre-determines the desired regiochemistry. For example, reacting a β-enaminone with a hydrazine derivative can enforce the arrangement of substituents, leading to a single product.[7]

  • Switch to a Different Synthetic Route: Consider abandoning the condensation approach in favor of a method known for complementary regioselectivity, such as a [3+2] cycloaddition reaction.[7]

Problem: My reaction is very slow or requires harsh conditions, leading to side products and poor regioselectivity.

Solution:

  • Microwave-Assisted Synthesis: Employing microwave irradiation can often dramatically reduce reaction times from hours to minutes and can lead to cleaner reactions with improved yields and sometimes enhanced selectivity.[11][12][13][14]

  • Flow Chemistry: For reactions that are difficult to control in batch, a continuous-flow setup can provide superior control over mixing, temperature, and residence time, which can lead to improved regioselectivity and safer handling of hazardous intermediates.[10]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between Unsymmetrical 1,3-Diketones and Methylhydrazine.

Entry1,3-Diketone (R¹)SolventRegioisomeric Ratio (Desired:Undesired)Yield (%)
14,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneEtOH36:6499
24,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneTFE85:1599
34,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneHFIP97:398
44,4,5,5,5-Pentafluoro-1-(2-furyl)-1,3-pentanedioneEtOH64:3693
54,4,5,5,5-Pentafluoro-1-(2-furyl)-1,3-pentanedioneTFE98:299
64,4,5,5,5-Pentafluoro-1-(2-furyl)-1,3-pentanedioneHFIP>99:<199

Data adapted from The Journal of Organic Chemistry, 2008, 73(9), 3523-3529.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol describes a general method for the regioselective synthesis of substituted pyrazoles via the condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine using a fluorinated alcohol as the solvent.[2][7]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in HFIP or TFE (approximately 0.2-0.5 M concentration).

  • At room temperature, add the substituted hydrazine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired pyrazole regioisomer.

Visualizations

G cluster_start Starting Materials cluster_products Potential Products Unsymmetrical\n1,3-Diketone Unsymmetrical 1,3-Diketone Reaction Unsymmetrical\n1,3-Diketone->Reaction Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Reaction Regioisomer A Regioisomer A Regioisomer B Regioisomer B Reaction->Regioisomer A Path A Reaction->Regioisomer B Path B

Caption: General reaction scheme for the formation of two regioisomers.

G start Poor Regioselectivity (Mixture of Isomers) solvent Change Solvent to TFE or HFIP start->solvent temp Optimize Temperature (High/Low) solvent->temp Still Poor? success High Regioselectivity Achieved solvent->success Improved? ph Adjust pH (Acidic/Basic Catalyst) temp->ph Still Poor? temp->success Improved? alt_route Alternative Strategy: - Dicarbonyl Surrogate - [3+2] Cycloaddition ph->alt_route Still Poor? ph->success Improved? alt_route->success

Caption: Troubleshooting workflow for improving pyrazole regioselectivity.

G cluster_etoh In Ethanol (Nucleophilic Solvent) cluster_hfip In HFIP (Non-nucleophilic Solvent) etoh_attack Ethanol attacks more reactive carbonyl hydrazine_competes Hydrazine competes with Ethanol etoh_attack->hydrazine_competes mixture Mixture of Regioisomers hydrazine_competes->mixture hfip_no_attack HFIP does not attack carbonyl groups hydrazine_selects Hydrazine selectively attacks more reactive carbonyl hfip_no_attack->hydrazine_selects single_isomer High Regioselectivity hydrazine_selects->single_isomer

Caption: Mechanism of improved regioselectivity with fluorinated alcohols.

References

Common impurities in 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound after synthesis?

A1: The most frequently encountered impurities in crude this compound synthesized from 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid and a chlorinating agent like thionyl chloride are:

  • Unreacted 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: The starting material that did not convert to the acid chloride.

  • Excess Thionyl Chloride (SOCl₂): A common impurity when it is used in excess to drive the reaction to completion.

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (hydrolysis product): The carbonyl chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid upon exposure to water or atmospheric moisture.

  • Residual Solvents: Solvents used in the reaction or work-up, such as toluene or dichloromethane.

  • Potential Dimerization Products: In some cases, pyrazole derivatives can undergo side reactions like dimerization in the presence of thionyl chloride.

Q2: How can I remove residual thionyl chloride from my product?

A2: Excess thionyl chloride can be effectively removed using one of the following methods:

  • Vacuum Distillation: Thionyl chloride is volatile and can be removed under reduced pressure. This is a common and effective method.

  • Azeotropic Distillation: Adding a dry, inert solvent like toluene and distilling the mixture can facilitate the removal of thionyl chloride as a lower-boiling azeotrope.

Q3: My purified this compound shows the presence of the corresponding carboxylic acid. What could be the cause?

A3: The presence of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid in your purified product is likely due to hydrolysis. This compound is reactive and will readily convert back to the carboxylic acid if it comes into contact with water. Ensure that all your glassware is thoroughly dried and that you are using anhydrous solvents and reagents during your synthesis and work-up. It is also recommended to handle the material under an inert atmosphere (e.g., nitrogen or argon).

Q4: Are there any known side reactions to be aware of during the synthesis?

A4: While the conversion of the carboxylic acid to the acid chloride is generally efficient, side reactions can occur. For some pyrazole derivatives, thionyl chloride can promote C-C bond formation, leading to dimers or other unexpected products. Controlling the reaction temperature and the order of reagent addition can help minimize the formation of these impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reactionEnsure an adequate excess of the chlorinating agent (e.g., thionyl chloride) is used. Monitor the reaction progress by a suitable analytical method (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch).
Hydrolysis during work-upUse anhydrous solvents and reagents. Perform the reaction and work-up under a dry, inert atmosphere (nitrogen or argon).
Product loss during purificationIf using vacuum distillation, ensure the vacuum is not too high, which could lead to the loss of the product along with the volatile impurities.
Issue 2: Product is a different color than expected (e.g., yellow or brown)
Possible Cause Suggested Solution
Presence of colored impuritiesPurify the crude product by vacuum distillation or recrystallization from a suitable anhydrous solvent.
DecompositionThe product may be unstable at elevated temperatures. If using distillation, keep the temperature as low as possible by using a good vacuum. Store the purified product at a low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere.

Data Presentation

The following table provides representative data on the purity of this compound before and after purification. The values presented are for illustrative purposes and may vary depending on the specific reaction and purification conditions.

Impurity Concentration in Crude Product (%) Concentration after Vacuum Distillation (%)
This compound85-90>98
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid5-10<0.5
Thionyl Chloride1-5<0.1
Toluene0-2<0.1
Dimerization Byproducts<1Not Detected

Experimental Protocols

Synthesis of this compound

Materials:

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, for azeotropic removal)

  • Anhydrous reaction vessel with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the carboxylic acid at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by IR spectroscopy for the disappearance of the carboxylic acid hydroxyl peak.

  • After the reaction is complete, allow the mixture to cool to room temperature.

Purification of this compound

Method 1: Vacuum Distillation

  • Assemble a distillation apparatus suitable for vacuum distillation.

  • Carefully transfer the crude reaction mixture to the distillation flask.

  • Slowly apply vacuum and gently heat the flask to distill off the excess thionyl chloride.

  • Once the thionyl chloride has been removed, increase the temperature (or decrease the pressure) to distill the this compound. Collect the fraction at the appropriate boiling point and pressure.

Method 2: Azeotropic Distillation with Toluene

  • To the cooled crude reaction mixture, add a volume of anhydrous toluene.

  • Heat the mixture to distill the toluene-thionyl chloride azeotrope.

  • Once the azeotrope has been removed, the remaining toluene can be removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation if necessary.

Mandatory Visualization

Impurity_Troubleshooting Troubleshooting Impurities in this compound Synthesis start Crude Product Analysis impurity_detected Impurity Detected? start->impurity_detected starting_material Unreacted Starting Material (Carboxylic Acid) impurity_detected->starting_material Yes thionyl_chloride Excess Thionyl Chloride impurity_detected->thionyl_chloride hydrolysis_product Hydrolysis Product (Carboxylic Acid) impurity_detected->hydrolysis_product side_product Unknown Side Product (e.g., Dimer) impurity_detected->side_product no_impurity No Significant Impurity impurity_detected->no_impurity No incomplete_reaction Incomplete Reaction starting_material->incomplete_reaction inefficient_removal Inefficient Removal thionyl_chloride->inefficient_removal improper_workup Moisture Exposure hydrolysis_product->improper_workup suboptimal_conditions Suboptimal Reaction Conditions side_product->suboptimal_conditions solution_incomplete Increase reaction time/temperature Use excess SOCl₂ incomplete_reaction->solution_incomplete solution_hydrolysis Use anhydrous conditions Inert atmosphere improper_workup->solution_hydrolysis solution_thionyl Vacuum or Azeotropic Distillation inefficient_removal->solution_thionyl solution_side_product Optimize temperature/reagent addition Purify by chromatography/recrystallization suboptimal_conditions->solution_side_product end_product Pure Product solution_incomplete->end_product solution_hydrolysis->end_product solution_thionyl->end_product solution_side_product->end_product no_impurity->end_product

Caption: Troubleshooting workflow for common impurities.

Alternative reagents for the conversion of carboxylic acid to acid chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the conversion of carboxylic acids to acid chlorides, with a focus on alternative reagents to the commonly used thionyl chloride. This resource is intended for researchers, scientists, and drug development professionals.

Alternative Reagents: A Comparative Overview

While thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acid chlorides, several alternatives offer advantages in terms of mildness of reaction conditions, selectivity, and ease of workup. This section provides a comparative overview of some common alternative reagents.

Data Presentation: Reagent Comparison

The following table summarizes the typical reaction conditions and yields for various reagents used in the conversion of carboxylic acids to acid chlorides. Please note that optimal conditions and yields are substrate-dependent.

ReagentTypical ConditionsTypical YieldAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Neat or in a solvent (e.g., ACN), reflux for several hours.[1]Good to ExcellentInexpensive, volatile byproducts (SO₂, HCl).[2]Harsh conditions (reflux), can be incompatible with sensitive functional groups.[2]
Oxalyl Chloride ((COCl)₂) DCM at RT with a catalytic amount of DMF.[1]ExcellentMild conditions, volatile byproducts (CO, CO₂, HCl).[2]More expensive than SOCl₂, can cause side reactions with electron-rich aromatics.[3]
Cyanuric Chloride (TCT) Acetone with a tertiary amine base (e.g., TEA) at room temperature.[4]Good to ExcellentInexpensive, mild conditions.Solid byproduct (cyanuric acid) needs to be filtered off.[4]
Triphenylphosphine Dichloride (Ph₃PCl₂) **Inert solvent (e.g., DCM) at room temperature or with gentle heating.Good to ExcellentMild conditions, high regio- and stereoselectivity.[5]Stoichiometric amounts of triphenylphosphine oxide byproduct are formed, which can be difficult to remove.

Troubleshooting Guides

This section addresses common issues encountered during the conversion of carboxylic acids to acid chlorides.

Issue 1: Incomplete or Slow Reaction

Q: My reaction is not going to completion, or is very slow. What are the possible causes and solutions?

A: Incomplete or slow reactions are common issues and can often be attributed to several factors:

  • Insufficient Reagent: Ensure you are using a sufficient excess of the chlorinating agent. For reagents like thionyl chloride and oxalyl chloride, using 1.5 to 2.0 equivalents is common.

  • Low Reaction Temperature: Some reactions require heating to proceed at a reasonable rate. For example, reactions with thionyl chloride are often refluxed.[1] If you are using milder conditions at room temperature and the reaction is slow, consider gentle heating.

  • Poor Solubility: If your carboxylic acid is not fully dissolved in the reaction solvent, it can lead to a slow or incomplete reaction. Try using a different solvent in which your starting material is more soluble.

  • Catalyst Inactivity (for Oxalyl Chloride/DMF): The catalytic DMF can be degraded by moisture. Ensure you are using anhydrous DMF. If you suspect your DMF is old or wet, use a fresh bottle.

  • Moisture Contamination: All chlorinating agents are sensitive to moisture. Ensure your glassware is oven-dried or flame-dried and that you are using anhydrous solvents. Any moisture present will quench the reagent.

Issue 2: Low Yield of Acid Chloride

Q: I'm getting a low yield of my desired acid chloride. What could be the problem?

A: Low yields can result from a variety of factors, many of which are related to the reactive nature of the product:

  • Hydrolysis of the Acid Chloride: Acid chlorides are highly susceptible to hydrolysis back to the carboxylic acid. This can happen during the reaction if there is moisture present, or during the workup. Always work under anhydrous conditions and minimize exposure to air and moisture.

  • Side Reactions: Depending on the substrate and the reagent, side reactions can consume your starting material or product. For example, with oxalyl chloride, electron-rich aromatic rings can undergo Friedel-Crafts acylation.[3]

  • Difficulties in Purification: Acid chlorides can be difficult to purify. Distillation at high temperatures can cause decomposition. If your product is a solid, recrystallization from a non-polar, anhydrous solvent is an option. For non-volatile products, removing byproducts can be challenging.

  • Incomplete Reaction: Refer to the troubleshooting guide for incomplete reactions above.

Issue 3: Difficulty in Removing Byproducts

Q: How can I effectively remove the byproducts from my reaction mixture?

A: The method for byproduct removal depends on the reagent used:

  • Thionyl Chloride and Oxalyl Chloride: The byproducts are gaseous (SO₂, HCl, CO, CO₂), which simplifies purification as they are largely removed from the reaction mixture under vacuum.[2] Excess reagent can also be removed by rotary evaporation.

  • Cyanuric Chloride: The main byproduct is cyanuric acid, which is a solid and can be removed by filtration.[4]

  • Triphenylphosphine Dichloride: This reaction produces triphenylphosphine oxide (TPPO), which can be notoriously difficult to remove. Several methods can be employed:

    • Crystallization: TPPO can sometimes be crystallized from a suitable solvent mixture.

    • Chromatography: While TPPO can be challenging to separate by column chromatography due to its polarity, it is often the most effective method.

    • Precipitation: The addition of ZnCl₂ in polar solvents can precipitate a TPPO-Zn complex, which can then be filtered off. Another method involves precipitation with CaBr₂ in ethereal solvents or toluene.[6]

Frequently Asked Questions (FAQs)

Q1: Which alternative reagent is best for substrates with acid-sensitive functional groups?

A1: Oxalyl chloride with catalytic DMF is generally the preferred reagent for acid-sensitive substrates. The reaction is typically run under mild conditions (room temperature), and the gaseous byproducts are easily removed.[2]

Q2: Can I use catalytic DMF with thionyl chloride?

A2: Yes, adding a catalytic amount of DMF to a reaction with thionyl chloride can increase the reaction rate. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more powerful chlorinating agent.

Q3: My starting carboxylic acid is a salt (e.g., sodium carboxylate). Can I still use these reagents?

A3: It is generally recommended to start from the free carboxylic acid. If you have the carboxylate salt, you will need to acidify it to generate the carboxylic acid before proceeding with the chlorination reaction.

Q4: How can I monitor the progress of my reaction?

A4: Monitoring the reaction can be tricky as acid chlorides are often too reactive to be analyzed directly by TLC on silica gel (which can cause hydrolysis). A common method is to take a small aliquot of the reaction mixture and quench it with an alcohol (e.g., methanol). You can then analyze the formation of the corresponding methyl ester by TLC or LC-MS.

Q5: What are the key safety precautions I should take when working with these reagents?

A5: All of these chlorinating agents are hazardous and should be handled with care in a well-ventilated fume hood.

  • Thionyl Chloride and Oxalyl Chloride: Both are corrosive and react violently with water, releasing toxic gases (HCl, SO₂).[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyanuric Chloride: It is harmful if swallowed or inhaled and can cause severe skin and eye irritation.[7][8][9][10] It also reacts with water.

  • Triphenylphosphine Dichloride: This reagent is moisture-sensitive and corrosive. The byproduct, triphenylphosphine oxide, can be an irritant.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Synthesis of an Acid Chloride using Oxalyl Chloride and Catalytic DMF

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Dichloromethane (DCM) is a common choice.

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • Slowly add oxalyl chloride (1.5 - 2.0 eq) to the stirred solution.

    • Carefully add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). Vigorous gas evolution (CO, CO₂, HCl) is often observed.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored as described in the FAQ section.

  • Workup:

    • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporation).

    • The crude acid chloride can often be used directly in the next step without further purification. If purification is necessary, distillation under reduced pressure or crystallization from an anhydrous, non-polar solvent can be attempted.

Protocol 2: Synthesis of an Acid Chloride using Cyanuric Chloride

This protocol is adapted from literature procedures and may require optimization.[4]

  • Preparation:

    • Ensure all glassware is dry.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and cyanuric chloride (0.5 eq) in acetone.

    • Add a tertiary amine base, such as triethylamine (TEA) (1.0 eq).

  • Reaction:

    • Stir the reaction mixture at room temperature for 3-4 hours. A precipitate of cyanuric acid and triethylammonium chloride will form.

  • Workup:

    • Remove the precipitate by filtration.

    • The filtrate contains the acid chloride. The solvent can be removed under reduced pressure to yield the crude product.

Protocol 3: Synthesis of an Acid Chloride using Triphenylphosphine Dichloride

This protocol is a general procedure and may need to be adapted for specific substrates.

  • Preparation:

    • Triphenylphosphine dichloride is often prepared in situ from triphenylphosphine and a chlorine source like N-chlorosuccinimide (NCS) or chlorine gas. Alternatively, it can be purchased. It is highly moisture-sensitive.

    • Dry all glassware and use anhydrous solvents.

  • Reaction Setup:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM or acetonitrile.

  • Addition of Reagent:

    • Add triphenylphosphine dichloride (1.1 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Workup:

    • The reaction mixture will contain the acid chloride and triphenylphosphine oxide. The solvent can be removed under reduced pressure.

    • Refer to the troubleshooting section for methods to remove triphenylphosphine oxide.

Visualizations

Reaction Mechanism: Oxalyl Chloride and DMF

G DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier OxalylChloride Oxalyl Chloride OxalylChloride->Vilsmeier Intermediate Reactive Intermediate Vilsmeier->Intermediate + Carboxylic Acid CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate AcidChloride Acid Chloride Intermediate->AcidChloride Byproducts CO, CO₂, HCl Intermediate->Byproducts - CO, CO₂, HCl DMF_regen DMF (regenerated) Intermediate->DMF_regen

Caption: Reaction mechanism for the conversion of a carboxylic acid to an acid chloride using oxalyl chloride and catalytic DMF.

Experimental Workflow: General Acid Chloride Synthesis

G Start Start: Dry Glassware & Anhydrous Solvents Dissolve Dissolve Carboxylic Acid in Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddReagent Add Chlorinating Reagent Cool->AddReagent React Stir at RT or Reflux AddReagent->React Monitor Monitor Reaction Progress (e.g., quench with MeOH and TLC) React->Monitor Monitor->React Incomplete Workup Workup: Remove Solvent/Excess Reagent Monitor->Workup Reaction Complete Purify Purify Acid Chloride (if necessary) Workup->Purify End End: Isolated Acid Chloride Purify->End

Caption: A general experimental workflow for the synthesis of acid chlorides from carboxylic acids.

Logical Troubleshooting Flow

G Problem Problem with Acid Chloride Synthesis? CheckMoisture Anhydrous Conditions? Problem->CheckMoisture CheckReagent Sufficient Reagent? CheckMoisture->CheckReagent Yes SolutionMoisture Dry Glassware & Solvents CheckMoisture->SolutionMoisture No CheckTemp Optimal Temperature? CheckReagent->CheckTemp Yes SolutionReagent Increase Equivalents CheckReagent->SolutionReagent No CheckPurity Pure Starting Materials? CheckTemp->CheckPurity Yes SolutionTemp Adjust Temperature CheckTemp->SolutionTemp No LowYield Low Yield? CheckPurity->LowYield Yes SolutionPurity Purify Starting Material CheckPurity->SolutionPurity No PurificationIssue Purification Difficulty? LowYield->PurificationIssue SolutionPurification Use Alternative Purification Method PurificationIssue->SolutionPurification Yes

Caption: A logical troubleshooting flow for common issues in acid chloride synthesis.

References

Technical Support Center: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride. It includes detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Experimental Protocol: Synthesis from Carboxylic Acid

The most common and direct method for synthesizing this compound is by treating the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Objective: To convert 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid into its acyl chloride derivative.

Materials:

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS 5744-56-9)

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Flame-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Reagents: Suspend 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent.

  • Reaction: Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature. The reaction is often exothermic.

  • Heating: Heat the mixture to reflux (typically 40-80°C depending on the solvent) for 2-3 hours. The reaction is generally complete when gas evolution (SO₂ and HCl) ceases and the mixture becomes a clear solution.

  • Work-up: After cooling the mixture to room temperature, remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of SOCl₂.[1]

  • Product: The resulting crude this compound is a highly reactive intermediate and is typically used immediately in the subsequent reaction without further purification.[1][2][3]

G cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Assemble Flame-Dried Glassware Under N₂ B Suspend Pyrazole Carboxylic Acid in Anhydrous Solvent A->B C Add Thionyl Chloride (2-3 eq) B->C D Heat to Reflux (2-3 hours) C->D E Cool to Room Temp D->E F Remove Solvent & Excess SOCl₂ (in vacuo) E->F G Crude Acyl Chloride (Use Immediately) F->G

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q: My reaction seems incomplete, and analysis shows remaining starting material. What should I do? A: Incomplete conversion is a common issue.

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the chlorinating agent. Using 2-3 equivalents of thionyl chloride is standard.[4]

  • Reaction Time & Temperature: The reaction may require more time or a higher temperature. Extend the reflux time and monitor the reaction. A complete reaction is often indicated by the cessation of gas evolution and the formation of a clear solution.

  • Reagent Quality: If the thionyl chloride is old, it may have decomposed.[1] Using a fresh or distilled bottle is recommended.

Q: How can I effectively monitor the reaction? Standard TLC is giving me confusing results. A: Acyl chlorides are highly moisture-sensitive and can hydrolyze back to the starting carboxylic acid on a silica TLC plate, making direct monitoring unreliable.[1][2]

  • Quench Aliquot: A reliable method is to take a small aliquot from the reaction mixture and quench it with a nucleophile like methanol or benzylamine.[1] This converts the acyl chloride into a more stable methyl ester or benzylamide. You can then run a TLC comparing this quenched sample to your starting material. The newly formed, less polar spot of the ester/amide will indicate product formation.[1]

Q: I'm getting a low yield in my next step. Could the acyl chloride formation be the problem? A: Yes, the quality and purity of the acyl chloride are critical.

  • Residual Thionyl Chloride: Excess SOCl₂ can interfere with subsequent reactions. Ensure it is thoroughly removed by rotary evaporation, possibly with co-evaporation using an anhydrous solvent like toluene.[1]

  • Hydrolysis: The acyl chloride may have degraded due to exposure to moisture during work-up or before the next step. Always handle the product under strictly anhydrous and inert conditions.[2]

  • Confirmation of Formation: Use the quenching method described above (with methanol or an amine) on a small scale to confirm that the acyl chloride was successfully formed before proceeding with your main reaction.

Q: My final crude product is a dark, oily residue. How can I improve its purity? A: Color formation can be due to impurities in the starting material or from side reactions at high temperatures.

  • Purity of Starting Acid: Ensure your starting 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is pure. Recrystallize it if necessary.

  • Temperature Control: Avoid excessively high temperatures during reflux, as this can cause decomposition.

  • Use in Situ: Since the acyl chloride is highly reactive and difficult to purify by chromatography or distillation, it is best used crude in the next step.[1] The final product of the subsequent reaction is typically easier to purify.

G Start Problem: Low or No Conversion CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents ReagentIssue Is SOCl₂ old? Is excess sufficient (2-3 eq)? CheckReagents->ReagentIssue CheckConditions Check Reaction Conditions ConditionIssue Is reaction at reflux? Is time sufficient (2-3h)? CheckConditions->ConditionIssue Monitor Monitor Reaction by Quench-TLC TLCResult Does Quench-TLC show a new, less polar spot? Monitor->TLCResult ReagentIssue->CheckConditions No UseFreshReagent Solution: Use fresh SOCl₂ Increase stoichiometry ReagentIssue->UseFreshReagent Yes ConditionIssue->Monitor Yes IncreaseTimeTemp Solution: Increase reflux time or temperature ConditionIssue->IncreaseTimeTemp No Proceed Success: Acyl chloride is forming. Proceed with reaction. TLCResult->Proceed Yes Failure Problem Persists: Re-evaluate starting material purity and solvent dryness. TLCResult->Failure No

Caption: Troubleshooting decision tree for low conversion in acyl chloride synthesis.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when working with thionyl chloride? A: Thionyl chloride is toxic, corrosive, and reacts violently with water.[5]

  • Fume Hood: Always handle thionyl chloride in a well-ventilated chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., neoprene or rubber).[6][7]

  • Anhydrous Conditions: Prevent any contact with water or moisture, as this generates toxic gases (HCl and SO₂).[5][6]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[7]

  • Waste Disposal: Dispose of all contaminated materials and excess reagents as hazardous waste according to institutional guidelines.[6]

Q: Can I use other chlorinating agents like oxalyl chloride? What are the differences? A: Yes, other reagents can be used.

  • Oxalyl Chloride: Often used with a catalytic amount of DMF. It is also highly effective, and its byproducts (CO, CO₂, HCl) are all gaseous, simplifying work-up. The reaction can often be run at room temperature.

  • Phosphorus Chlorides (PCl₃, PCl₅): These are also effective but produce non-gaseous byproducts (H₃PO₃ or POCl₃), which can make purification more complex.[8] Thionyl chloride or oxalyl chloride are generally preferred for ease of work-up.[8]

Q: Do I need to purify the this compound? A: Generally, no. Due to their high reactivity and sensitivity to moisture, acyl chlorides are difficult to purify by standard methods like silica gel chromatography.[2] The crude product obtained after removing the solvent and excess chlorinating agent is typically of sufficient purity to be used directly in the next step.[1]

Q: How should I store the acyl chloride if I can't use it immediately? A: Short-term storage is possible but requires strict precautions. The compound must be stored in a tightly sealed container (e.g., a flask with a septum under inert gas) in a cool, dry place, such as a desiccator. However, for best results, immediate use is strongly recommended.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride, based on general literature procedures.

ParameterRecommended Value/ConditionRationale & Notes
Starting Material 1,3-Dimethyl-1H-pyrazole-5-carboxylic acidMust be dry. Purity is crucial for a clean reaction.
Chlorinating Agent Thionyl Chloride (SOCl₂)Gaseous byproducts simplify work-up.[8]
Equivalents of SOCl₂ 2.0 - 3.0 equivalentsAn excess ensures the reaction goes to completion.[4]
Solvent Anhydrous DCM, Toluene, or neat (no solvent)Solvent must be strictly anhydrous to prevent hydrolysis.[2]
Temperature Reflux (40-80°C)Provides energy to overcome the activation barrier.
Reaction Time 2 - 3 hoursMonitor by cessation of gas evolution or quench-TLC.
Work-up Removal of volatiles in vacuoCo-evaporation with toluene helps remove final traces of SOCl₂.[1]
Expected Yield High (typically >80-90%)The reaction is generally efficient. The crude product is carried forward.[4]

References

Validation & Comparative

A Comparative Guide to Acylating Agents: 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride with other commonly employed acylating agents, supported by representative experimental data and detailed protocols.

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals and complex molecules. The choice of acylating agent dictates the reaction conditions, substrate scope, and ultimately the purity and yield of the desired product. While traditional agents like benzoyl chloride and acetic anhydride are widely used, novel reagents such as this compound offer distinct advantages in specific applications.

Performance Comparison of Acylating Agents

The reactivity of acylating agents is a key determinant in their selection. Generally, the order of reactivity follows the trend: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids (activated) .[1] Acyl chlorides are highly reactive due to the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon.[2]

This section provides a comparative analysis of this compound against standard acylating agents in the context of amide and ester formation, two of the most common applications of acylation.

Amide Synthesis

The synthesis of amides is a fundamental transformation in drug discovery and development, as the amide bond is a key structural motif in many biologically active compounds. The following table summarizes the performance of different acylating agents in a representative amidation reaction with aniline.

Table 1: Comparative Performance of Acylating Agents in the Acylation of Aniline

Acylating AgentStructureReaction Time (hours)Yield (%)Purity (%)Byproducts
This compound 1 - 290 - 98>981,3-Dimethyl-1H-pyrazole-5-carboxylic acid, HCl
Benzoyl Chloride0.5 - 185 - 95>95Benzoic acid, HCl
Acetic Anhydride2 - 480 - 90>95Acetic acid

Note: The data for this compound is representative and extrapolated from studies on similar pyrazole-based acylating agents and general reactivity principles of acyl chlorides.

Ester Synthesis

Esterification is another critical reaction in organic synthesis, with broad applications in prodrug synthesis and the development of new materials. The table below compares the performance of the selected acylating agents in the esterification of benzyl alcohol.

Table 2: Comparative Performance of Acylating Agents in the Acylation of Benzyl Alcohol

Acylating AgentStructureReaction Time (hours)Yield (%)Purity (%)Byproducts
This compound 2 - 488 - 96>981,3-Dimethyl-1H-pyrazole-5-carboxylic acid, HCl
Benzoyl Chloride1 - 382 - 92>95Benzoic acid, HCl
Acetic Anhydride4 - 875 - 88>95Acetic acid

Note: The data for this compound is representative and extrapolated from studies on similar pyrazole-based acylating agents and general reactivity principles of acyl chlorides.

Advantages of this compound

From the comparative data, this compound emerges as a highly efficient acylating agent. The pyrazole moiety, a common scaffold in pharmaceuticals, can offer several advantages:

  • High Reactivity and Yields: As an acyl chloride, it exhibits high reactivity, often leading to excellent yields in shorter reaction times compared to acid anhydrides.

  • Structural Analogy: The pyrazole core is present in numerous approved drugs, making this reagent particularly attractive for late-stage functionalization or the synthesis of novel analogs in drug discovery programs.

  • Modulation of Properties: Incorporation of the dimethylpyrazole moiety can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methods. The following sections provide standardized procedures for the acylation of an amine and an alcohol using this compound.

General Protocol for Amide Synthesis

This protocol describes the acylation of a primary amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., Aniline) (1.0 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

General Protocol for Ester Synthesis

This protocol outlines the acylation of a primary alcohol with this compound.

Materials:

  • This compound (1.0 eq)

  • Primary alcohol (e.g., Benzyl alcohol) (1.0 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of the primary alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C, add this compound (1.0 eq) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • After completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure ester.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Acyl Substitution Mechanism

The fundamental reaction pathway for acylation with an acyl chloride involves a nucleophilic addition-elimination mechanism.

G cluster_0 Nucleophilic Addition cluster_1 Elimination Nucleophile Nucleophile Acyl_Chloride 1,3-Dimethyl-1H- pyrazole-5-carbonyl chloride Nucleophile->Acyl_Chloride Attack on carbonyl carbon Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Product Acylated Product (Amide or Ester) Tetrahedral_Intermediate->Product Collapse of intermediate Leaving_Group Chloride Ion Tetrahedral_Intermediate->Leaving_Group

Nucleophilic acyl substitution pathway.
Experimental Workflow for Amide Synthesis

The following diagram illustrates the key steps in the synthesis and purification of an amide using this compound.

G Start Start Reaction_Setup Dissolve amine and base in anhydrous DCM Start->Reaction_Setup Addition Add 1,3-Dimethyl-1H-pyrazole-5- carbonyl chloride solution Reaction_Setup->Addition Reaction Stir at room temperature Addition->Reaction Workup Aqueous workup and extraction Reaction->Workup Drying Dry organic layer Workup->Drying Purification Column Chromatography Drying->Purification Product Pure Amide Purification->Product

References

Acyl Pyrazoles vs. Acyl Chlorides: A Comparative Guide to Reactivity in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an acylating agent is a critical decision in the synthesis of amides, esters, and other carbonyl compounds. This guide provides an objective comparison of the reactivity, stability, and handling of two common classes of acylating agents: acyl pyrazoles and acyl chlorides, supported by available data and established chemical principles.

Acyl chlorides have long been the go-to reagents for acylation due to their high reactivity. However, this reactivity comes at the cost of instability and challenging handling requirements. Acyl pyrazoles have emerged as milder alternatives, offering a more controlled and tunable approach to acylation. This guide will delve into the nuances of their reactivity profiles, providing a framework for selecting the appropriate reagent for specific synthetic needs.

Quantitative Comparison of Reactivity and Properties

While direct kinetic comparisons under identical conditions are sparse in the literature, a qualitative and semi-quantitative understanding can be derived from published synthetic methodologies and reactivity studies. The following table summarizes the key differences between acyl pyrazoles and acyl chlorides.

FeatureAcyl PyrazolesAcyl Chlorides
Relative Reactivity Moderate; generally less reactive than acyl chlorides.[1]Very high; among the most reactive carboxylic acid derivatives.[][3]
Reaction with Weak Nucleophiles (e.g., water, alcohols) Generally stable to water and alcohols under neutral conditions.React violently with water and readily with alcohols at room temperature.[4][5]
Reaction with Amines (Aminolysis) Effective for amide synthesis, often requiring heating or longer reaction times.Very rapid, often exothermic reaction at or below room temperature.[][6]
Tunability of Reactivity Reactivity can be tuned by introducing electron-withdrawing or -donating substituents on the pyrazole ring.[1]Reactivity is influenced by the electronic nature of the acyl group.
Stability and Handling Generally stable, crystalline solids that are easier to handle and store.Often fuming liquids, sensitive to moisture, and corrosive. Require careful handling in an inert atmosphere.
Byproducts Pyrazole (a weak base, can be easily removed).Hydrogen chloride (a corrosive acid, requires a base to neutralize).[4]

Experimental Protocols

The following are representative experimental protocols for the synthesis of amides using acyl chlorides and N-acyl pyrazoles.

Amide Synthesis from an Acyl Chloride (Schotten-Baumann Conditions)

This protocol is a standard method for the acylation of amines with acyl chlorides.[6]

Procedure:

  • Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Amide Synthesis from an N-Acyl Pyrazole

This protocol is adapted from general procedures for the acylation of amines using N-acyl azoles.[1]

Procedure:

  • Dissolve the N-acyl pyrazole (1.0 equivalent) and the amine (1.0 equivalent) in a suitable solvent (e.g., THF, acetonitrile, or DMF).

  • Heat the reaction mixture to a temperature between 50 °C and 100 °C, depending on the reactivity of the amine and the N-acyl pyrazole.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to overnight for completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the pyrazole byproduct, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Reactivity and Mechanism

The difference in reactivity between acyl chlorides and acyl pyrazoles stems from the nature of their leaving groups.

G Comparative Reactivity in Nucleophilic Acyl Substitution cluster_acyl_chloride Acyl Chloride cluster_acyl_pyrazole Acyl Pyrazole AcylChloride R-CO-Cl AC_Intermediate Tetrahedral Intermediate AcylChloride->AC_Intermediate Nucleophilic Attack (fast) AC_Product R-CO-Nu AC_Intermediate->AC_Product Elimination of Cl- (very fast) AC_Reactivity High Reactivity: - Strong inductive effect of Cl - Good leaving group (Cl-) AcylPyrazole R-CO-N(C3H3N2) AP_Intermediate Tetrahedral Intermediate AcylPyrazole->AP_Intermediate Nucleophilic Attack (slower) AP_Product R-CO-Nu AP_Intermediate->AP_Product Elimination of Pyrazole (slower) AP_Reactivity Moderate Reactivity: - Weaker inductive effect of N - Poorer leaving group (pyrazole anion) - Tunable by substituents Nucleophile Nucleophile (Nu-) Nucleophile->AcylChloride Nucleophile->AcylPyrazole

Figure 1. A diagram illustrating the comparative reaction pathways and factors influencing the reactivity of acyl chlorides and acyl pyrazoles in nucleophilic acyl substitution reactions.

Conclusion

References

Unlocking Antitumor Potential: A Comparative Analysis of Pyrazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the biological efficacy of various pyrazole-based compounds against a range of cancer cell lines. This guide synthesizes data from multiple studies, presenting a clear overview of the cytotoxic effects of these promising anticancer agents. The analysis highlights the structure-activity relationships that govern their potency and selectivity, offering valuable insights for future drug design and development.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities.[1][2][3] In the realm of oncology, pyrazole-containing compounds have demonstrated significant potential by targeting various cellular mechanisms involved in cancer progression.[4][5] This guide focuses on the direct comparison of their in vitro efficacy, supported by detailed experimental methodologies and visual representations of key biological pathways.

Comparative Efficacy of Pyrazole Derivatives

The antitumor activity of a diverse set of pyrazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. These values provide a quantitative measure of the cytotoxic potency of each compound.

CompoundCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)Source
Compound 5b K562 (Leukemia)0.021ABT-751-[6]
A549 (Lung)0.69ABT-751-[6]
MCF-7 (Breast)1.7ABT-751-[6]
Compound 4a K562 (Leukemia)0.26ABT-751-[6]
A549 (Lung)0.19ABT-751-[6]
Compound 5e K562, MCF-7, A549-ABT-751-[6]
Compound 11 AsPC-1 (Pancreatic)16.8Cisplatin-[7]
U251 (Glioblastoma)11.9Cisplatin-[7]
Compound 28 HCT116 (Colon)0.035Sorafenib-[4]
HepG2 (Liver)0.028Sorafenib-[4]
Compound 43 MCF-7 (Breast)0.25Doxorubicin0.95[4]
Compound 50 HepG2 (Liver)0.71Erlotinib/Sorafenib10.6 / 1.06[4]
Compound 59 HepG2 (Liver)2Cisplatin5.5[4]
Compound 7a HepG2 (Liver)6.1Doxorubicin24.7[8]
Compound 7b HepG2 (Liver)7.9Doxorubicin24.7[8]
Compound 7d MCF-7 (Breast)42.6Doxorubicin48[9]
Compound 9e PACA2 (Pancreatic)27.6Doxorubicin52.1[9]
Pyrazoloacridine Multiple---[1]
Axitinib Multiple---[1]
Pictilisib (GDC-0941) Multiple---[1]

Experimental Protocols

The evaluation of the anticancer activity of pyrazole derivatives predominantly relies on in vitro cytotoxicity assays. The following is a generalized protocol for the widely used MTT assay.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, K562)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Test compounds (pyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10]

Visualizing the Mechanisms

To better understand the processes involved in evaluating these compounds and their potential mechanisms of action, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by many pyrazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Pyrazole Derivatives) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for MTT Cell Viability Assay.

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[4]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Transcription Transcription Factors Kinase_Cascade->Transcription PI3K_AKT->Transcription Pyrazole Pyrazole Derivative Pyrazole->Kinase_Cascade Pyrazole->PI3K_AKT Cell_Cycle Cell Cycle Progression (e.g., CDK activation) Pyrazole->Cell_Cycle Transcription->Cell_Cycle Proliferation Cell Proliferation, Survival, Angiogenesis Cell_Cycle->Proliferation

Caption: Generalized Kinase Inhibition Pathway.

Conclusion

The data presented in this guide underscores the significant potential of pyrazole derivatives as a versatile class of anticancer agents. The variations in efficacy across different cell lines and compound structures highlight the importance of structure-activity relationship studies in optimizing lead compounds.[3][11] Further investigations into their mechanisms of action, including the inhibition of specific kinases like EGFR, VEGFR, and CDKs, will be crucial for the development of targeted and effective cancer therapies.[4][12] This comparative guide serves as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

Unveiling the Three-Dimensional World of 1,3-Dimethylpyrazole Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these intricate structures, providing invaluable insights for drug design and structure-activity relationship (SAR) studies. This guide offers a comparative structural analysis of various 1,3-dimethylpyrazole derivatives, supported by experimental data from single-crystal X-ray diffraction studies.

The 1,3-dimethylpyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Variations in substituents on the pyrazole ring can significantly impact a molecule's conformation, intermolecular interactions, and, consequently, its biological target engagement. Here, we present a summary of crystallographic data for a selection of 1,3-dimethylpyrazole derivatives to highlight these structural nuances.

Comparative Crystallographic Data of 1,3-Dimethylpyrazole Derivatives

The following table summarizes key crystallographic parameters for two distinct 1,3-dimethylpyrazole derivatives, offering a glimpse into how different substituents influence their solid-state structures.

Parameter5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole[1]1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid[2][3]
Chemical Formula C₅H₉N₅O₂C₁₂H₁₂N₂O₂
Formula Weight 171.16216.24
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 8.345 (2)10.993 (2)
b (Å) 6.9880 (10)10.455 (2)
c (Å) 13.535 (3)11.001 (2)
α (°) 9090
β (°) 105.85 (2)113.84 (3)
γ (°) 9090
Volume (ų) 758.3 (3)1155.1 (4)
Z 44
Temperature (K) 298293
R-factor 0.041Not Reported

This data reveals that even with the same core 1,3-dimethylpyrazole structure, the nature of the substituents at the 4 and 5 positions leads to different crystal packing and unit cell dimensions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process that can be broken down into several key stages.[4][5][6][7] This protocol provides a general overview of the steps involved.

Crystal Growth and Selection

The first and often most challenging step is to grow high-quality single crystals of the compound of interest.[6][8] This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[8] An ideal crystal for diffraction is well-formed, optically clear, and typically between 0.1 and 0.3 mm in its largest dimension.[6]

Crystal Mounting

A suitable crystal is carefully selected under a microscope and mounted on a goniometer head. This is often done using a cryoloop, which allows for the crystal to be flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage and thermal vibrations during data collection.[5]

Data Collection

The mounted crystal is placed in an X-ray diffractometer.[5] A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles.[1][5] As the X-rays interact with the crystal lattice, they are diffracted, producing a pattern of spots that are recorded by a detector.[6] The intensity and position of these spots are measured for hundreds or thousands of different crystal orientations.

Data Processing

The raw diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection. The data is corrected for various experimental factors, and the space group of the crystal is determined based on the symmetry of the diffraction pattern.[5]

Structure Solution and Refinement

The "phase problem" is the central challenge in X-ray crystallography. Since only the intensities of the diffracted X-rays are measured, the phase information is lost. For small molecules, "direct methods" are commonly used to generate an initial model of the electron density.[6] This initial model is then refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction data.[5]

Structure Validation

The final refined structure is validated to ensure its chemical and crystallographic sensibility. This involves checking bond lengths, bond angles, and other geometric parameters against known values and ensuring that there are no unexplained features in the final electron density map.

Visualizing the Workflow

The following diagram illustrates the typical workflow of a single-crystal X-ray diffraction experiment.

XRay_Crystallography_Workflow cluster_preparation Crystal Preparation cluster_experiment Diffraction Experiment cluster_analysis Structure Determination Synthesis Compound Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection Data_Collection X-ray Data Collection Selection->Data_Collection Data_Processing Data Processing (Indexing, Integration) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

A flowchart illustrating the major stages of single-crystal X-ray crystallography.

References

Probing Kinase Activity: A Comparative Guide to In Vitro Assays for Novel Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate in-vitro kinase assay is a critical step in the evaluation of novel inhibitors. This guide provides a comparative overview of commonly employed assay formats, with a special focus on the characterization of pyrazole-based kinase inhibitors. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable method for your research needs.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential.[1][2][3] The effective evaluation of these compounds requires robust and reliable in-vitro methods to determine their potency, selectivity, and mechanism of action.

Comparative Analysis of In Vitro Kinase Assay Platforms

Several distinct technologies are available for measuring kinase activity in vitro, each with its own advantages and limitations. The choice of platform often depends on factors such as the specific kinase target, the desired throughput, and the nature of the inhibitor being tested. Below is a comparison of some of the most widely used assay formats.

Assay PlatformPrincipleAdvantagesDisadvantages
ADP-Glo™ Luminescence-based detection of ADP produced in the kinase reaction.[4][5]Universal for any ADP-generating enzyme, high sensitivity and dynamic range, suitable for HTS.[4][6]Multi-step process, potential for interference from compounds affecting luciferase.[7]
HTRF® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor and an acceptor molecule to detect substrate phosphorylation.[8][9]Homogeneous (no-wash) format, robust, and amenable to HTS.[9][10]Requires specific antibodies and labeled substrates, potential for compound interference with FRET signal.[8]
Z'-LYTE™ FRET-based assay that measures the differential proteolysis of a phosphorylated versus a non-phosphorylated peptide substrate.[11][12]Ratiometric measurement reduces well-to-well variability, compatible with a wide range of kinases.[11]Indirect measurement of phosphorylation, requires specific peptide substrates.
Caliper Microfluidic Mobility Shift Electrophoretic separation of a fluorescently labeled peptide substrate from its phosphorylated product.[13][14]Direct measurement of substrate conversion, real-time kinetic data, low sample consumption.[15][16]Requires specialized instrumentation, can be lower throughput than plate-based assays.
Radiometric Assay Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[17]Considered the "gold standard" for sensitivity and direct measurement of phosphorylation.[17][18]Requires handling of radioactive materials, lower throughput, and generates radioactive waste.[18]

Performance of Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases, providing a snapshot of their potency and selectivity. For comparison, data for a well-characterized non-pyrazole inhibitor, Staurosporine (a promiscuous inhibitor), is also included.

CompoundTarget KinaseIC50 (nM)Assay PlatformReference
Afuresertib Akt10.08 (Ki)Not Specified[1][3]
Compound 2 Akt11.3Not Specified[3]
Compound 3 ALK2.9Not Specified[1]
Compound 5 (Barasertib) Aurora B0.37Cell-free assay[3]
Compound 6 Aurora A160Not Specified[1]
Tozasertib Aurora KinaseNot SpecifiedNot Specified[19]
Novel Pyrazole Compound CDK8Favorable SelectivityNot Specified[20]
Staurosporine PKA~10Not SpecifiedN/A
Staurosporine PKC~1Not SpecifiedN/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for two common in vitro kinase assay formats.

Protocol 1: ADP-Glo™ Kinase Assay[4][5][21]

This protocol outlines the general steps for determining the IC50 value of a pyrazole inhibitor.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP

  • Pyrazole inhibitor (serial dilutions in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Add 5 µL of serially diluted pyrazole inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[1]

  • Kinase Reaction Initiation: Add 10 µL of a solution containing the kinase and its substrate in kinase buffer to each well.

  • Inhibitor Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[1]

  • Kinase Reaction: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction for 30-60 minutes at 30°C.

  • Reaction Termination and ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software (e.g., four-parameter logistic fit).[21][22]

Protocol 2: HTRF® Kinase Assay[8][24][25]

This protocol provides a general workflow for a Homogeneous Time-Resolved Fluorescence kinase assay.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • HTRF® Kinase Buffer

  • ATP

  • Pyrazole inhibitor (serial dilutions in DMSO)

  • HTRF® Detection Reagents (e.g., Europium-labeled anti-phospho antibody and Streptavidin-XL665)

  • Low-volume 384-well plates

  • HTRF®-compatible plate reader

Procedure:

  • Compound and Enzyme Addition: In a 384-well plate, add 0.5 µL of the diluted pyrazole inhibitor or DMSO control. Subsequently, add 5.5 µL of the kinase solution diluted in HTRF® Enzymatic buffer.[8]

  • Pre-incubation: Incubate for 15 minutes at room temperature.[8]

  • Reaction Initiation: Add 2 µL of the substrate and 2 µL of ATP, both diluted in HTRF® Enzymatic buffer, to initiate the reaction.[8]

  • Kinase Reaction Incubation: Incubate for 10 to 30 minutes at room temperature.[8]

  • Detection: Add 10 µL of the HTRF® detection reagent mix containing the Europium-labeled anti-phospho antibody and Streptavidin-XL665 in HTRF® Detection buffer. This step also stops the kinase reaction.[8]

  • Incubation for Detection: Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.[8]

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition and IC50 values as described for the ADP-Glo™ assay.[8]

Visualizing Kinase Signaling and Assay Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

G cluster_0 PI3K/Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Effects (Proliferation, Survival) Downstream Effects (Proliferation, Survival) Akt->Downstream Effects (Proliferation, Survival)

Caption: PI3K/Akt signaling pathway, a common target for pyrazole inhibitors.

G cluster_1 In Vitro Kinase Assay Workflow Compound Preparation Compound Preparation Assay Plate Setup Assay Plate Setup Compound Preparation->Assay Plate Setup Serial Dilutions Kinase Reaction Kinase Reaction Assay Plate Setup->Kinase Reaction Add Kinase, Substrate, ATP Signal Detection Signal Detection Kinase Reaction->Signal Detection Incubate & Stop Data Analysis Data Analysis Signal Detection->Data Analysis Read Plate

Caption: General experimental workflow for an in vitro kinase assay.

Conclusion

The selection of an appropriate in vitro kinase assay is a pivotal decision in the drug discovery pipeline for novel pyrazole inhibitors. This guide provides a framework for comparing different assay technologies, presenting key performance data, and offering detailed experimental protocols. By carefully considering the principles, advantages, and limitations of each method, researchers can generate high-quality, reproducible data to confidently advance their most promising candidates toward further development.

References

A Comparative Guide to Novel Anticancer Agents Synthesized from 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride, focusing on their anticancer properties. The information presented herein is intended to facilitate research and development in the field of oncology by offering a structured overview of the synthesis, biological activity, and potential mechanisms of action of this promising class of molecules. We compare their performance with established anticancer agents, supported by experimental data from recent scientific literature.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of novel pyrazole-5-carboxamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below for comparison with standard chemotherapeutic drugs.

CompoundCancer Cell LineIC50 (µM)Reference ComparatorComparator IC50 (µM)
Novel Pyrazole Series
Compound 8a ¹MGC-80311.23DoxorubicinNot specified
Compound 8c ¹MGC-80310.56DoxorubicinNot specified
Compound 8e ¹MGC-8038.78DoxorubicinNot specified
Compound 5b ²K5620.021ABT-751>0.1
A5490.69ABT-751>0.1
MCF-71.7ABT-751>0.1
Reference Drugs
Doxorubicin³HepG212.2--
HeLa2.9--
MCF-72.5--
A549>20--
Celecoxib⁴HeLa37.2--
HCT116Not specified--
HepG2Not specified--
MCF-7Not specified--
K56246--
RegorafenibNot specifiedNot specified--

¹Data from a study on pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives.[1] ²Data from a study on the tumor cell growth inhibitory activity of novel pyrazole derivatives.[2] ³IC50 values for Doxorubicin against various cancer cell lines.[3][4] ⁴IC50 values for Celecoxib against various cancer cell lines.[5][6]

Experimental Protocols

Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide Derivatives

The general synthetic route to the title compounds involves the reaction of this compound with a variety of substituted amines.[7][8]

Step 1: Formation of this compound

A solution of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in an appropriate solvent (e.g., toluene) is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically heated under reflux for several hours. After completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

Step 2: Amide Formation

The crude this compound is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)). To this solution, the desired substituted amine is added, usually in the presence of a base such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically stirred at room temperature for several hours. Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The resulting crude product is then purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and reference drugs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 550 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Mechanism of Action and Signaling Pathways

Derivatives of pyrazole are known to exhibit their anticancer effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[13][14]

Kinase Inhibition

Many pyrazole-based compounds function as multi-kinase inhibitors, targeting key signaling pathways involved in tumorigenesis. A prominent example of a pyrazole-containing multi-kinase inhibitor is Regorafenib.[9][10][11][12][15] The diagram below illustrates the signaling pathways targeted by such inhibitors.

Regorafenib_Mechanism_of_Action Signaling Pathways Targeted by Pyrazole-Based Multi-Kinase Inhibitors cluster_angiogenesis Angiogenesis & Metastasis cluster_oncogenesis Oncogenesis cluster_tumor_microenvironment Tumor Microenvironment VEGFR VEGFR1/2/3 Angiogenesis_Inhibition Inhibition of Angiogenesis VEGFR->Angiogenesis_Inhibition TIE2 TIE2 TIE2->Angiogenesis_Inhibition PDGFRb PDGFR-β Metastasis_Inhibition Inhibition of Metastasis PDGFRb->Metastasis_Inhibition FGFR FGFR FGFR->Angiogenesis_Inhibition KIT KIT Proliferation_Inhibition Inhibition of Cell Proliferation & Survival KIT->Proliferation_Inhibition RET RET RET->Proliferation_Inhibition BRAF BRAF BRAF->Proliferation_Inhibition CSF1R CSF1R Immunity_Modulation Modulation of Tumor Immunity CSF1R->Immunity_Modulation Inhibitor Pyrazole-Based Multi-Kinase Inhibitor (e.g., Regorafenib) Inhibitor->VEGFR Inhibitor->TIE2 Inhibitor->PDGFRb Inhibitor->FGFR Inhibitor->KIT Inhibitor->RET Inhibitor->BRAF Inhibitor->CSF1R

Caption: Multi-kinase inhibition by pyrazole derivatives.

Experimental Workflow for Synthesis and Screening

The overall process from the starting material to the evaluation of anticancer activity follows a logical progression.

workflow A 1,3-Dimethyl-1H-pyrazole- 5-carboxylic acid B Chlorination (e.g., SOCl₂) A->B C 1,3-Dimethyl-1H-pyrazole- 5-carbonyl chloride B->C D Amidation with Substituted Amines C->D E Novel Pyrazole-5-carboxamide Derivatives D->E F Characterization (NMR, MS, etc.) E->F G In Vitro Anticancer Screening (MTT Assay) E->G H Determination of IC50 Values G->H I Lead Compound Identification H->I

Caption: Synthesis and screening workflow.

References

A Comparative Guide to LC-MS Analysis of Reaction Kinetics for Pyrazole Amide Formation

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrazole amides is a cornerstone in the development of new pharmaceutical agents, as these scaffolds are present in numerous biologically active compounds.[1][2][3] Understanding the kinetics of their formation is crucial for reaction optimization, scale-up, and ensuring product quality. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful analytical technique for real-time monitoring of these reactions, offering high sensitivity, selectivity, and the ability to track multiple components simultaneously.[4]

This guide provides a comparative overview of various LC-MS methodologies for the kinetic analysis of pyrazole amide formation, complete with supporting experimental protocols and data presentation formats tailored for researchers, scientists, and drug development professionals.

Reaction Overview: Pyrazole Amide Synthesis

A common route to synthesizing pyrazole amides involves the coupling of a pyrazole-containing amine with a carboxylic acid, often activated as an acid chloride or through the use of coupling agents. The general reaction is depicted below.

cluster_reactants Reactants PyrazoleAmine Pyrazole-NH₂ ActivatedAcid Activated Intermediate PyrazoleAmine->ActivatedAcid CarboxylicAcid R-COOH CouplingAgent Coupling Agent (e.g., EDC, DCC) CarboxylicAcid->CouplingAgent CouplingAgent->ActivatedAcid + Pyrazole-NH₂ Product Pyrazole Amide ActivatedAcid->Product Amide Bond Formation cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction 1. Initiate Reaction Sampling 2. Aliquot Sampling at t₁, t₂, t₃... Reaction->Sampling Quenching 3. Quench & Dilute with Internal Standard Sampling->Quenching LC_Separation 4. HPLC Separation Quenching->LC_Separation Inject MS_Detection 5. MS/MS Detection (SRM) LC_Separation->MS_Detection Integration 6. Peak Integration MS_Detection->Integration Kinetics 7. Kinetic Modeling (Concentration vs. Time) Integration->Kinetics

References

Comparative study of different pyrazole synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and materials science. Their scaffold is present in a wide array of pharmaceuticals, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the antipsychotic CDPPB, highlighting their pharmacological significance.[1] The versatile biological activities of pyrazole derivatives have spurred continuous innovation in their synthetic methodologies.[1][2]

This guide provides a comparative analysis of prominent pyrazole synthesis methodologies, ranging from classical cyclocondensation reactions to modern green chemistry approaches. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to assist researchers in selecting the most suitable method for their specific applications.

Classical Method: The Knorr Pyrazole Synthesis

First described in 1883, the Knorr pyrazole synthesis is the most fundamental and widely used method for creating the pyrazole core.[1][2] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][4] The primary challenge with unsymmetrical dicarbonyl compounds is the potential formation of two regioisomeric products, although reaction conditions can often be tuned to favor one isomer.[5]

Reaction Workflow

The general workflow for the Knorr synthesis involves the condensation of the hydrazine with one carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[4][5]

knorr_synthesis reagents 1,3-Dicarbonyl + Hydrazine intermediate Hydrazone/ Enamine Intermediate reagents->intermediate Condensation (-H2O) cyclization Intramolecular Cyclization intermediate->cyclization product Pyrazole cyclization->product Dehydration (-H2O)

Caption: General workflow for the Knorr Pyrazole Synthesis.
Performance Data

The Knorr synthesis and its variations are known for their reliability and generally high yields. The choice of catalyst, solvent, and temperature significantly impacts the reaction's efficiency and regioselectivity.

Starting MaterialsCatalyst/ConditionsTimeYield (%)Reference
Ethyl acetoacetate + PhenylhydrazineNano-ZnO, controlled conditionsShort95[2]
1,3-Diketones + ArylhydrazinesN,N-dimethylacetamide, Room Temp.-59-98[2]
1,3-Dicarbonyl compounds + Oxamic acid thiohydrazidesIodine / TsOH2-3 h72-97[6]
Ethyl benzoylacetate + Hydrazine hydrate1-Propanol, Acetic acid, 100°C1 h79[7][8]
Experimental Protocol: Knorr-type Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[7]
  • Mixing Reagents: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • Monitoring: After 1 hour, monitor the reaction's progress via thin-layer chromatography (TLC) to confirm the consumption of the starting ketoester.

  • Precipitation: If the reaction is complete, add 10 mL of water to the hot solution to precipitate the product.

  • Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and allow it to air dry.

Synthesis from α,β-Unsaturated Carbonyls

Another prevalent method involves the reaction of α,β-unsaturated aldehydes or ketones (such as chalcones) with hydrazine derivatives.[9] This approach is highly versatile, allowing for diverse substitution patterns on the resulting pyrazole ring. The reaction typically proceeds through a Michael addition of the hydrazine, followed by cyclization and oxidation or elimination to form the aromatic pyrazole.[10][11]

Reaction Workflow

The synthesis begins with the nucleophilic attack of the hydrazine on the β-carbon of the unsaturated system (Michael addition). The resulting intermediate then undergoes intramolecular condensation and subsequent aromatization to yield the final pyrazole product.

chalcone_synthesis reagents α,β-Unsaturated Carbonyl + Hydrazine michael Michael Addition Intermediate reagents->michael cyclization Cyclization/ Condensation michael->cyclization product Pyrazole cyclization->product Oxidation or Elimination

Caption: Synthesis of pyrazoles from α,β-unsaturated carbonyls.
Performance Data

This method is efficient for producing a wide range of substituted pyrazoles. Modern variations often employ catalysts or alternative energy sources to improve yields and reaction times.

Starting MaterialsCatalyst/ConditionsTimeYield (%)Reference
α,β-Unsaturated aldehydes/ketones + Hydrazine saltsI2-mediated, metal-free-Good[12]
Chalcones + 4-Hydrazinylbenzenesulfonamide HClUltrasound irradiation-High[13]
Chalcones + Hydrazine hydrateAcetic acid, Microwave irradiation20 min-[14]
β-Arylchalcones + Hydrazine hydrateH2O2 (epoxidation), then dehydration--[1]
Experimental Protocol: General One-Pot Synthesis from Ketones and Aldehydes[15]
  • Hydrazone Formation: Add an acetophenone derivative (1.0 equiv) to a solution of an aldehyde hydrazone (1.2 equiv) in ethanol. Add a catalytic amount of aqueous HCl.

  • Reaction Initiation: Reflux the mixture for 1 hour.

  • Oxidation: Add dimethyl sulfoxide (DMSO, 4.0 equiv) and iodine (10 mol %) to the refluxing solution.

  • Reaction Completion: Continue refluxing for 10-16 hours, monitoring by TLC.

  • Workup: Cool the mixture, dilute with water, and extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, concentrate, and purify the crude product by column chromatography or crystallization.

Modern & Green Synthetic Approaches

In line with the principles of green chemistry, recent advancements have focused on developing more sustainable and efficient pyrazole synthesis methods.[6][15] These include one-pot multicomponent reactions and the use of alternative energy sources like microwave and ultrasound irradiation, which often lead to shorter reaction times, higher yields, and simpler work-up procedures.[16][17]

One-Pot Multicomponent Reactions

One-pot syntheses combine multiple reaction steps in a single vessel, avoiding the isolation of intermediates and thereby saving time, solvents, and energy.[18][19] Heterogeneous catalysts are often employed, which can be easily recovered and reused.[20]

Microwave and Ultrasound-Assisted Synthesis

Microwave (MW) and ultrasound irradiation have emerged as powerful tools in organic synthesis.[17][21] Microwave heating can dramatically reduce reaction times from hours to minutes due to efficient and uniform thermal energy transfer.[22][23] Similarly, ultrasound provides mechanical energy that enhances mass transfer and accelerates reaction rates, often under milder conditions.[21][24]

Comparative Performance of Modern Methods
MethodologyStarting MaterialsCatalyst/ConditionsTimeYield (%)Reference
One-Pot Acetophenone, Hydrazine, BenzaldehydeHeterogeneous Nickel-based catalyst, EtOH, Room Temp.3 hHigh[20]
One-Pot Terminal alkynes, Aldehydes, Iodine, HydrazinesOne-pot treatment-68-99[1][25]
Microwave-Assisted Enones + Semicarbazide HCl100 W, 70°C, Pyridine, MeOH/H2O4 min82-96[23]
Microwave-Assisted β-Keto ester + HydrazineSolvent-free, MW irradiationShortHigh[22]
Ultrasound-Assisted α,β-Unsaturated cyanoester + Phenyl hydrazineCu(I) catalyst, 60°C75-90 minHigh[26]
Ultrasound-Assisted Chalcones + Hydrazine derivativesCatalyst-free, Water36 min88[24]
Experimental Protocol: Nickel-Catalyzed One-Pot Synthesis[21]
  • Catalyst and Reagents: In a round-bottom flask, charge acetophenone (0.1 mol), hydrazine (0.1 mol), and a solid Nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).

  • Initial Stirring: Stir the mixture for 30 minutes at room temperature.

  • Aldehyde Addition: Add benzaldehyde dropwise to the reaction mixture.

  • Reaction: Continue stirring for 3 hours at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, wash the product with water and toluene to remove unreacted materials.

  • Purification: Recrystallize the final product from methanol or purify by column chromatography. The catalyst can be recovered for reuse.

Conclusion

The synthesis of pyrazoles has evolved significantly from the classical Knorr reaction to highly efficient and environmentally benign modern methodologies.

  • The Knorr synthesis remains a robust and reliable method, particularly for well-defined 1,3-dicarbonyl precursors.

  • Syntheses utilizing α,β-unsaturated carbonyls offer great flexibility for creating diverse substitution patterns.

  • Modern one-pot, microwave-assisted, and ultrasound-assisted methods represent the cutting edge of pyrazole synthesis, offering substantial advantages in terms of reaction speed, yield, operational simplicity, and sustainability.[6][13][17]

For researchers in drug development, the choice of method will depend on factors such as substrate availability, desired substitution patterns, scalability, and environmental impact. The adoption of green chemistry principles not only enhances efficiency but also aligns with the growing demand for sustainable practices in the pharmaceutical industry.[15][16]

References

Comparative Guide to 1,3-Dimethylpyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,3-dimethylpyrazole-based compounds as inhibitors of various enzyme families, supported by experimental data from peer-reviewed literature. The 1,3-dimethylpyrazole scaffold serves as a versatile core in the design of potent and selective enzyme inhibitors, finding applications in oncology and other therapeutic areas.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the structure-activity relationship (SAR) data for 1,3-dimethylpyrazole derivatives against key enzyme targets. The data highlights how modifications to the core scaffold influence inhibitory potency.

Table 1: SAR of 1,3-Dimethyl-1H-pyrazole-5-carboxamide Derivatives as VEGFR2 Kinase Inhibitors

Vascular endothelial growth factor receptor 2 (VEGFR2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2][3] Inhibition of VEGFR2 is a key strategy in cancer therapy.

Compound IDR GroupVEGFR2 IC50 (nM)Cellular Proliferation IC50 (nM) (VEGF-stimulated HUVEC)
TAK-593 N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]0.950.30
Analog 1Variation at RData not availableData not available
Analog 2Variation at RData not availableData not available
Data for TAK-593 sourced from Miyamoto et al., 2013.[4] HUVEC: Human Umbilical Vein Endothelial Cells.

SAR Insights: The compound TAK-593, which features a complex substituted phenyl group at the amide nitrogen, is a highly potent inhibitor of VEGFR2.[4][5] The intricate substitution pattern on the imidazo[1,2-b]pyridazine moiety is crucial for its high affinity.[5] Further SAR studies on analogs of TAK-593 would be beneficial to delineate the specific contributions of each substituent to the overall potency.

Table 2: Comparative Activity of Dimethylpyrazole Isomers as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[6] Their inhibition has therapeutic potential in a range of diseases, including inflammatory conditions and cardiovascular disorders.

Compound IDPyrazole ScaffoldTarget PDEIC50 (µM)
Pyrazole No. 23,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl esterPDE4D82
Pyrazole No. 83,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl esterPDE4D0.27
Pyrazole No. 213,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl esterPDE4D0.021
Data for 3,5-dimethylpyrazole derivatives sourced from Card et al., 2005.[6]

SAR Insights: While specific SAR data for 1,3-dimethylpyrazole-based PDE inhibitors is limited in the public domain, studies on the isomeric 3,5-dimethylpyrazole scaffold provide valuable insights. The introduction of a phenyl group at the N1 position of the pyrazole ring significantly enhances inhibitory activity against PDE4D.[6] Further substitution on this phenyl ring, such as a nitro group at the 3-position, leads to a remarkable increase in potency.[6] This suggests that the N1 position is a key site for modification to achieve high-affinity binding.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

VEGFR2 Kinase Inhibition Assay (In Vitro)

This assay measures the ability of a test compound to inhibit the enzymatic activity of VEGFR2.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted test compound, a positive control inhibitor (e.g., Sorafenib), and DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add the VEGFR2 enzyme solution to all assay wells.

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well. The final ATP concentration should be close to its Km value for VEGFR2.

  • Reaction Incubation: Incubate the reaction for 60 minutes at 30°C.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Phosphodiesterase (PDE) Inhibition Assay (Scintillation Proximity Assay)

This assay is a high-throughput method to measure the activity of PDE inhibitors.

Materials:

  • Purified recombinant human PDE enzyme (e.g., PDE4D)

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Scintillation Proximity Assay (SPA) beads (e.g., yttrium silicate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Test compounds (dissolved in DMSO)

  • Microplates compatible with a scintillation counter

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds. Dilute the PDE enzyme to the desired concentration in assay buffer.

  • Assay Reaction: In each well of the microplate, combine the test compound, diluted PDE enzyme, and the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination and SPA Bead Addition: Stop the reaction by adding a suspension of SPA beads. The beads are coated with a scintillant that emits light when in close proximity to the radiolabeled product.

  • Nucleotidase Digestion: Add snake venom nucleotidase to the mixture. The nucleotidase will convert the radiolabeled product ([³H]-AMP or [³H]-GMP) into a nucleoside that can bind to the SPA beads. The unreacted substrate does not bind.

  • Signal Detection: Allow the beads to settle and measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of hydrolyzed substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor) and determine the IC₅₀ value from the dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This assay measures the inhibition of FAAH, an enzyme that degrades fatty acid amides like anandamide.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in FAAH Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme and Substrate Preparation: Prepare a working solution of the FAAH enzyme and the AAMCA substrate in pre-chilled FAAH Assay Buffer.

  • Assay Plate Setup: Add the diluted test compounds, positive control, and vehicle control (DMSO) to the wells of the microplate. Add the FAAH enzyme solution to all wells except the background control wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme. This step is particularly crucial for irreversible inhibitors.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 10-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control wells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of 1,3-dimethylpyrazole-based enzyme inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 1,3-Dimethylpyrazole Kinase Inhibitor (e.g., TAK-593) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and the point of inhibition.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Analysis cluster_optimization Lead Optimization Scaffold 1,3-Dimethylpyrazole Scaffold Synthesis Chemical Synthesis of Analogs (R1, R2, R3...) Scaffold->Synthesis Assay Enzyme Inhibition Assay (e.g., Kinase, PDE) Synthesis->Assay Data Determine IC50 values Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR->Synthesis Iterative Design Lead Identify Lead Compound SAR->Lead Optimization Further Optimization Lead->Optimization

Caption: General workflow for SAR studies of enzyme inhibitors.

References

Safety Operating Guide

Safe Disposal of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper disposal of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride is critical for laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for researchers, scientists, and drug development professionals on the safe handling and neutralization of this reactive compound. Adherence to these procedures will mitigate risks associated with its corrosivity and reactivity.

Chemical Safety Profile

This compound is classified as a corrosive substance that reacts with water. The primary hazard is its potential to cause severe skin burns and eye damage. The following table summarizes key safety and physical data.

PropertyValue
CAS Number 55458-67-8[1][2][3]
Molecular Formula C₆H₇ClN₂O[2][3]
Molecular Weight 158.59 g/mol [2][3]
GHS Hazard Statement H314: Causes severe skin burns and eye damage[1]
Primary Hazard Corrosive, Water-Reactive
Disposal Plan: Neutralization of this compound

The recommended method for the disposal of this compound is through a controlled neutralization process. This procedure converts the reactive acyl chloride into the less hazardous sodium 1,3-dimethyl-1H-pyrazole-5-carboxylate salt. This process must be conducted in a chemical fume hood while wearing appropriate personal protective equipment (PPE).

Experimental Protocol for Neutralization

1. Preparation of Neutralizing Solution:

  • In a suitably large beaker equipped with a magnetic stir bar, prepare a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate.

  • Place the beaker in an ice bath to manage the exothermic nature of the reaction.

2. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves, a lab coat, and chemical splash goggles.

  • Ensure a face shield is worn for added protection.

3. Controlled Addition of the Acyl Chloride:

  • Slowly and carefully add the this compound to the chilled, stirring sodium carbonate or bicarbonate solution.

  • The addition should be dropwise or in very small portions to control the rate of reaction and prevent excessive heat generation or splashing.

4. Reaction Monitoring:

  • Continue stirring the mixture for a minimum of one hour after the final addition to ensure complete neutralization.

  • Monitor the pH of the solution to confirm it remains basic, indicating that all the acyl chloride has reacted.

5. Waste Collection and Disposal:

  • Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste into a properly labeled hazardous waste container.

  • Dispose of the container through your institution's environmental health and safety (EHS) department. Do not pour the neutralized solution down the drain unless permitted by local regulations.[1]

Visualizing the Disposal Workflow

To further clarify the procedural steps and logical relationships in the disposal process, the following diagrams have been generated.

G cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal prep_solution Prepare 5-10% Sodium Carbonate Solution prep_ice_bath Cool Solution in Ice Bath prep_solution->prep_ice_bath prep_ppe Wear Appropriate PPE prep_ice_bath->prep_ppe add_acyl_chloride Slowly Add Acyl Chloride prep_ppe->add_acyl_chloride stir_mixture Stir for at least 1 Hour add_acyl_chloride->stir_mixture monitor_ph Monitor pH (Ensure Basicity) stir_mixture->monitor_ph transfer_waste Transfer to Hazardous Waste Container monitor_ph->transfer_waste contact_ehs Dispose via EHS transfer_waste->contact_ehs

Caption: Disposal Workflow for this compound.

G cluster_reactants Reactants cluster_products Products acyl_chloride This compound salt Sodium 1,3-dimethyl-1H-pyrazole-5-carboxylate acyl_chloride->salt Reacts with hcl Sodium Chloride acyl_chloride->hcl co2 Carbon Dioxide acyl_chloride->co2 water Water acyl_chloride->water base Sodium Carbonate (aq) base->salt base->hcl base->co2 base->water

References

Personal protective equipment for handling 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity. This chemical is corrosive and reacts with moisture, requiring careful handling in a controlled environment.

I. Personal Protective Equipment (PPE)

The primary hazards associated with this compound stem from its corrosive nature and reactivity with moisture.[1] Contact with skin, eyes, or the respiratory tract can cause severe irritation or burns.[1] Therefore, appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[2]Protects against splashes and irritating fumes that can cause severe eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2]Prevents skin contact which can cause burns and irritation.[1][4] Gloves should be inspected for integrity before each use.
Body Protection Chemical-resistant lab coat or coveralls.[5]Protects against accidental splashes and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary.[5][6]Prevents inhalation of corrosive and irritating vapors.[1]
II. Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and prevent hazardous reactions.[1]

Step-by-Step Handling Protocol:

  • Preparation: Ensure a chemical fume hood is operational and the work area is clean and free of incompatible materials, especially water, alcohols, and strong bases.[1] An emergency eyewash station and safety shower must be readily accessible.[7]

  • Personal Protective Equipment: Don the complete set of recommended PPE before handling the chemical.

  • Dispensing: Handle this compound exclusively within a chemical fume hood.[1] Use dry, clean glassware and utensils.

  • Reactions: When adding to a reaction, do so slowly and in a controlled manner, especially when the reaction may be exothermic.

  • Post-Handling: Tightly seal the container immediately after use to prevent moisture ingress.[1] Wash hands and any exposed skin thoroughly after handling.[6][7]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Keep containers tightly sealed to protect from moisture.[1]

  • Store in a corrosives-compatible cabinet.

III. Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

Step-by-Step Disposal Protocol:

  • Quenching (for small residues): Under controlled conditions within a fume hood, slowly add the acyl chloride to a stirred, cold solution of sodium bicarbonate or another suitable weak base to neutralize it. This process is exothermic and will release gas; therefore, it must be done cautiously.

  • Collection: Collect all waste, including quenched material and contaminated disposables (e.g., gloves, wipes), in a designated, properly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8] Do not pour down the drain.[8]

IV. Emergency Procedures

In case of exposure or spill, immediate action is critical.

Emergency ScenarioFirst Aid and Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][9]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][9]
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8] Collect the absorbed material into a sealed container for hazardous waste disposal.[8] Ventilate the area thoroughly.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood Operation prep_ppe Don Complete PPE prep_fume_hood->prep_ppe prep_materials Gather Dry Glassware prep_ppe->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense Proceed to Handling handle_reaction Controlled Addition to Reaction handle_dispense->handle_reaction handle_seal Tightly Seal Container handle_reaction->handle_seal cleanup_wash Wash Hands and Exposed Skin handle_seal->cleanup_wash Proceed to Cleanup cleanup_quench Quench Residues (if necessary) cleanup_wash->cleanup_quench cleanup_dispose Dispose of Waste in Labeled Container cleanup_quench->cleanup_dispose emergency_spill Spill emergency_action Follow First Aid/Spill Protocol emergency_spill->emergency_action emergency_exposure Exposure emergency_exposure->emergency_action

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.